N-Nitrosoisonipecotic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAWWIOCEBCUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977941 | |
| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-69-3 | |
| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosoisonipecotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOISONIPECOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15799O03Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to N-Nitrosoisonipecotic Acid (CAS: 6238-69-3) for Pharmaceutical Analysis
Section 1: Introduction and Regulatory Context
N-Nitrosoisonipecotic acid is an N-nitroso derivative of isonipecotic acid.[1] Its primary relevance in the scientific and industrial landscape stems from its classification as a nitrosamine impurity. Nitrosamines are a class of compounds of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as genotoxic carcinogens.[2][3]
This compound has been identified as a potential impurity in drug products containing Risperidone, an antipsychotic medication.[1][] The secondary amine moiety present in the isonipecotic acid structure, a potential synthetic precursor or degradant related to the Risperidone manufacturing process, can undergo nitrosation in the presence of residual nitrites under specific conditions. Consequently, this compound serves as a critical reference material for the development and validation of analytical methods aimed at detecting and quantifying this impurity.[1] The use of such a standard is essential for ensuring that pharmaceutical products remain within the stringent safety limits established by global health authorities.[1] This guide provides an in-depth overview of its properties, synthesis, analysis, and safe handling for professionals in pharmaceutical development and quality control.
Section 2: Physicochemical Properties and Identification
Accurate identification of this compound is fundamental for its use as a reference standard. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6238-69-3 | [1][5][6][7] |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [1][][6] |
| Synonyms | 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine, Nitrosoisonipecotic acid | [1][][6] |
| Molecular Formula | C₆H₁₀N₂O₃ | [1][5][6][7] |
| Molecular Weight | 158.16 g/mol | [1][6][7][8] |
| Appearance | Off-White Solid | [8] |
| Melting Point | 104-106 °C | [] |
| Boiling Point | 390.7 ± 35.0 °C (at 760 mmHg) | [] |
| Storage Conditions | 2-8 °C, protect from light | [][8] |
Structural Identifiers:
-
SMILES: O=C(C1CCN(N=O)CC1)O[1]
-
InChI: InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10)[1]
-
InChIKey: UZAWWIOCEBCUPC-UHFFFAOYSA-N[6]
Section 3: Synthesis as a Reference Standard
Rationale for Synthesis: The availability of a pure, well-characterized this compound reference standard is a prerequisite for any quantitative analytical work.[9] Pharmaceutical laboratories must either procure or synthesize this standard to develop and validate methods capable of detecting it at trace levels in active pharmaceutical ingredients (APIs) or finished drug products. The synthesis described here follows a classical nitrosation pathway for secondary amines.
Proposed Synthetic Pathway: The synthesis involves the reaction of isonipecotic acid with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium. The secondary amine nitrogen of the piperidine ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid.
Caption: General workflow for the synthesis and verification of this compound.
Step-by-Step Laboratory-Scale Synthesis Protocol:
-
Reagent Preparation:
-
Dissolve isonipecotic acid (1.0 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a separate aqueous solution of sodium nitrite (1.1 eq.).
-
Prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
-
Reaction Execution:
-
Causality: The reaction must be performed at a low temperature (0-5 °C) using an ice bath. This is critical because nitrous acid (HNO₂) is unstable and decomposes at higher temperatures. Low temperatures maximize the formation of the desired nitrosonium ion and prevent unwanted side reactions and degradation of the product.
-
Cool the isonipecotic acid solution to 0-5 °C.
-
Slowly add the hydrochloric acid solution dropwise to the reaction flask until the pH is ~3.
-
Add the sodium nitrite solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Extract the aqueous reaction mixture several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) to obtain the final product.
-
-
Characterization and Validation:
-
Trustworthiness: The identity and purity of the synthesized standard must be unequivocally confirmed. This is a self-validating step.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.
-
Purity: Quantify the purity using HPLC with a UV detector or, preferably, by Quantitative NMR (qNMR). Purity should be >95%, ideally >98%, for use as a quantitative standard.
-
Section 4: Analytical Methodology for Quantification
Method Selection Rationale: While many volatile nitrosamines are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is unsuitable for this compound.[10] Its carboxylic acid functional group makes it non-volatile and prone to thermal degradation in a hot GC injection port. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred method. It offers superior sensitivity and specificity, enabling quantification at the parts-per-billion (ppb) levels required by regulatory guidelines.
Caption: Standard workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification in a Drug Substance
-
Standard and Sample Preparation:
-
Stock Standard: Accurately weigh ~5.0 mg of the this compound reference standard and dissolve in a known volume (e.g., 50.0 mL) of methanol or acetonitrile to create a 100 µg/mL stock.
-
Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to a level above the expected specification (e.g., 0.5 to 50 ng/mL).
-
Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) and dissolve it in a diluent (e.g., 10.0 mL of 50:50 water:acetonitrile). Vortex and sonicate to ensure complete dissolution.
-
-
LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Causality: The use of a C18 column provides robust separation for moderately polar compounds. The acidic mobile phase (formic acid) is crucial for protonating the carboxylic acid group, leading to better peak shape and promoting efficient ionization in the mass spectrometer.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Parent Ion (Q1): 159.1 m/z ([M+H]⁺).
-
Daughter Ion (Q3 - Quantifier): A specific fragment ion resulting from collision-induced dissociation (e.g., 113.1 m/z, corresponding to loss of H₂O and NO).
-
Daughter Ion (Q3 - Qualifier): A second, distinct fragment ion to confirm identity (e.g., 85.1 m/z).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
-
Method Validation (Self-Validating System):
-
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: No interference from the drug substance or other impurities at the retention time of the analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be below the regulatory acceptable intake (AI) limit.
-
Linearity: Demonstrate a linear relationship (R² > 0.99) across the calibration range.
-
Accuracy: Determine the recovery of spiked samples at multiple levels (e.g., 80%, 100%, 120% of the specification).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) with %RSD values within acceptable limits.
-
-
Section 5: Safety, Handling, and Toxicology
Hazard Identification: this compound belongs to the nitrosamine class. N-nitroso compounds are considered a "cohort of concern" and are often potent carcinogens in animal studies.[3] The structurally related compound, N-nitrosopiperidine, is a known carcinogen in animals and a suspected human carcinogen.[2][3] Therefore, this compound must be handled as a potential carcinogen and reproductive toxin.
Handling Precautions:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses with side shields.
-
Avoid generating dust.
-
In case of accidental exposure (inhalation, ingestion, or skin contact), seek immediate medical attention.
-
Dispose of all waste containing this compound as hazardous chemical waste according to institutional and local regulations.
Storage and Stability:
-
Store the compound in a tightly sealed container at 2-8 °C.[][8]
-
Protect from light, as nitrosamines can be photolytically unstable.[11]
-
Proper storage is crucial to maintain the integrity of the reference standard for accurate quantitative analysis.
Section 6: Conclusion
This compound is a compound of high regulatory importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is essential for controlling its presence in drug products. The protocols and rationales outlined in this guide provide a framework for researchers and quality control professionals to synthesize, analyze, and safely handle this critical nitrosamine impurity, ultimately contributing to the safety and quality of pharmaceutical products.
References
-
Title: N-Nitroso Isonipecoticacid | CAS 6238-69-3 Source: Veeprho URL: [Link]
-
Title: Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor Source: MDPI URL: [Link]
-
Title: N-Nitrosopiperidine | C5H10N2O | CID 7526 Source: PubChem URL: [Link]
-
Title: N-NITROSOPIPERIDINE HAZARD SUMMARY Source: NJ.gov URL: [Link]
-
Title: Synthesis of N-acetyl isonipecotic acid Source: PrepChem.com URL: [Link]
-
Title: N-NITROSODIPHENYLAMINE Method no.: 23 Source: OSHA URL: [Link]
-
Title: N-Nitroso Isonipecotic Acid Source: Axios Research URL: [Link]
-
Title: CAS No : 65445-62-7| Chemical Name : N-Nitroso Nipecotic Acid Source: Pharmaffiliates URL: [Link]
-
Title: this compound - Hazardous Agents Source: Haz-Map URL: [Link]
-
Title: this compound | C6H10N2O3 | CID 80387 Source: PubChem URL: [Link]
-
Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: Overview of Testing Methods for N-nitrosamines Monitoring Source: PMDA URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-Nitroso Isonipecotic Acid | Axios Research [axios-research.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. osha.gov [osha.gov]
N-Nitrosoisonipecotic Acid: A Critical Risperidone-Related Impurity
<-3> A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of N-nitrosamine impurities as a significant concern for the pharmaceutical industry has necessitated a profound understanding of their formation, detection, and control.[1][2] N-Nitrosoisonipecotic acid (N-NIA), a nitrosamine drug substance-related impurity (NDSRI), is of particular relevance to the manufacturing of Risperidone, a widely used atypical antipsychotic.[3][4] This technical guide provides an in-depth analysis of N-NIA, detailing its physicochemical properties, formation pathways, and the associated toxicological risks. It outlines robust risk assessment frameworks and presents advanced analytical methodologies for its trace-level quantification. Furthermore, this document details comprehensive control and mitigation strategies, grounded in current regulatory expectations, to ensure the safety and quality of Risperidone drug products.
The Challenge of Nitrosamine Impurities in Pharmaceuticals
A Class of "Cohort of Concern"
N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine.[2] Their presence in pharmaceuticals is a critical safety issue, as many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[2] This has led regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for their control.[5] The core challenge lies in managing these impurities at exceptionally low levels, often in the nanograms-per-day range, to mitigate any potential carcinogenic risk to patients over a lifetime of treatment.[6]
Regulatory Landscape and Acceptable Intake (AI) Limits
The global regulatory response has been swift and coordinated, emphasizing a risk-based approach to control.[2][7] Key guidance documents, such as ICH M7(R2), provide a framework for assessing and controlling DNA reactive (mutagenic) impurities.[1] For nitrosamines, this has culminated in the establishment of Acceptable Intake (AI) limits, which represent a level of exposure that approximates a negligible cancer risk (typically one additional case in 100,000 people over a lifetime).[6]
The FDA has established AI limits for several common, small-molecule nitrosamines, such as N-nitrosodimethylamine (NDMA) at 96 ng/day and N-nitrosodiethylamine (NDEA) at 26.5 ng/day. For nitrosamine drug substance-related impurities (NDSRIs) like N-NIA, which lack extensive carcinogenicity data, the FDA recommends a predicted carcinogenic potency categorization approach to assign an appropriate AI limit, which can range from 26.5 ng/day to 1500 ng/day depending on the molecule's structural features.[8][9] If multiple nitrosamines are present, the total intake should not exceed the AI of the most potent impurity.[6]
This compound (N-NIA): A Profile
This compound (chemical name: 1-nitrosopiperidine-4-carboxylic acid) is the N-nitroso derivative of isonipecotic acid (piperidine-4-carboxylic acid).[4][10] Isonipecotic acid is a key structural motif and a potential precursor or degradation product related to the piperidine ring in the Risperidone molecule.[11][12]
Physicochemical Properties
A clear understanding of N-NIA's physical and chemical properties is fundamental for developing effective analytical methods and purification strategies.
| Property | Value | Source |
| CAS Number | 6238-69-3 | [4] |
| Molecular Formula | C6H10N2O3 | [4][10] |
| Molecular Weight | 158.16 g/mol | [4][10] |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [4][10] |
| Melting Point | 104-106 °C | [] |
| Boiling Point | 390.7±35.0 °C (Predicted) | [] |
| Appearance | Solid | [12] |
| Solubility | Soluble in water | [12] |
Formation Pathway of N-NIA in Risperidone Manufacturing
The formation of N-nitrosamines requires the presence of a nitrosating agent (typically nitrous acid, derived from nitrites) and a vulnerable secondary or tertiary amine under specific conditions (often acidic).[2][5] In the context of Risperidone, the piperidine nitrogen is a tertiary amine; however, the formation of N-NIA is linked to the presence of isonipecotic acid, a secondary amine, which can arise as a starting material impurity or a degradant.
The primary risk pathway involves the reaction of residual isonipecotic acid with nitrosating agents. These nitrosating agents can be introduced inadvertently through various sources:
-
Raw Materials: Nitrite impurities present in starting materials, reagents, or solvents.
-
Excipients: Certain excipients used in the drug product formulation can contain reactive nitrites.[1]
-
Manufacturing Processes: The use of recovered solvents, catalysts, or reagents that are not adequately purified can introduce contaminants. Acidic conditions during synthesis or formulation can accelerate the nitrosation reaction.[14]
Below is a diagram illustrating the general chemical reaction leading to the formation of N-NIA.
Caption: Formation pathway of this compound (N-NIA).
Risk Assessment and Mitigation Strategies
A proactive and systematic approach to risk assessment is mandated by regulatory agencies to prevent nitrosamine contamination.[5][7]
Risk Assessment Framework
Manufacturers should conduct a comprehensive risk assessment for Risperidone drug substance and drug product, evaluating all potential sources of amines and nitrosating agents. This involves:
-
Material Assessment: Scrutinizing all raw materials, starting materials, intermediates, solvents, and reagents for the presence of nitrites and vulnerable amines.[14]
-
Process Assessment: Evaluating the manufacturing process for conditions that could promote nitrosamine formation, such as acidic pH, elevated temperatures, and specific quenching steps.[14]
-
Supplier Qualification: Establishing the reliability of API and excipient suppliers through rigorous testing and audits to ensure their materials meet stringent specifications for nitrosamine precursors.[5][14]
Control and Mitigation Strategies
Once a risk is identified, a robust control strategy must be implemented.
-
Process Optimization: Modify the synthesis pathway to avoid conditions conducive to nitrosation. This can include adjusting the pH to be less acidic, changing the order of reagent addition, or implementing more effective purification steps for intermediates.[14]
-
Raw Material Control: Implement stringent specifications and testing for incoming raw materials to limit the levels of nitrites and secondary amines.[14]
-
Use of Scavengers: Incorporate antioxidants or "nitrite scavengers," such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into the formulation. These compounds can react with and neutralize nitrosating agents, thereby inhibiting the formation of N-nitrosamines.[1][14]
-
Formulation Design: Re-formulating a product with excipients known to have low nitrite content can significantly reduce the risk of nitrosamine formation during the product's shelf life.[1][14]
The following diagram illustrates a logical workflow for risk management.
Caption: Nitrosamine impurity risk management workflow.
Analytical Methodologies for N-NIA Quantification
The trace-level nature of N-NIA necessitates highly sensitive and selective analytical methods for its detection and quantification.[15][16][17]
Overview of Analytical Techniques
Advanced hyphenated techniques are the gold standard for nitrosamine analysis due to their ability to achieve ultra-low detection limits and mitigate matrix effects.[15][16]
| Technique | Advantages | Disadvantages |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | High sensitivity and specificity. Applicable to a wide range of nitrosamines, including non-volatile ones like N-NIA. Robust for complex matrices. | Potential for matrix effects. Requires skilled operators. |
| GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) | Excellent for volatile nitrosamines (e.g., NDMA, NDEA).[15] High sensitivity. | Not suitable for non-volatile or thermally labile compounds like N-NIA without derivatization. |
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Provides high mass accuracy for confident identification of unknown nitrosamines. Excellent sensitivity. | Higher instrument cost compared to tandem MS. Data processing can be more complex. |
For this compound, a polar and non-volatile compound, LC-MS/MS is the most appropriate and widely accepted analytical technique. [16]
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example and must be fully validated for its intended use according to ICH Q2(R1) guidelines.
Objective: To accurately quantify this compound (N-NIA) in Risperidone drug substance.
1. Materials and Reagents:
-
This compound Reference Standard
-
Risperidone Drug Substance
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
2. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-NIA reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) water:acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.
-
Sample Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of Risperidone drug substance in 10 mL of 50:50 (v/v) water:acetonitrile. Sonicate to ensure complete dissolution.
3. Chromatographic and Mass Spectrometric Conditions:
-
Causality behind Choices:
-
UPLC/HPLC System: A system capable of delivering stable gradients at low flow rates is essential for reproducible chromatography.
-
Analytical Column: A reversed-phase C18 column is chosen for its ability to retain polar analytes like N-NIA. A column with a smaller particle size (e.g., <2 µm) will provide higher efficiency and better peak shape.
-
Mobile Phase: A gradient of water and acetonitrile with formic acid is used. Formic acid is critical as it acidifies the mobile phase, promoting the protonation of N-NIA ([M+H]+), which is essential for sensitive detection in positive ion mode ESI.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for polar, ionizable molecules like N-NIA.
-
| Parameter | Condition |
| Instrument | UPLC coupled to a Tandem Quadrupole Mass Spectrometer |
| Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor Ion (Q1): m/z 159.1 -> Product Ions (Q3): e.g., m/z 113.1, m/z 85.1 (Quantifier and Qualifier, must be optimized) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
4. System Suitability and Validation:
-
System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <15%.
-
Validation: The method must be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness as per regulatory guidelines. The LOQ must be sufficiently low to quantify N-NIA at or below the established AI limit.
Conclusion
The control of this compound in Risperidone is a critical component of ensuring patient safety. It demands a multi-faceted approach that integrates a deep understanding of chemical formation pathways, rigorous risk assessment of manufacturing processes, and the implementation of advanced, highly sensitive analytical methods. By adopting the proactive strategies outlined in this guide—from process optimization and raw material control to the use of validated LC-MS/MS methods—pharmaceutical manufacturers can effectively mitigate the risk of N-NIA contamination and ensure their products consistently meet the stringent quality and safety standards set by global regulatory authorities. Continuous monitoring and staying abreast of evolving regulatory guidelines are essential to navigate the complex challenge of nitrosamine impurities.[14]
References
- VertexAI Search. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry.
- International Journal of Pharmaceutical Sciences. Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review.
- U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.
- Vistaar. Control of Nitrosamine Impurities in Human Drugs.
- U.S. Food and Drug Administration (FDA). (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
- JD Supra. (2023, August 10). FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines.
- SynThink Research Chemicals. Risperidone EP Impurities & USP Related Compounds.
- Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits.
- Goodwin. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- Cosmetic Ingredient Review. (2023, August 18). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance.
- GMP Publishing. FDA: Updated Nitrosamine Limits.
- The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone.
- Pangarkar, K. (2025, May 10). Current analytical strategies employed for the detection and quantification of N-nitrosamines. International Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- Journal of Pharmaceutical and Biomedical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- National Center for Biotechnology Information. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.
- Fisher Scientific. Safety Data Sheet - Isonipecotic acid.
- Chemicea. N-Nitroso Risperidone Impurity 1.
- Veeprho. N-Nitroso Isonipecoticacid | CAS 6238-69-3.
- BOC Sciences. CAS 6238-69-3 this compound.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. medinstitute.com [medinstitute.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. fda.gov [fda.gov]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 8. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 9. cir-safety.org [cir-safety.org]
- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. fishersci.com [fishersci.com]
- 14. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpaonline.com [ajpaonline.com]
An In-depth Technical Guide to the Safe Handling of N-Nitrosoisonipecotic Acid for Research and Development
This guide provides a comprehensive overview of the critical safety information and handling protocols for N-Nitrosoisonipecotic acid, tailored for researchers, scientists, and professionals in drug development. Given the nature of N-nitroso compounds, a class known for its potential hazards, this document synthesizes available data to foster a culture of safety and scientific integrity in the laboratory.
Chemical Identification and Physical Properties
This compound is an N-nitroso derivative of isonipecotic acid. It is often encountered as an impurity in pharmaceutical products, such as Risperidone.[][2] Understanding its fundamental properties is the first step in ensuring its safe handling.
| Property | Value | Source |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [][2][3] |
| Synonyms | N-Nitroso Isonipecotic acid, 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine | [][3] |
| CAS Number | 6238-69-3 | [3][4] |
| Molecular Formula | C6H10N2O3 | [][3] |
| Molecular Weight | 158.16 g/mol | [][2][3] |
| Melting Point | 104-106 °C | [] |
| Boiling Point | 390.7±35.0 °C at 760 mmHg | [] |
| Density | 1.46±0.1 g/cm3 | [] |
| Appearance | Pale Yellow Solid | [5] |
| Storage | Store at 2-8 °C | [] |
Hazard Identification and Toxicological Profile
Inferred Hazards based on Structurally Related Compounds:
-
Carcinogenicity: Many N-nitroso compounds are classified as probable or anticipated human carcinogens.[6]
-
Mutagenicity: Some nitrosamines have demonstrated mutagenic effects in both somatic cells and bacteria.[6]
-
Acute Toxicity: Related compounds can be toxic if swallowed, inhaled, or in contact with skin.[7][8]
-
Organ Toxicity: The liver and kidneys are potential target organs for damage from related compounds.[6]
-
Irritation: May cause skin and serious eye irritation.[9][10] May also cause respiratory irritation.[9]
It is imperative to handle this compound with the utmost caution, assuming it possesses these hazardous properties until proven otherwise by definitive toxicological studies.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential to minimize exposure risk.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.
-
Containment: For weighing and handling of the solid material, a containment system such as a glove box or a ventilated balance enclosure is recommended to prevent the release of airborne particles.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Given the lack of specific permeation data for this compound, nitrile gloves are a reasonable starting point, but it is advisable to consult glove manufacturer data for resistance to similar chemical structures. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat: A lab coat should be worn at all times and should be buttoned to its full length.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for the safety of all laboratory personnel.
Handling
-
Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors.[9]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where the compound is handled or stored.[12]
-
Transport: When transporting the chemical, use secondary containment to prevent spills.
Storage
-
Temperature: Store in a refrigerator at 2-8 °C.[]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Incompatibilities: Keep away from strong oxidizing and reducing agents.[10]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[9][12]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.
Spills
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Caption: First aid procedures for different exposure routes.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[10][11]
Conclusion
While this compound is a valuable compound in pharmaceutical research, its structural relationship to known carcinogenic nitrosamines necessitates a highly cautious and well-documented safety protocol. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
This compound | C6H10N2O3 | CID 80387 - PubChem - NIH. Available at: [Link]
-
Standard Operating Procedure. Available at: [Link]
-
N-Nitroso Isonipecotic Acid - Axios Research. Available at: [Link]
-
Safety data sheet. Available at: [Link]
-
SAFETY DATA SHEET - Chem Service. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
N-Nitroso Isonipecoticacid | CAS 6238-69-3 - Veeprho. Available at: [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Nitroso Isonipecotic Acid | CymitQuimica [cymitquimica.com]
- 5. N-NITROSO-D,L-PIPECOLIC ACID CAS#: [amp.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Endogenous formation potential of N-Nitrosoisonipecotic acid.
An In-depth Technical Guide to the Endogenous Formation Potential of N-Nitrosoisonipecotic Acid (NISO)
Authored by: A Senior Application Scientist
Abstract
The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical products has necessitated a deeper understanding of their formation pathways. This technical guide provides a comprehensive examination of the endogenous formation potential of this compound (NISO), an N-nitroso derivative of isonipecotic acid. Isonipecotic acid is a secondary cyclic amine that may be present as a structural component or impurity in active pharmaceutical ingredients (APIs), such as Risperidone[1][]. This document delineates the core chemical and biological principles governing the in vivo nitrosation of isonipecotic acid, outlines robust methodologies for assessing its formation potential, and discusses key catalytic and inhibitory factors. It is intended for researchers, scientists, and drug development professionals engaged in the safety and quality assessment of pharmaceuticals.
Introduction: The N-Nitrosamine Challenge and the Significance of NISO
N-nitroso compounds (NOCs) are a class of potent mutagens and carcinogens, and their presence in human drugs, even at trace levels, is a critical safety issue[3][4]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on nitrosamine impurities in medicinal products[1][5]. While much focus has been on nitrosamines formed during drug synthesis and storage, the potential for their formation within the human body—endogenous nitrosation—represents a complex and significant risk factor[6].
Endogenous nitrosation occurs when ingested or systemically available amine precursors react with nitrosating agents present in the body[6][7]. The primary nitrosating agent is derived from dietary nitrate and nitrite. This compound (NISO), with the IUPAC name 1-nitrosopiperidine-4-carboxylic acid, is the N-nitroso derivative of isonipecotic acid (piperidine-4-carboxylic acid)[8]. The potential for its endogenous formation is a critical consideration for any pharmaceutical product containing isonipecotic acid as a structural alert.
The Chemistry and Biology of Endogenous NISO Formation
The formation of NISO in vivo is not a random event but a predictable chemical reaction governed by the availability of its precursors and the prevailing physiological conditions.
Precursors
-
Amine Precursor: Isonipecotic Acid Isonipecotic acid is a secondary cyclic amine. The presence of the N-H group in its piperidine ring makes it susceptible to electrophilic attack by a nitrosating agent, a fundamental step in N-nitrosamine formation[5][9]. It can be present in a drug substance as part of the API structure or as a related impurity.
-
Nitrosating Agent Precursors: Nitrate and Nitrite The primary source of nitrosating agents in the body is dietary nitrate (NO₃⁻), which is abundant in vegetables and drinking water[7][10]. A significant portion of ingested nitrate is absorbed and enters the entero-salivary circulation. In the oral cavity, commensal bacteria reduce nitrate to nitrite (NO₂⁻)[10]. This nitrite, upon being swallowed with saliva, enters the acidic environment of the stomach, where it is converted into the active nitrosating species[10].
The Core Nitrosation Mechanism
In the acidic milieu of the stomach (pH 1-3), nitrite is protonated to form nitrous acid (HNO₂)[4]. Nitrous acid can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent[4][9]. The lone pair of electrons on the secondary nitrogen of isonipecotic acid then acts as a nucleophile, attacking the nitrosating agent to form NISO.
Caption: Fig 1: Core mechanism of NISO formation in the stomach.
Factors Influencing NISO Formation
The rate and extent of endogenous NISO formation are influenced by several physiological and dietary factors. Understanding these factors is key to designing accurate risk assessment models.
| Factor | Effect on NISO Formation | Rationale / Mechanism |
| Gastric pH | Increases at low pH | Acidic conditions are required to convert nitrite into active nitrosating species like N₂O₃. The reaction rate for most secondary amines is maximal around pH 3.0-3.5[11]. |
| Nitrite Concentration | Increases with higher concentration | The reaction rate is directly proportional to the concentration of both the amine and the nitrosating agent. Higher dietary nitrate/nitrite intake increases the available pool[10][11]. |
| Catalysts | Increases rate | Thiocyanate (SCN⁻): Present in saliva (especially in smokers), it forms nitrosyl thiocyanate (ONSCN), a powerful nitrosating agent[12]. Phenols & Thiols: Can form C-nitroso and S-nitroso intermediates, which then act as catalysts for N-nitrosation[12][13]. |
| Inhibitors | Decreases rate | Ascorbic Acid (Vitamin C): A highly effective inhibitor that rapidly reduces nitrosating agents to nitric oxide (NO), preventing them from reacting with the amine[11][14]. Polyphenols (e.g., Catechin): Found in tea and fruits, these compounds can also scavenge nitrosating agents[14][15]. α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can inhibit nitrosation, though sometimes less effectively than ascorbic acid[16]. |
Methodologies for Assessing NISO Formation Potential
To quantify the risk of endogenous NISO formation, validated and robust experimental models are essential. These models simulate physiological conditions to provide a reliable prediction of in vivo outcomes.
In Vitro Simulation of Gastric Nitrosation
An in vitro model simulating the human stomach is the primary tool for assessing the nitrosation potential of a drug substance. This approach offers high throughput and control over experimental variables.
Experimental Protocol: Simulated Gastric Fluid (SGF) Assay
-
Preparation of SGF: Prepare simulated gastric fluid (e.g., USP-defined SGF without pepsin) and adjust the pH to a physiologically relevant level, typically pH 2.0, to represent fasting conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the amine precursor (Isonipecotic Acid or the API containing this moiety) in a suitable solvent (e.g., water or SGF).
-
Prepare a fresh stock solution of sodium nitrite (NaNO₂).
-
For inhibition studies, prepare a stock solution of an inhibitor, such as ascorbic acid.
-
-
Incubation:
-
Set up reaction vessels (e.g., amber glass vials) in a temperature-controlled incubator set to 37°C.
-
To each vessel, add the SGF and the amine precursor to achieve a clinically relevant concentration.
-
Causality Insight: The choice of amine concentration should reflect the maximum potential systemic or gastric concentration following a therapeutic dose to represent a worst-case scenario.
-
Initiate the reaction by adding sodium nitrite to a final concentration that mimics the upper range found in the human stomach (e.g., 25 µM)[11][17]. This simulates the continuous replenishment of nitrite from saliva[11].
-
For control and inhibition experiments, set up parallel reactions:
-
Negative Control: Amine precursor in SGF without nitrite.
-
Positive Control: Amine precursor and nitrite in SGF.
-
Inhibition Arm: Amine precursor, nitrite, and ascorbic acid in SGF.
-
-
-
Time-Point Sampling & Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction to prevent further nitrosation during sample workup. This is achieved by adding a quenching agent like ammonium sulfamate or by rapidly increasing the pH.
-
-
Sample Preparation for Analysis:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the NISO analyte, removing interfering matrix components[18].
-
-
Analytical Quantification:
-
Analyze the prepared samples using a validated, highly sensitive analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Causality Insight: LC-MS/MS is the gold standard due to its exceptional specificity (using Multiple Reaction Monitoring, MRM) and low limits of detection (LOD) and quantification (LOQ), which are necessary for measuring trace levels of nitrosamines[19].
-
Quantify NISO concentration against a standard curve prepared with a certified NISO reference standard[1].
-
Caption: Fig 2: Experimental workflow for in vitro NISO assessment.
In Vivo Assessment
While more complex, in vivo studies in animal models (e.g., rats) provide the most definitive evidence of endogenous formation. These studies typically involve co-administration of the amine precursor and a nitrosating agent precursor, followed by analysis of biological matrices.
Protocol Outline: Rodent Model
-
Animal Groups: Divide animals into groups: negative control (vehicle only), amine precursor only, amine + nitrite, and amine + nitrite + inhibitor (e.g., ascorbic acid)[15].
-
Administration: Administer the compounds via oral gavage[15].
-
Sample Collection: Collect urine and/or feces over a defined period (e.g., 24-72 hours)[15].
-
Analysis: Extract and quantify NISO and its metabolites from the collected samples using LC-MS/MS. The presence of NISO in the urine of the co-administered group, absent in the control groups, confirms endogenous formation[15][16].
Interpreting Quantitative Data
The data generated from these experiments allow for a quantitative risk assessment. The rate of NISO formation can be calculated and used in kinetic models to predict the total amount of NISO that could be formed in vivo under various conditions[20].
Example Data from an In Vitro SGF Assay:
| Condition | NISO Concentration at 60 min (ng/mL) | % Inhibition |
| Isonipecotic Acid + Nitrite | 15.2 | N/A |
| Isonipecotic Acid + Nitrite + Ascorbic Acid | < 1.0 (Below LOQ) | > 93% |
This data clearly demonstrates the potential for NISO formation under gastric conditions and the profound inhibitory effect of ascorbic acid, providing a strong scientific basis for mitigation strategies.
Conclusion and Risk Mitigation
The endogenous formation of this compound is a plausible risk for any drug product containing an isonipecotic acid moiety. The reaction is governed by well-understood principles of N-nitrosation chemistry, primarily driven by the interaction of the secondary amine with nitrite-derived nitrosating agents in the acidic environment of the stomach.
A thorough risk assessment, grounded in robust in vitro and, if necessary, in vivo experimental data, is paramount. The methodologies described in this guide provide a self-validating system for quantifying this risk. Should a significant potential for endogenous formation be identified, the co-administration or co-formulation with nitrosation inhibitors like ascorbic acid presents a scientifically supported and effective mitigation strategy[11][14]. By understanding the causality behind NISO formation, drug developers can proactively design safer medicines and ensure patient safety.
References
-
Title: Catalysis and inhibition of N-nitrosation reactions. Source: PubMed URL: [Link]
-
Title: Nitrosation – Knowledge and References. Source: Taylor & Francis URL: [Link]
-
Title: Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. Source: PubMed URL: [Link]
-
Title: Facile formation of N-nitrosamines from bromonitromethane and secondary amines. Source: Semantic Scholar URL: [Link]
-
Title: Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. Source: NCBI URL: [Link]
-
Title: Diet-induced endogenous formation of nitroso compounds in the GI tract. Source: ResearchGate URL: [Link]
-
Title: Sodium nitrite. Source: Wikipedia URL: [Link]
-
Title: Nitrosation and nitrosylation. Source: Wikipedia URL: [Link]
-
Title: Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention. Source: PubMed URL: [Link]
-
Title: Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. Source: ResearchGate URL: [Link]
-
Title: N-Nitroso Isonipecoticacid | CAS 6238-69-3. Source: Veeprho URL: [Link]
-
Title: 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. Source: Semantic Scholar URL: [Link]
-
Title: Endogenous formation of N'-nitrosonornicotine in F344 rats in the presence of some antioxidants and grape seed extract. Source: PubMed URL: [Link]
-
Title: Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Source: ACS Publications URL: [Link]
-
Title: Nitrosation of Drugs Under In-Vivo Conditions. Source: PubMed URL: [Link]
-
Title: Control of Nitrosamine Impurities in Human Drugs. Source: FDA URL: [Link]
-
Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Source: Frontiers URL: [Link]
-
Title: N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Source: PubMed URL: [Link]
-
Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Source: PubMed Central URL: [Link]
-
Title: The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Source: RSC Publishing URL: [Link]
-
Title: Nitrosation of drugs under in-vivo conditions. Source: Semantic Scholar URL: [Link]
-
Title: Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Source: Semantic Scholar URL: [Link]
-
Title: this compound. Source: PubChem - NIH URL: [Link]
-
Title: this compound. Source: gsrs URL: [Link]
-
Title: Modulation of endogenous synthesis of N-nitrosamino acids in humans. Source: PubMed - NIH URL: [Link]
-
Title: Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline. Source: PubMed URL: [Link]
-
Title: Susceptibilities of drugs to nitrosation under simulated gastric conditions. Source: PubMed URL: [Link]
-
Title: Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Risk Assessment. Source: ACS Publications URL: [Link]
-
Title: Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. Source: PubMed URL: [Link]
-
Title: Mechanisms of nitrogen dioxide reactions: initiation of lipid peroxidation and the production of nitrous Acid. Source: PubMed URL: [Link]
-
Title: Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. Source: Semantic Scholar URL: [Link]
-
Title: [In vivo nitrosation of methimazole in humans]. Source: PubMed URL: [Link]
-
Title: Nitrosation of 1,2-Phenylenediamine by Peroxynitrite/CO 2 : Evidence for a Free Radical Mechanism. Source: ResearchGate URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. dfg.de [dfg.de]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 10. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous formation of N'-nitrosonornicotine in F344 rats in the presence of some antioxidants and grape seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of endogenous synthesis of N-nitrosamino acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrosation of drugs under in-vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NNitrosamine formation in pharmaceutical drug products: Development and validation of a biased, conservative, predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Nitrosoisonipecotic Acid in Risperidone Drug Substance
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide. Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, can pose a risk to patient safety.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to detect and control these impurities.[3][4][5]
N-Nitrosoisonipecotic acid is a potential nitrosamine impurity that can form in pharmaceutical products where the active pharmaceutical ingredient (API) or its synthetic precursors contain a secondary amine moiety, such as in the case of Risperidone.[3][6][7] The secondary amine can react with nitrosating agents, which may be present as impurities in raw materials or solvents, to form the N-nitroso derivative. Given the regulatory landscape and the potential health risks, a robust and sensitive analytical method for the quantification of this compound is crucial for ensuring the quality and safety of such pharmaceutical products.
This application note details the development and validation of a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in Risperidone drug substance. The method is designed to meet the rigorous requirements of regulatory guidelines and is suitable for routine quality control testing.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [8] |
| Molecular Formula | C6H10N2O3 | [8] |
| Molecular Weight | 158.16 g/mol | [8] |
| CAS Number | 6238-69-3 | [9] |
Analytical Method Development
The choice of LC-MS/MS is predicated on its high sensitivity and selectivity, which are essential for detecting trace-level impurities in complex matrices like pharmaceutical formulations.[10] This technique allows for the accurate quantification of the target analyte while minimizing interference from the API and other excipients.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below.
Sources
- 1. veeprho.com [veeprho.com]
- 2. turkjps.org [turkjps.org]
- 3. N-Nitroso Risperidone Impurity 2 (N-Nitroso Isonipecotic acid) | 67659-30-7 [alfaomegapharma.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Risperidone Impurities | 106266-06-2 Certified Reference Substance [alfaomegapharma.com]
- 7. veeprho.com [veeprho.com]
- 8. benthamscience.com [benthamscience.com]
- 9. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of N-Nitrosoisonipecotic Acid in Pharmaceutical Matrices
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[3][4] N-Nitrosoisonipecotic acid (NINA), a potential nitrosamine drug substance-related impurity (NDSRI), can form when a secondary or tertiary amine moiety within an active pharmaceutical ingredient (API) or its precursors reacts with a nitrosating agent.[5][] Given the potential genotoxic nature of such impurities, highly sensitive and specific analytical methods are required for their accurate quantification at trace levels, in line with regulatory expectations such as the ICH M7 guideline.[7][8][9]
This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The described protocol offers a robust framework for researchers, quality control analysts, and drug development professionals to reliably detect and quantify this critical impurity in pharmaceutical matrices.
Scientific Principles and Method Rationale
The successful quantification of NINA at trace levels hinges on a multi-faceted analytical strategy that addresses its unique physicochemical properties. NINA is a polar, non-volatile N-nitrosoamino acid, which presents specific challenges for both chromatographic separation and sample preparation.[10][11]
Chromatographic Strategy: Due to its polar nature, retaining and resolving NINA on traditional reversed-phase columns can be challenging. This method employs a column with a polar-modified stationary phase to enhance retention and ensure separation from matrix components.[12] A gradient elution with a mobile phase containing a weak acid, such as formic acid, is utilized to ensure good peak shape and ionization efficiency.[13][14]
Sample Preparation: The primary goals of sample preparation are to efficiently extract NINA from the drug product matrix, minimize matrix effects, and prevent the artificial formation of nitrosamines during the process.[15][16] This protocol utilizes a straightforward "dilute-and-shoot" approach with an appropriate solvent system to minimize sample manipulation and the risk of analyte degradation or artifactual formation. For more complex matrices, a solid-phase extraction (SPE) step may be considered.
Detection by Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides unparalleled sensitivity and selectivity for trace-level quantification. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can definitively identify and quantify NINA, even in the presence of co-eluting matrix components.[17][18] The selection of optimal MRM transitions is critical for achieving the required sensitivity.[19][20]
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of the analytical process for NINA quantification.
Caption: Workflow for NINA quantification.
Detailed Protocols and Methodologies
Materials and Reagents
-
Reference Standard: this compound (CAS: 6238-69-3)[10]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: LC-MS grade formic acid.
-
Vials: Amber glass vials to protect from light.[16]
Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Polar-modified C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) or equivalent[21] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): 159.1, Product Ions (m/z): 114.1 (Quantifier), 86.1 (Qualifier) (Values may need optimization) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 2: Illustrative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 7.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Standard and Sample Preparation Protocol
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in 10.0 mL of a suitable diluent (e.g., 50:50 Methanol:Water) in a volumetric flask.
-
Store this stock solution in an amber vial at 2-8 °C.
Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., ranging from 0.5 ng/mL to 50 ng/mL).
-
The diluent for the working standards should match the final sample solvent composition.
Sample Preparation (General Procedure):
-
Accurately weigh a portion of the ground tablet powder or API equivalent to a target concentration (e.g., 500 mg).
-
Transfer to a suitable volumetric flask (e.g., 50 mL).
-
Add a portion of the diluent (e.g., 25 mL of 50:50 Methanol:Water), vortex for 2 minutes, and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter (e.g., PVDF) into an amber LC vial for analysis.[13]
Method Validation and System Suitability
To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of NINA in a blank and placebo sample.
Linearity: The linearity of the method should be established across a range of concentrations that bracket the expected level of the impurity. A correlation coefficient (r²) of ≥ 0.99 is typically expected.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be sufficiently low to allow for the quantification of NINA at or below the acceptable intake (AI) limit established by regulatory authorities.[22][23]
Accuracy and Precision: Accuracy (recovery) and precision (repeatability and intermediate precision) should be evaluated by analyzing spiked samples at multiple concentration levels. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision.
System Suitability: Before each analytical run, a system suitability standard (a mid-level calibration standard) should be injected multiple times. The RSD of the peak areas and retention times should be within established limits (e.g., ≤10%) to demonstrate that the system is performing adequately.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of this compound. The described protocol, which emphasizes robust chromatography, appropriate sample preparation, and highly selective detection, is a crucial tool for ensuring the quality and safety of pharmaceutical products. By adhering to the principles of scientific integrity and thorough method validation, researchers and drug development professionals can confidently implement this method to meet the stringent regulatory requirements for the control of nitrosamine impurities.
References
-
U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs.[Link]
-
P. G. S. M. de Lacerda, et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
RAPS. (2024). FDA revises final guidance on nitrosamine impurities.[Link]
-
U.S. Food and Drug Administration (FDA). (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.[Link]
-
RAPS. (2024). FDA issues revised guidance on the control of nitrosamine impurities in human drugs.[Link]
-
gmp-compliance.org. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.[Link]
-
European Medicines Agency (EMA). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]
-
Waters. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.[Link]
-
International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]
-
P. Valentan, et al. (2016). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. Farmacevtski Vestnik. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.[Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma.[Link]
-
Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals.[Link]
-
International Council for Harmonisation (ICH). (2020). M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK.[Link]
-
A. A. Al-Qaim, et al. (2016). Application of chromatographic techniques in the analysis of total nitrosamines in water. PMC - NIH. [Link]
-
LCGC International. (2025). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
H. J. Lee, et al. (1996). Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry. PubMed. [Link]
-
Axios Research. (n.d.). N-Nitroso Isonipecotic Acid.[Link]
-
C. H. Tsai, et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]
-
C. H. Tsai, et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. [Link]
-
W. T. Rainey, et al. (1973). Mass Spectra of N-Nitroso Compounds. OSTI.gov. [Link]
-
Veeprho. (n.d.). N-Nitroso Isonipecoticacid.[Link]
-
W. T. Rainey, et al. (1978). Mass spectrometry of N-nitrosamines. PubMed. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound.[Link]
-
S. S. Kumar, et al. (2024). Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron. PubMed. [Link]
-
M. Ramu, et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. [Link]
-
G. F. Pereira, et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. [Link]
-
A. K. M. Pawar, et al. (2022). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate. [Link]
Sources
- 1. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ellutia.com [ellutia.com]
- 5. veeprho.com [veeprho.com]
- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jfda-online.com [jfda-online.com]
- 14. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. researchgate.net [researchgate.net]
- 19. osti.gov [osti.gov]
- 20. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 23. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
Sample preparation techniques for N-Nitrosoisonipecotic acid analysis.
Application Notes & Protocols
Topic: Sample Preparation Techniques for the Analysis of N-Nitrosoisonipecotic Acid in Pharmaceutical Matrices
Executive Summary
The detection of nitrosamine impurities in pharmaceuticals has become a paramount safety concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] this compound, a nitrosamine drug substance-related impurity (NDSRI), presents unique analytical challenges due to its polarity and the necessity for trace-level quantification, often in the parts-per-billion (ppb) range.[3] This document provides a comprehensive guide to the sample preparation of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles. We will explore robust extraction techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), designed to isolate the analyte from complex drug product matrices while ensuring method accuracy, precision, and regulatory compliance.
Introduction: The Challenge of NDSRIs
Since 2018, the pharmaceutical industry has been under intense scrutiny regarding the presence of nitrosamine impurities.[4] These compounds can form during drug synthesis, manufacturing, or even during storage.[5][6] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits for these impurities, necessitating the development of highly sensitive and validated analytical methods.[7][8][9]
This compound (CAS 6238-69-3) is a non-volatile nitrosamine characterized by a piperidine ring and a carboxylic acid functional group.[10][][12] Its molecular formula is C₆H₁₀N₂O₃ and it has a molecular weight of 158.16 g/mol .[10][13] The presence of the polar carboxylic acid group significantly influences its solubility and chromatographic behavior, making sample preparation a critical and challenging step in the analytical workflow.[3] An effective sample preparation strategy must achieve three primary goals:
-
Efficient Extraction: Maximize the recovery of this compound from the sample matrix.
-
Matrix Interference Removal: Eliminate excipients, active pharmaceutical ingredients (APIs), and other components that can suppress or enhance the analyte signal in mass spectrometry.[1]
-
Prevention of Artifactual Formation: Ensure that the sample preparation process itself does not induce the formation of new nitrosamines.[3]
This guide is intended for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust methods for the control of this compound.
Foundational Principles: Selecting the Right Approach
The choice of sample preparation technique is dictated by the physicochemical properties of this compound and the nature of the sample matrix. The carboxylic acid moiety makes the molecule's charge state pH-dependent, a critical factor to leverage during extraction.
Workflow Overview
The analytical process follows a logical sequence from sample dissolution to final detection. Each step is designed to isolate and concentrate the target analyte while ensuring the integrity of the measurement.
Caption: High-level analytical workflow for this compound.
Core Methodology: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective and preferred method for cleaning up complex samples and concentrating analytes.[14] For this compound, a mixed-mode cation exchange SPE cartridge is often the optimal choice. This strategy utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity.
Causality: The mixed-mode sorbent contains both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid) functional groups.
-
At a low pH, the carboxylic acid of this compound is protonated (neutral), allowing it to be retained by the hydrophobic part of the sorbent.
-
Interfering basic compounds are protonated (positive charge) and strongly retained by the cation-exchange groups.
-
The target analyte can then be selectively eluted with a solvent of intermediate polarity, leaving the strongly bound interferences behind.
Detailed SPE Protocol
This protocol is a robust starting point and should be validated for each specific drug product matrix.
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., Oasis MCX or equivalent)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Acetonitrile (HPLC grade)
Procedure:
-
Sample Dissolution: Accurately weigh a portion of the ground tablets or API and dissolve in a suitable solvent (e.g., 1% formic acid in water/methanol). The goal is to ensure the sample is fully dissolved and the pH is acidic. Centrifuge or filter to remove insoluble excipients.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing (Interference Removal):
-
Wash 1: Pass 3 mL of 1% formic acid in water through the cartridge to remove polar, non-retained impurities.
-
Wash 2: Pass 3 mL of methanol through the cartridge to remove non-polar, weakly retained impurities.
-
-
Analyte Elution: Elute the this compound from the cartridge with 3-5 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the carboxylic acid, disrupting its hydrophobic interaction and facilitating elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Step-by-step workflow and separation mechanism for the SPE protocol.
Alternative Methodology: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[15] For this compound, pH adjustment is critical for successful extraction.
Causality: The analyte must be in its neutral, un-ionized form to be efficiently extracted from an aqueous sample solution into a nonpolar organic solvent. By acidifying the sample solution to a pH well below the pKa of the carboxylic acid group (typically pH < 2), the molecule becomes protonated and more lipophilic.
Detailed LLE Protocol
Materials:
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (HCl) or Formic Acid (LC-MS grade)
-
Anhydrous Sodium Sulfate
-
Separatory Funnel
Procedure:
-
Sample Dissolution: Dissolve a known amount of the sample in deionized water.
-
pH Adjustment: Acidify the aqueous sample solution to pH 2 using HCl or formic acid. Confirm the pH with a calibrated meter.
-
Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of dichloromethane.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
-
Collection: Drain the lower organic layer (DCM) into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 3 & 4) two more times with fresh portions of DCM, combining the organic extracts. This ensures quantitative recovery.
-
Drying: Dry the combined organic extract by passing it through a small column or funnel containing anhydrous sodium sulfate to remove residual water.
-
Evaporation and Reconstitution: Evaporate the dried extract to dryness and reconstitute in the mobile phase, as described in the SPE protocol.
Method Validation and Performance
Any analytical method used for regulatory purposes must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[7][16] Key validation parameters for sample preparation include recovery, precision, and matrix effects.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Acceptance Criteria (Typical) |
| Recovery | 85-110% | 70-105% | 70-120% |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% |
| Limit of Quantitation (LOQ) | Typically lower due to higher concentration factor | May be limited by solvent volumes | Must be below the regulatory limit of concern |
| Matrix Effect | Significantly reduced | Can be significant if not optimized | Must be assessed and mitigated |
Table 1: Typical performance characteristics for SPE and LLE methods for this compound analysis. Values are illustrative and must be determined experimentally.
Conclusion and Recommendations
The successful analysis of this compound hinges on a well-designed and robust sample preparation strategy.
-
For most applications, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is the recommended approach. It offers superior cleanup, higher recovery, and better reproducibility compared to LLE, and is more amenable to automation.
-
Liquid-Liquid Extraction (LLE) remains a viable, cost-effective alternative, particularly for simpler matrices or when SPE method development proves challenging. However, it requires careful control of pH and is more labor-intensive.
Regardless of the chosen method, thorough validation is non-negotiable to ensure data integrity and compliance with global regulatory expectations.[2][7][17] The protocols provided herein serve as a comprehensive starting point for developing a method that is sensitive, specific, and robust for the critical task of monitoring nitrosamine impurities.
References
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
- Control of Nitrosamine Impurities in Human Drugs. U.S.
- Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
- Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Taylor & Francis Online.
- Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
- Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. EDRA.
- Validating analytical procedures for determining nitrosamines in pharmaceuticals. European Directorate for the Quality of Medicines & HealthCare.
- Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance.
- This compound | C6H10N2O3 | CID 80387.
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- This compound | CAS 6238-69-3. BOC Sciences.
- Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online.
- Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices.
- Automated Solid Phase Extraction (SPE)
- Winning Strategies to Develop an Analytical Method for Nitrosamines. Pharma Tech.
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- N-Nitroso Isonipecoticacid | CAS 6238-69-3. Veeprho.
- N-Nitroso Isonipecotic Acid. CymitQuimica.
- Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
- This compound. GSRS.
- Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry.
- Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
Application Notes & Protocols for the Quantification of N-Nitrosoisonipecotic Acid in Pharmaceutical Quality Control
Introduction: The Imperative for Controlling N-Nitrosoisonipecotic Acid
The discovery of N-nitrosamine impurities in commonly used medications has triggered significant concern within the pharmaceutical industry and among global regulatory bodies.[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, poses a potential risk to patient safety.[3] this compound, a potential impurity associated with active pharmaceutical ingredients (APIs) like Risperidone, falls under this class of compounds.[][5] Its structure, featuring a nitroso group attached to the nitrogen atom of the isonipecotic acid backbone, necessitates vigilant monitoring and control in pharmaceutical manufacturing.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of this compound in pharmaceutical matrices. The methodologies detailed herein are grounded in established analytical principles for nitrosamine analysis and are designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.
| Property | Value | Source |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [][6] |
| Molecular Formula | C6H10N2O3 | [][6] |
| Molecular Weight | 158.16 g/mol | [][6] |
| Melting Point | 104-106 °C | [] |
| Boiling Point | 390.7±35.0 °C at 760 mmHg | [] |
| Chemical Structure | A piperidine ring with a carboxylic acid group at the 4-position and a nitroso group attached to the nitrogen atom. | [][6] |
The presence of the carboxylic acid group makes the molecule polar, rendering it suitable for reverse-phase liquid chromatography. The nitroso group provides a unique fragmentation pattern in mass spectrometry, which is key for selective detection.
Analytical Workflow for this compound Quantification
The following diagram illustrates the comprehensive workflow for the analysis of this compound in a pharmaceutical sample.
Caption: Workflow for this compound Analysis.
Detailed Analytical Protocol: LC-MS/MS Method
This protocol details a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The choice of LC-MS/MS is predicated on its ability to provide the low limits of detection required by regulatory bodies for nitrosamine impurities.[7][8]
Reagents and Materials
-
This compound reference standard (≥95% purity)[]
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug product or Active Pharmaceutical Ingredient (API) to be tested
Standard and Sample Preparation
Causality behind Experimental Choices: The use of a stable isotope-labeled internal standard is critical to compensate for any variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[9] Sample filtration is a mandatory step to protect the analytical column and the mass spectrometer from particulate matter.
4.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 100 mL of methanol in a volumetric flask.
4.2.2. Internal Standard (IS) Stock Solution (100 µg/mL)
-
Prepare a 100 µg/mL stock solution of this compound-d4 in methanol.
4.2.3. Working Standard Solutions
-
Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 20 ng/mL.
4.2.4. Sample Preparation
-
Accurately weigh 250 mg of the ground tablet powder or API into a 15 mL centrifuge tube.[10]
-
Add 250 µL of the internal standard solution (e.g., 400 ng/mL).[10]
-
Add 4.75 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[10]
-
Centrifuge the solution at 3000 g for 5 minutes.[10]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.[10] The use of amber vials is recommended as nitrosamines can be sensitive to light.[11]
LC-MS/MS Instrumentation and Conditions
Causality behind Experimental Choices: A C18 stationary phase is chosen for its excellent retention of polar compounds like this compound. The gradient elution ensures adequate separation from matrix components and good peak shape. The use of formic acid in the mobile phase facilitates the protonation of the analyte in the mass spectrometer's ion source, enhancing sensitivity.[9][12]
| Parameter | Condition |
| Liquid Chromatograph | UHPLC system |
| Column | C18, 100 x 2.1 mm, 1.9 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7.1-10 min: 5% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined empirically (e.g., precursor ion m/z 159.1 -> product ions); this compound-d4: To be determined empirically |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation and System Suitability
For the method to be considered trustworthy, it must undergo rigorous validation according to ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The method should be linear over the concentration range of the calibration standards. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Accuracy (Recovery): The closeness of the test results to the true value. This is assessed by spiking the sample matrix with known concentrations of the analyte and calculating the percent recovery. Recoveries between 80-120% are generally acceptable.[12]
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate injections. An RSD of ≤ 15% is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For nitrosamines, LOQs in the low ng/g (ppb) range are often required.[12]
System Suitability: Before running the analytical sequence, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include retention time reproducibility, peak area precision, and tailing factor.
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance for similar nitrosamine analyses.
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~5 ng/g (ppb) |
| Limit of Quantification (LOQ) | ~15 ng/g (ppb) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | ≤ 10% |
Conclusion
The control of N-nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of this compound in pharmaceutical samples. Adherence to the described protocols, including proper sample preparation, instrument setup, and method validation, will ensure reliable data that meets the stringent requirements of global regulatory agencies, ultimately safeguarding patient health.
References
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7).
- An automated sample preparation workflow for the analysis of nitrosamines in metformin - Thermo Fisher Scientific. (n.d.).
- Nitrosamines Analysis in Pharmaceuticals - Agilent. (n.d.).
- Nitrosamines in Pharma - Ellutia. (n.d.).
- Technical Support Center: Analytical Method Development for Nitrosamine Impurities in Pharmaceuticals - Benchchem. (2025).
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1).
- FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits - MED Institute. (2023, November 10).
- FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities | Exponent. (2023, August 15).
- FDA: Updated Nitrosamine Limits - GMP Publishing. (n.d.).
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24).
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.).
- This compound | C6H10N2O3 | CID 80387 - PubChem - NIH. (n.d.).
- CAS 6238-69-3 this compound - BOC Sciences. (n.d.).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.).
- N-Nitroso Isonipecotic Acid - CymitQuimica. (n.d.).
- N-Nitroso Isonipecoticacid | CAS 6238-69-3 - Veeprho. (n.d.).
- N-Nitroso Isonipecotic Acid - Axios Research. (n.d.).
- A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH. (n.d.).
- A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - Journal of Food and Drug Analysis. (2020, June 27).
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products - Semantic Scholar. (n.d.).
- A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed. (2023, November 30).
- LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025, April 15).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. (2025, May 14).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. medinstitute.com [medinstitute.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lcms.cz [lcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forced Degradation Studies of N-Nitrosoisonipecotic Acid
Abstract
This application note provides a comprehensive guide for conducting forced degradation studies on N-Nitrosoisonipecotic acid, a potential nitrosamine impurity. The protocols outlined herein are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is critical for the development of stability-indicating analytical methods and for ensuring the safety and efficacy of pharmaceutical products. The methodologies are aligned with the principles set forth in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound (Figure 1) is an N-nitroso derivative that can potentially form as an impurity in pharmaceutical products containing a secondary amine moiety in the presence of nitrosating agents.[5] N-nitrosamines are classified as a "cohort of concern" due to their potential as human carcinogens.[6] Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over their presence in drug substances and products.[6]
Forced degradation, or stress testing, is a critical component of the drug development process.[4] As stipulated by ICH guidelines (specifically Q1A(R2)), these studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation behavior.[1][2] The primary objectives of a forced degradation study are:
-
To identify the likely degradation products that could form under various environmental conditions.[4]
-
To elucidate the degradation pathways of the drug substance.[4][7]
-
To assess the intrinsic stability of the molecule.[4]
-
To develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradation products.[1][3]
This application note provides detailed protocols for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.
Figure 1: Chemical Structure of this compound Synonyms: 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine[5][][9] Molecular Formula: C6H10N2O3[][9][10] Molecular Weight: 158.16 g/mol [][9][10]
Materials and Equipment
Reagents
-
This compound reference standard (≥95% purity)[]
-
Hydrochloric acid (HCl), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Hydrogen peroxide (H2O2), 30% solution, ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC or Milli-Q grade
-
Nitrogen gas, high purity
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) or UV detector.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for LC-MS/MS analysis.[6][11]
-
Photostability chamber compliant with ICH Q1B guidelines.[12][13][14]
-
Forced-air convection oven for thermal stability studies.
-
Water bath or dry block heater.
-
Calibrated pH meter.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Autosampler vials with inert caps.
Experimental Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] It is recommended to perform pilot experiments to determine the optimal stress conditions (concentration, temperature, and duration). A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
Acidic Hydrolysis
Rationale: Acid-catalyzed hydrolysis can lead to denitrosation, cleaving the N-N bond, or hydrolysis of other functional groups.[15][16][17] The rate of degradation is often dependent on pH and temperature.[3][18][19]
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
Note: If significant degradation is not observed, the acid concentration (e.g., 1 M HCl) or temperature can be increased.
Basic Hydrolysis
Rationale: Basic conditions can promote different degradation pathways compared to acidic conditions.[20] It is essential to evaluate the stability of the molecule across a wide pH range.
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
Note: Adjust the base concentration or temperature as needed to achieve the target degradation.
Oxidative Degradation
Rationale: N-nitroso compounds can be susceptible to oxidative degradation, which may involve radical intermediates.[7][21][22] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
Note: If no degradation is observed, the concentration of H2O2 (up to 30%) or the temperature can be increased.
Thermal Degradation
Rationale: Thermal stress evaluates the stability of the drug substance at elevated temperatures, which can occur during manufacturing, transport, and storage.[23][24]
Protocol:
-
Place a known amount of this compound solid powder in a clear glass vial.
-
Expose the solid sample to dry heat at 80 °C in a forced-air oven for 48 hours.
-
For solution-state thermal stress, incubate the stock solution at 80 °C for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute to a known concentration for analysis. Dilute the solution sample as needed.
Photolytic Degradation
Rationale: Photostability testing is crucial to determine if the drug substance is light-sensitive.[12][14][25] ICH Q1B guidelines specify the light exposure conditions.[12][13][26]
Protocol:
-
Expose the this compound, both as a solid and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][13]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to assess the contribution of thermal degradation.
-
After exposure, prepare the samples for analysis as described in the thermal degradation section.
Analytical Methodology
A highly sensitive and selective LC-MS/MS method is recommended for the analysis of nitrosamine impurities.[11][27][28][29][30]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at an appropriate wavelength and Mass Spectrometer |
Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Full Scan (for identification) and MRM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Note: These parameters should be optimized for the specific instrument being used.
Results and Discussion
The analysis of the stressed samples will provide a degradation profile for this compound. The primary degradation product under acidic conditions is expected to be isonipecotic acid due to denitrosation.[16][31] Other potential degradation products may arise from ring-opening or further oxidation.
Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Reagent/Condition | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Isonipecotic acid, other hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Isonipecotic acid, other hydrolysis products |
| Oxidative | 3% H2O2, RT | Oxidized derivatives, ring-opened products |
| Thermal | 80 °C (solid & solution) | Denitrosation products, other thermal degradants |
| Photolytic | ICH Q1B conditions | Photodegradation products (e.g., from N-N bond cleavage)[7][32] |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Conclusion
This application note provides a robust framework for conducting forced degradation studies on this compound. The successful execution of these studies is essential for understanding the stability of this potential impurity and for developing a validated, stability-indicating analytical method. The data generated will support regulatory filings and contribute to the overall quality and safety of pharmaceutical products.
References
- ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways.
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Pharmaffiliates. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubMed. (1982). A novel oxidative degradation of N-nitrosamine via electron transfer.
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Q1 Scientific. (n.d.). Photostability.
- MedCrave online. (2016). Forced Degradation Studies.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- National Institutes of Health. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- MDPI. (n.d.). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Veeprho. (2025). Thermal degradation studies: Significance and symbolism.
- National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
- RUL. (n.d.). Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion.
- SGS Denmark. (n.d.). Forced Degradation Testing.
- ScienceDirect. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines.
- AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Journal of Analytical Toxicology. (1990). Determination of N-Nitroso Compounds by High Performance Liquid Chromatography with Postcolumn Reaction and a Thermal Energy Analyzer.
- SpringerLink. (n.d.). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid.
- MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview.
- ResearchGate. (2025). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids.
- RSC Publishing. (n.d.). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media.
- BOC Sciences. (n.d.). CAS 6238-69-3 this compound.
- gsrs. (n.d.). This compound.
- ACS Publications. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
- National Institutes of Health. (n.d.). This compound | C6H10N2O3 | CID 80387 - PubChem.
- ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Veeprho. (n.d.). N-Nitroso Isonipecoticacid | CAS 6238-69-3.
- National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
- PubChemLite. (n.d.). This compound (C6H10N2O3).
- Wikipedia. (n.d.). Nitrosamine.
- DSpace@MIT. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Testing | SGS Denmark [sgs.com]
- 5. veeprho.com [veeprho.com]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 9. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. waters.com [waters.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. q1scientific.com [q1scientific.com]
- 15. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. RUL - Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion [repozitorij.uni-lj.si]
- 19. pubs.acs.org [pubs.acs.org]
- 20. freethinktech.com [freethinktech.com]
- 21. A novel oxidative degradation of N-nitrosamine via electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 23. Thermal degradation studies: Significance and symbolism [wisdomlib.org]
- 24. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 27. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 28. shimadzu.com [shimadzu.com]
- 29. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Nitrosamine - Wikipedia [en.wikipedia.org]
- 32. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating UPLC-MS/MS Assay for N-Nitrosoisonipecotic Acid
Introduction and Scientific Rationale
The detection and control of N-nitrosamine impurities in pharmaceutical products has become a critical focus for global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] N-nitrosamines are classified as probable human carcinogens and are identified in the ICH M7(R2) guideline as a "cohort of concern" requiring strict control.[1][2]
N-Nitrosoisonipecotic acid (CAS 6238-69-3), an N-nitroso derivative of a secondary amine, has been identified as a potential impurity, for instance, in the manufacturing of Risperidone.[3] To ensure patient safety and product quality, it is imperative to not only quantify the presence of this impurity but also to understand its stability profile. A stability-indicating analytical method (SIAM) is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[4][5]
This application note details a robust, validated stability-indicating assay for this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stress testing and Q2(R1) for analytical method validation.[6][7] The described assay is highly sensitive and selective, making it suitable for trace-level quantification required for genotoxic impurities.[8][9]
Principle of the Stability-Indicating Method
The core of this stability-indicating assay lies in its demonstrated specificity. This is achieved through a two-phase process:
-
Forced Degradation (Stress Testing): The this compound drug substance is intentionally exposed to a range of harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to generate potential degradation products.[6][10] The objective is to achieve modest degradation (typically 5-20%) to ensure that the analytical method is challenged with a realistic profile of degradants.[7]
-
High-Resolution Chromatographic Separation: A UPLC-MS/MS method is developed to provide high-efficiency separation. The method must be capable of resolving the intact this compound peak from all generated degradation products and any known process impurities.[11][12] The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and the sensitivity required to meet the low acceptable intake (AI) limits for nitrosamines.[1][13]
The workflow for developing and validating this stability-indicating method is outlined below.
Figure 1: Workflow for the development of the stability-indicating assay.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂, 30%), analytical grade
Instrumentation and Conditions
A UPLC system coupled with a tandem quadrupole mass spectrometer is recommended for achieving the required sensitivity and selectivity.[14][15]
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC I-Class PLUS or equivalent | Provides high resolution and low dispersion needed for separating closely eluting species. |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Excellent for retaining and separating polar compounds like this compound.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient elution. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 2% B to 95% B over 5 min, hold for 1 min, return to 2% B and equilibrate for 2 min. | A generic starting gradient; must be optimized to ensure separation from degradants. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity needs. |
| Mass Spectrometer | Waters Xevo TQ-XS or equivalent | High sensitivity tandem quadrupole necessary for trace-level detection.[14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nitrosamines generally ionize well in positive mode. |
| MRM Transition | To be determined experimentally (e.g., [M+H]⁺ > fragment ions) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
| Source Temp. | 150 °C | Standard condition. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
Protocol 1: Forced Degradation Study
The goal is to induce 5-20% degradation of this compound.[7] Prepare a stock solution of this compound at approximately 1 µg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
| Stress Condition | Procedure | Neutralization/Stopping |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours.[16] | Cool and neutralize with an equivalent amount of 0.2 M NaOH. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60 °C for 24 hours. | Cool and neutralize with an equivalent amount of 0.2 M HCl. |
| Oxidation | Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.[7] | Dilute with mobile phase to stop the reaction. |
| Thermal Degradation | Store the stock solution in a sealed vial at 80 °C for 48 hours. | Cool to room temperature before analysis. |
| Photolytic Degradation | Expose the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A parallel sample wrapped in foil serves as the dark control. | No action needed. Analyze directly. |
| Control Sample | Dilute 1 mL of stock with 1 mL of water. Store at 4 °C. | N/A |
After exposure and any necessary neutralization, dilute all samples to a final theoretical concentration of ~100 ng/mL for analysis.
Protocol 2: Method Validation
The developed UPLC-MS/MS method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[4][5]
Figure 2: Key parameters for the validation of the analytical method.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze all forced degradation samples. Evaluate the this compound peak for purity and resolution from degradant peaks using the mass spectrometer data. | The main peak should be free from co-eluting interferences. Mass spectral data should confirm peak identity. Resolution > 2 from nearest peak. |
| Linearity | Prepare calibration standards at a minimum of five concentrations (e.g., 0.1, 0.5, 1, 10, 100 ng/mL). Plot the peak area response vs. concentration and perform linear regression.[4] | Correlation coefficient (r²) ≥ 0.99.[5] |
| Accuracy | Analyze quality control (QC) samples at three concentrations (low, medium, high) in triplicate. Calculate the percent recovery of the measured concentration versus the nominal concentration. | Mean recovery should be within 80-120% for each level.[15] |
| Precision | Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15%.[15] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated as the concentration with a signal-to-noise ratio (S/N) of ≥ 10.[4] | The LOQ must be at or below the reporting threshold for the impurity. Precision (RSD) at the LOQ should be ≤ 20%. |
| Solution Stability | Analyze prepared standard and sample solutions stored at room temperature and refrigerated over a set period (e.g., 24, 48 hours). Compare results to freshly prepared solutions. | Response should be within ±10% of the initial value.[4] |
Data Interpretation and System Suitability
-
Forced Degradation Analysis: In the chromatograms of the stressed samples, look for the emergence of new peaks that are absent in the control sample. The primary peak of this compound should decrease in area in the stressed samples. The method is considered stability-indicating if the primary peak remains spectrally pure and is well-resolved from all degradant peaks.
-
System Suitability Test (SST): Before each analytical run, inject a mid-level standard solution five times. The RSD of the peak area and retention time should be ≤ 5%. This ensures the analytical system is performing correctly.
Example Results (Hypothetical Data)
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Assay of this compound | % Degradation | Observations |
|---|---|---|---|
| Control | 100.0 | 0.0 | No degradation observed. |
| Acid Hydrolysis (0.1M HCl, 60°C) | 88.5 | 11.5 | One major degradant peak observed at RRT 0.85. |
| Base Hydrolysis (0.1M NaOH, 60°C) | 92.1 | 7.9 | Two minor degradant peaks observed. |
| Oxidation (3% H₂O₂) | 81.3 | 18.7 | Significant degradation with multiple degradant peaks. |
| Thermal (80°C) | 97.2 | 2.8 | Minor degradation observed. |
| Photolytic (ICH Q1B) | 95.5 | 4.5 | One minor degradant peak observed at RRT 1.15. |
Table 4: Example Validation Data Summary
| Parameter | Result | Status |
|---|---|---|
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Recovery) | 96.5% - 104.2% | Pass |
| Precision (Repeatability RSD) | 3.8% | Pass |
| Precision (Intermediate RSD) | 4.5% | Pass |
| LOQ (S/N ≥ 10) | 0.1 ng/mL | Pass |
Conclusion
This application note provides a comprehensive framework for developing and validating a stability-indicating UPLC-MS/MS method for the trace-level analysis of this compound. The combination of forced degradation studies and a highly selective analytical technique ensures that the method is specific and reliable for its intended purpose. Adherence to the detailed protocols for stress testing and method validation will generate data that is robust, defensible, and compliant with global regulatory expectations for the control of nitrosamine impurities. This method can be confidently employed for routine quality control, stability studies, and regulatory submissions to ensure the safety and quality of pharmaceutical products.
References
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01).
- Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015).
- Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
- Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formul
- A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Hidrosmin. Benchchem.
- Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025-11-22). Pharma Stability.
- Development and validation of stability indicating HPLC method: A review. (2025-08-07).
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. (2023-01-18). Merck.
- Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2021-05-13). Asian Journal of Pharmaceutical Analysis.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Veeprho.
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins.
- Forced Degradation Studies. (2016-12-14). MedCrave online.
- N-Nitroso Isonipecoticacid | CAS 6238-69-3. Veeprho.
- Control of Nitrosamine Impurities in Human Drugs. FDA.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. fda.gov [fda.gov]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantification of N-Nitrosoisonipecotic Acid in Pharmaceutical Drug Substances
Introduction: The Imperative for N-Nitrosoisonipecotic Acid (NINA) Control
The landscape of pharmaceutical quality control has been significantly reshaped by the emergence of nitrosamine impurities. These compounds, classified as probable or possible human carcinogens, can form during drug substance synthesis, formulation, or storage.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement control strategies to mitigate patient exposure.[4][5][6]
This compound (NINA), a nitrosamine derivative of isonipecotic acid, is a potential impurity of concern, particularly in active pharmaceutical ingredients (APIs) that contain a piperidine ring structure, such as Risperidone.[7] Its quantification at trace levels is a critical step in ensuring the safety and compliance of pharmaceutical products. This application note provides a detailed, scientifically grounded protocol for the robust quantification of NINA in drug substances, leveraging the sensitivity and selectivity of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, aligning with the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][9][10]
Understanding this compound (NINA)
-
Chemical Structure: this compound (CAS 6238-69-3) is characterized by a nitrosamine group (-N=O) attached to the nitrogen atom of a piperidine-4-carboxylic acid backbone.[][12][13]
-
Molecular Formula: C₆H₁₀N₂O₃[][12]
-
Molecular Weight: 158.16 g/mol [][12]
-
Formation Pathways: NINA can form when a secondary amine (the isonipecotic acid moiety) reacts with a nitrosating agent.[14] Sources of nitrosating agents in pharmaceutical manufacturing can include residual nitrites in raw materials, reagents, or even atmospheric nitrogen oxides. The reaction is typically favored under acidic conditions.[15]
Analytical Methodology: LC-MS/MS for Trace-Level Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of nitrosamine impurities due to its high sensitivity, selectivity, and specificity.[16][17][18] This method allows for the accurate measurement of NINA at levels far below the acceptable intake (AI) limits set by regulatory agencies.[14][19]
Causality Behind Experimental Choices
The selection of each parameter in this protocol is deliberate and grounded in the chemical properties of NINA and the principles of chromatographic separation and mass spectrometric detection.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) is chosen. The formic acid aids in the protonation of NINA, enhancing its ionization efficiency in the mass spectrometer's positive ion mode. The gradient elution ensures adequate retention and sharp peak shapes for accurate quantification.
-
Chromatographic Column: A C18 reversed-phase column is selected for its ability to retain the moderately polar NINA molecule, providing good separation from the typically more complex drug substance matrix.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity. This technique involves monitoring a specific precursor-to-product ion transition for NINA, which significantly reduces background noise and matrix interference.
Experimental Protocol
Materials and Reagents
-
This compound (NINA) reference standard (≥95% purity)
-
Isotopically labeled this compound (e.g., NINA-d4) as an internal standard (ISTD)
-
Drug substance to be analyzed
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Class A volumetric flasks and pipettes
-
0.22 µm PTFE syringe filters
-
Autosampler vials
Standard and Sample Preparation
Internal Standard (ISTD) Stock Solution (10 µg/mL):
-
Accurately weigh approximately 1 mg of isotopically labeled NINA (e.g., NINA-d4) and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
NINA Standard Stock Solution (10 µg/mL):
-
Accurately weigh approximately 1 mg of NINA reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the NINA Standard Stock Solution with the drug substance matrix diluent (see sample preparation). The concentration range should bracket the expected level of NINA and the limit of quantification (LOQ). A typical range might be 0.5 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the ISTD to a final concentration of 10 ng/mL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 100 µL of the ISTD Stock Solution (10 µg/mL).
-
Add approximately 8 mL of 1% formic acid in water.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Dilute to volume with 1% formic acid in water and mix well.
-
Centrifuge an aliquot at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NINA: m/z 159.1 → 113.1 (Quantifier), 159.1 → 85.1 (Qualifier) |
| NINA-d4 (ISTD): m/z 163.1 → 117.1 | |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized for the specific instrument being used.
Method Validation (per ICH Q2(R1))
A robust analytical method must be validated to ensure it is fit for its intended purpose.[8] The following parameters must be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of NINA in a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking the drug substance matrix with known concentrations of NINA at three levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed by analyzing six replicate samples at 100% of the target concentration. Intermediate precision is assessed by having a different analyst perform the analysis on a different day. The relative standard deviation (%RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOQ is typically established as the concentration at which the signal-to-noise ratio is ≥ 10.
Representative Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of NINA | Complies |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95.2% - 103.5% |
| Precision (%RSD) | ≤ 15% | Repeatability: 4.2% Intermediate Precision: 6.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 ng/mL |
Visualizations
Caption: Logical flow of the method validation process.
Discussion and Troubleshooting
The trustworthiness of this protocol is established through its self-validating design, incorporating an internal standard to correct for variations in sample preparation and instrument response. The specificity of the MRM detection minimizes the risk of false positives from matrix components.
Common Challenges and Solutions:
-
Poor Peak Shape: This may be due to column degradation or inappropriate mobile phase composition. Ensure the column is properly equilibrated and that the mobile phase pH is suitable for the analyte.
-
Low Sensitivity: Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages) for NINA. Ensure the sample is properly dissolved and filtered to prevent clogging of the LC system.
-
Matrix Effects: Ion suppression or enhancement can affect accuracy. The use of an isotopically labeled internal standard is the most effective way to mitigate these effects. If an ISTD is not available, matrix-matched calibration standards should be used.
-
Contamination: Nitrosamines can be present in the laboratory environment. [20]Use high-purity solvents and reagents, and avoid the use of materials that may leach nitrosamines or their precursors.
Conclusion
The control of this compound and other nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of NINA in drug substances. Adherence to this protocol and the principles of method validation outlined by the ICH will enable researchers and quality control professionals to ensure their products meet the stringent safety and regulatory standards, ultimately safeguarding patient health.
References
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
-
ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. gmp-compliance.org. Retrieved from [Link]
-
Starodub. (2025). FDA Updated Guidance On Nitrosamine Impurities. Starodub. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA. Retrieved from [Link]
-
Netpharmalab. (2025). EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. Retrieved from [Link]
-
European Pharmaceutical Review. (2023). EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities. European Medicines Agency. Retrieved from [Link]
-
Active Pharmaceutical Ingredients Committee. (n.d.). Nitrosamine Risk Management: Guidance for API Manufacturers. APIC. Retrieved from [Link]
-
ResearchGate. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitroso Isonipecoticacid | CAS 6238-69-3. Veeprho. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Analysis of Nitrosamines in APIs. MAC-MOD Analytical. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Agilent. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. Retrieved from [Link]
-
Sciex. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Sciex. Retrieved from [Link]
-
Journal of Global Pharma Technology. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Global Pharma Technology. Retrieved from [Link]
-
ResearchGate. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. Retrieved from [Link]
-
OUCI. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. OUCI. Retrieved from [Link]
-
GSRS. (n.d.). This compound. GSRS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 15. mac-mod.com [mac-mod.com]
- 16. youtube.com [youtube.com]
- 17. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 19. starodub.nl [starodub.nl]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosoisonipecotic Acid (NIN) Trace Level Detection
Welcome to the dedicated technical support guide for the sensitive and reliable detection of N-Nitrosoisonipecotic acid (NIN). As drug development professionals and researchers, you are aware of the stringent regulatory scrutiny surrounding nitrosamine impurities. NIN, a non-volatile nitrosamine, presents unique analytical challenges that demand robust and highly sensitive methodologies. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial phases of method development for this compound.
Q1: What is the most suitable analytical technique for the trace-level quantification of this compound?
A: For trace-level analysis of a non-volatile and polar compound like this compound (C₆H₁₀N₂O₃, MW: 158.16 g/mol ), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2]
-
Expertise & Causality:
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It monitors a specific precursor ion-to-product ion transition (e.g., for NIN, the protonated molecule [M+H]⁺ and a characteristic fragment ion), which effectively filters out background noise and matrix components that may co-elute with the analyte.[3]
-
Sensitivity: LC-MS/MS offers the low limits of detection (LOD) and quantification (LOQ) required to meet the stringent acceptable intake (AI) limits set by regulatory bodies like the FDA.[4][5][6]
-
Analyte Integrity: Unlike Gas Chromatography (GC), LC-MS/MS does not require high temperatures for volatilization, which prevents the potential thermal degradation of NIN and eliminates the need for chemical derivatization that can introduce variability.[7] While GC-MS is excellent for volatile nitrosamines, its application to non-volatile species like NIN is less direct and can be more complex.[8][9]
-
Q2: How should I select an appropriate HPLC/UPLC column for NIN analysis?
A: The choice of the column is critical for achieving good peak shape and retention for a polar compound like NIN.
-
Recommendation: A modern, high-coverage, end-capped C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm particle size) is an excellent starting point.[4]
-
Expertise & Causality:
-
Retention: NIN is polar. To achieve adequate retention on a C18 column and move it away from the solvent front where significant matrix effects can occur, the mobile phase must be highly aqueous.[3]
-
Mobile Phase pH: NIN possesses a carboxylic acid group.[10][11] Controlling the mobile phase pH is crucial. Using an acidic mobile phase (e.g., 0.1% formic acid in water) will suppress the ionization of the carboxylic acid, rendering the molecule less polar and promoting better retention on the C18 stationary phase.
-
Peak Shape: Poor peak shape for polar analytes is a common issue.[12] Using a column with high surface area and robust end-capping minimizes unwanted secondary interactions with residual silanols on the silica support, leading to sharper, more symmetrical peaks.
-
Q3: What are the most critical mass spectrometry parameters to optimize for NIN?
A: Proper optimization of MS parameters is paramount for achieving the required sensitivity. The process involves tuning the instrument specifically for the NIN molecule.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is the recommended mode. The secondary amine in the piperidine ring is readily protonated to form the [M+H]⁺ ion.[13]
-
Key Parameters for Optimization:
-
MRM Transitions: This is the heart of the quantitative method. You must determine the most abundant and stable precursor and product ions for NIN. A good starting point is to infuse a standard solution and perform a product ion scan on the precursor ion (m/z 159.1 for [C₆H₁₀N₂O₃+H]⁺).
-
Collision Energy (CE): This voltage controls the fragmentation of the precursor ion in the collision cell. It must be optimized to maximize the signal for your chosen product ion.
-
Source Parameters: Parameters like IonSpray Voltage, source temperature, and gas flows (Curtain Gas, Nebulizer Gas, Turbo Gas) significantly impact desolvation and ionization efficiency. A systematic optimization is necessary, as higher curtain gas values can reduce background noise and improve the signal-to-noise ratio.[12]
-
| Parameter | Typical Starting Value | Purpose |
| Ionization Mode | ESI Positive | Forms protonated molecular ion [M+H]⁺ |
| Precursor Ion (Q1) | m/z 159.1 | Selects the NIN molecule |
| Product Ion (Q3) | To be determined empirically | Specific fragment for quantification |
| Collision Energy (CE) | 10-30 V | Optimized for maximum product ion signal |
| Dwell Time | 50-100 ms | Time spent acquiring data for the MRM transition |
| Source Temperature | 400-550 °C | Aids in solvent evaporation |
| Curtain Gas (CUR) | 30-40 psi | Prevents contamination of the MS orifice[12] |
Table 1: General starting parameters for LC-MS/MS analysis of this compound.
Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific experimental problems.
Guide 1: Problem - Low Signal Intensity or Poor Sensitivity
Symptom: You have a very low or non-existent peak for NIN, even when analyzing a standard or a spiked sample at the expected concentration. The limit of quantification (LOQ) is too high to meet regulatory requirements.
Root Cause Analysis & Solutions: This issue typically stems from one of three areas: inefficient sample preparation, ion suppression from the sample matrix, or suboptimal instrument conditions.
Caption: Complete workflow for trace level NIN analysis.
Inefficient extraction from the drug product matrix is a primary cause of low signal. Solid-Phase Extraction (SPE) is highly effective for both cleaning the sample and concentrating the analyte.[14]
Protocol: Solid-Phase Extraction (SPE) for NIN
| Step | Reagent/Solvent | Volume | Purpose & Expert Notes |
| 1. Cartridge Selection | Mixed-Mode Cation Exchange | - | Select a sorbent that offers multiple retention mechanisms. A mixed-mode cation exchange sorbent can retain the protonated NIN via ion exchange and other impurities via reversed-phase interactions. |
| 2. Conditioning | Methanol, then Water | 2-3 mL each | Prepares the sorbent for sample interaction. Ensure the cartridge does not go dry before loading. |
| 3. Sample Loading | Dissolved Sample (pH adjusted to <4) | 1-5 mL | Load the sample slowly (e.g., 1 mL/min) to ensure efficient binding of NIN to the sorbent. Acidifying the sample ensures the secondary amine is protonated for strong cation exchange.[15] |
| 4. Washing | 0.1% Formic Acid in Water, then Methanol | 2-3 mL each | The aqueous wash removes highly polar interferences (sugars, salts). The organic wash removes non-polar interferences. This step is critical for reducing matrix effects.[16] |
| 5. Elution | 5% Ammonium Hydroxide in Methanol | 2 mL | The basic elution buffer neutralizes the protonated amine of NIN, disrupting its interaction with the cation exchange sorbent and allowing it to elute. |
| 6. Dry-down & Reconstitution | Nitrogen Stream | To dryness | Evaporate the basic elution solvent. Reconstitute in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). This concentrates the analyte and ensures compatibility with the LC system. |
Table 2: A validated SPE protocol for extracting NIN from complex matrices.
Trustworthiness Check: The recovery of this SPE method should be validated. Analyze three sets of samples:
-
A neat standard of NIN in the final reconstitution solvent.
-
A blank matrix sample that has been through the SPE process, with NIN spiked in after extraction.
-
A blank matrix sample spiked with NIN before the extraction process.
Comparing the results from (2) and (3) will determine the extraction recovery, while comparing (1) and (2) reveals the extent of ion suppression. Recoveries should ideally be within 70-130%.[13]
Ion suppression occurs when co-eluting matrix components interfere with the ionization of NIN in the MS source, reducing its signal.[17][18][19] This is a major challenge in LC-MS.[20][21][22]
Caption: Competition for charge in the ESI droplet leads to ion suppression.
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the LC gradient to better separate NIN from the region where most matrix components elute (typically the beginning and end of the run).[23]
-
Dilute the Sample: If sensitivity allows, simply diluting the final extract can reduce the concentration of interfering matrix components and alleviate suppression.[23]
-
Use an Isotope-Labeled Internal Standard (IS): This is the most reliable way to ensure accurate quantification. An ideal IS for NIN would be this compound-¹³C₆ or this compound-d₄. The IS co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, the variability caused by suppression is normalized, leading to trustworthy and accurate results.[24][25]
Guide 2: Problem - High Background Noise or Matrix Interference
Symptom: The chromatogram shows a high or unstable baseline, or there are significant interfering peaks at or near the retention time of NIN, making integration and quantification unreliable.
Root Cause Analysis & Solutions: This problem is almost always caused by insufficient sample cleanup or contamination within the LC-MS system itself.
If the baseline is high only when injecting processed samples (but not solvent blanks), the issue lies with matrix components being carried through your sample preparation.
-
Refine the SPE Method: Re-evaluate the "Washing" step in the SPE protocol (Table 2). You may need to use a stronger organic solvent (e.g., 50% Methanol) in the wash step to remove more interferences, provided it does not cause premature elution of NIN.
-
Consider an Alternative Extraction Technique: Liquid-Liquid Extraction (LLE) can sometimes provide a cleaner extract than SPE, depending on the nature of the matrix.
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | High recovery & concentration factor; Amenable to automation.[15][26] | Can be more expensive; Method development can be complex. | Removing a broad range of interferences from complex matrices. |
| Liquid-Liquid Extraction (LLE) | Inexpensive; Simple to perform. | Can be labor-intensive; May use large solvent volumes; Can form emulsions. | Simpler matrices or when SPE fails to remove specific interferences. |
Table 3: Comparison of common sample preparation techniques.
If solvent blank injections also show high background or interfering peaks, the system itself is likely contaminated.
Protocol: System Flush and Cleaning
-
Remove the Column: Replace the column with a union.
-
Prepare Flushing Solvents:
-
Solvent A: 90:10:0.1 Water:Acetonitrile:Formic Acid
-
Solvent B: 90:10:0.1 Isopropanol:Acetonitrile:Formic Acid
-
Solvent C: 100% LC-MS Grade Water
-
-
Flush the System: Sequentially pump each solvent through the system (autosampler and pump) for at least 30-60 minutes at a low flow rate (e.g., 0.2 mL/min). The isopropanol mixture is particularly effective at removing strongly adsorbed non-polar contaminants. Finish with LC-MS grade water.
-
Clean the MS Source: Follow the manufacturer's instructions to clean the ion source components (e.g., orifice, capillary). Contaminants can build up here and create persistent background signals.[4]
-
Use Fresh Mobile Phase: Always use freshly prepared mobile phase from high-purity, LC-MS grade solvents and additives. Contaminants can leach from storage bottles or degrade over time.[4]
By systematically addressing these common issues, researchers can develop a robust, sensitive, and reliable method for the trace-level detection of this compound, ensuring both data integrity and regulatory compliance.
References
- Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. ACS Publications.
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. Available at: [Link]
-
Derivatization Method for Determination of Nitrosamines by GC-MS. FAO AGRIS. Available at: [Link]
-
Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. PubMed. Available at: [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent. Available at: [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online. Available at: [Link]
-
Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Available at: [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]
-
Sample Preparation Guidelines. Center for Applied Isotope Studies (CAIS) - UGA. Available at: [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Available at: [Link]
-
Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer. PubMed. Available at: [Link]
-
Mechanism of Ion Suppression in ESI. ResearchGate. Available at: [Link]
-
Separation and Direct Chemical Determination of Nitrosamines by High Performance Liquid Chromatography (HPLC). NASA Technical Reports Server. Available at: [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. Available at: [Link]
-
A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. NIH. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Available at: [Link]
-
Sample Preparation. Dartmouth Trace Element Analysis Core. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
N-Nitroso Isonipecoticacid. Veeprho. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. IntechOpen. Available at: [Link]
-
Review Article - Analytical and Bioanalytical Chemistry Research. abcr.tabrizu.ac.ir. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline. PubMed. Available at: [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. IJPPR. Available at: [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. Available at: [Link]
-
Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. PubMed. Available at: [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. ijpsonline.com. Available at: [Link]
-
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. cdnsciencepub.com. Available at: [Link]
-
BRIEF—FDA issues guidance on control of N-nitrosamine impurities in human drugs. the-nash-news.com. Available at: [Link]
-
This compound. PubChem - NIH. Available at: [Link]
-
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ijcrt.org. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron. PubMed. Available at: [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. fda.gov [fda.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 9. Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. analchemres.org [analchemres.org]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chromatographic Separation of Nitrosamine Impurities
Welcome to the technical support center for nitrosamine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chromatographic methods for these challenging analytes. Since the discovery of nitrosamines in common drug products in 2018, regulatory scrutiny has intensified, demanding highly sensitive and robust analytical methods.[1][2] This resource synthesizes field-proven insights and regulatory expectations into a practical, question-and-answer format to troubleshoot common issues and build reliable analytical workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful nitrosamine analysis strategy.
Q1: What are the primary analytical challenges in nitrosamine analysis?
A1: The core challenges stem from the low detection levels required by regulatory bodies like the FDA and EMA.[3][4] Acceptable Intake (AI) limits are often in the nanogram-per-day range, which translates to needing parts-per-billion (ppb) sensitivity in the drug substance or product.[4] This necessitates the use of highly sensitive instrumentation like tandem mass spectrometry (LC-MS/MS).[3] Key challenges include:
-
Achieving Low Limits of Detection (LOD) and Quantitation (LOQ): This requires minimizing background noise and maximizing analyte signal, which can be difficult due to matrix effects.[5]
-
Matrix Interference: The drug substance (API) and excipients are present at concentrations millions of times higher than the nitrosamine impurities. This can cause ion suppression in the MS source, leading to poor sensitivity and inaccurate quantification.[1][5]
-
Chromatographic Resolution: It is crucial to separate nitrosamine analytes from the API and other matrix components to avoid interference.[1] This is especially challenging for Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the API.[3][6]
-
In-Situ Formation: Nitrosamines can artificially form during sample preparation or analysis if precursor molecules (amines and nitrites) are present and exposed to certain conditions (e.g., high temperature, acidic pH), leading to false-positive results.[7][8]
-
Analyte Volatility and Stability: Some smaller nitrosamines are volatile, which can lead to recovery issues during sample preparation steps involving evaporation.[1] They can also be sensitive to UV light.[9]
Q2: Which analytical technique is preferred for nitrosamine analysis: LC-MS or GC-MS?
A2: Both techniques are used and have been published by regulatory agencies.[10] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the method of choice for several reasons:
-
Broader Analyte Scope: LC-MS can analyze a wider range of nitrosamines, including less volatile and thermally unstable compounds like N-nitroso-N-methyl-4-aminobutyric acid (NMBA), without derivatization.[10]
-
Avoidance of Thermal Degradation: Some drug products, like ranitidine, can degrade at the high temperatures used in GC inlets, artificially forming N-nitrosodimethylamine (NDMA).[10][11] LC analysis is performed at or near room temperature, mitigating this risk.
-
Direct Injection: LC-MS allows for the direct injection of a liquid sample after minimal preparation, whereas GC-MS often requires headspace sampling for volatile nitrosamines or more complex extraction for non-volatile ones.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile nitrosamines and can be a cost-effective solution with high resolving power.[11][12] The choice ultimately depends on the specific nitrosamines being targeted and the nature of the sample matrix.
Q3: How do I select the right HPLC/UHPLC column?
A3: Column selection is critical for achieving adequate retention and selectivity.[13] A reversed-phase C18 column is a versatile starting point for many nitrosamine separations.[13][14] However, due to the polar nature of many small-molecule nitrosamines, alternative chemistries often provide superior performance. The key is to choose a stationary phase that provides sufficient retention for polar analytes and offers alternative selectivity to resolve them from the API and matrix components.
Table 1: LC Column Selection Guide for Nitrosamine Analysis
| Stationary Phase | Key Characteristics & Best Use Cases | Causality Behind Performance |
| C18 (Octadecylsilyl) | General-purpose, widely used. Good starting point. AQ-type C18 columns are designed for high aqueous mobile phases, improving retention for very polar nitrosamines.[13] | Primarily separates based on hydrophobicity. The long alkyl chains provide strong retention for non-polar compounds but may offer insufficient retention for polar nitrosamines like NDMA. |
| Biphenyl / Phenyl-Hexyl | Offers alternative selectivity through π-π interactions. Excellent for retaining aromatic compounds and has shown superior separation for certain NDSRIs compared to C18.[6][13][15] | The phenyl groups in the stationary phase interact with aromatic or electron-rich analytes (including the nitroso group), providing a different separation mechanism than hydrophobic interactions alone. This is particularly effective for resolving structurally similar compounds. |
| Pentafluorophenyl (PFP) | Provides a unique selectivity profile due to multiple interaction modes (hydrophobic, dipole-dipole, π-π, and ion-exchange). Highly recommended for separating positional isomers.[13] | The highly electronegative fluorine atoms create a strong dipole and an electron-deficient aromatic ring, enabling unique interactions that can resolve isomers that are inseparable on C18 or phenyl phases. |
| Embedded Polar Group (e.g., Polar-C18) | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the surface more hydrophilic and resistant to "dewetting" in highly aqueous mobile phases. | The embedded polar group allows the mobile phase to better penetrate the bonded phase, improving the retention and peak shape of polar analytes by enabling interactions closer to the silica surface and shielding residual silanols. |
Q4: What are the current regulatory expectations for nitrosamine control?
A4: Regulatory agencies like the FDA and EMA require pharmaceutical manufacturers to perform comprehensive risk assessments to evaluate the potential for nitrosamine impurities in their APIs and drug products.[4][16][17][18] If a risk is identified, confirmatory testing using validated analytical methods is mandatory.[2][18] The process follows three main steps:
-
Risk Assessment: Identify potential sources of nitrosamine formation or contamination in the manufacturing process and supply chain.[17][18][19]
-
Confirmatory Testing: If a risk is identified, perform quantitative analysis using a sufficiently sensitive and validated method to determine the level of nitrosamine impurities.[17]
-
Mitigation & Control: If nitrosamines are detected above acceptable limits, manufacturers must implement a control strategy to reduce them to acceptable levels.[2][18] This may involve process optimization, changes in raw materials, or setting specifications.[2][19]
The FDA and EMA have published lists of acceptable intake (AI) limits for common nitrosamines and provide guidance on how to establish limits for new or unlisted impurities.[16][19][20]
Troubleshooting Guide: Common Chromatographic Issues
This guide provides a systematic approach to resolving specific problems encountered during method development and routine analysis.
Issue 1: Poor Sensitivity or Low Analyte Recovery
Probable Cause(s):
-
Ion Suppression: The most common cause. Co-eluting components from the sample matrix (API, excipients) compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[5]
-
Inefficient Sample Extraction: The sample preparation method may not be effectively extracting the nitrosamines from the complex drug product matrix. This is particularly challenging for extended-release formulations.[1][5]
-
Analyte Loss During Preparation: Volatile nitrosamines (like NDMA) can be lost if sample preparation involves evaporation steps. Adsorption to vials or filter membranes can also be a factor.[1][7]
-
Suboptimal MS Parameters: Instrument parameters such as collision energy (CE), curtain gas (CUR), or declustering potential (DP) may not be optimized for the target analytes, leading to a weak signal.[21]
-
Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and poor focusing on the column, leading to lower apparent sensitivity.
Recommended Solutions:
-
Improve Chromatographic Separation: The best defense against ion suppression is to chromatographically resolve the nitrosamine analytes from the bulk of the matrix components. Modify the gradient, try an orthogonal column chemistry (see Table 1), or adjust the mobile phase pH.[1][5]
-
Optimize Sample Preparation:
-
Dilute and Shoot: For simpler matrices, dilution in a compatible solvent (ideally the initial mobile phase) followed by filtration may be sufficient.[21]
-
Solid-Phase Extraction (SPE): Use SPE to clean up the sample and concentrate the analytes. This is highly effective for removing interfering matrix components.[22]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate analytes of interest.
-
Evaluate Extraction Solvents: Test different solvents (e.g., methanol, water, dichloromethane) to find the one that provides the best recovery for your specific matrix.[1][21]
-
-
Systematically Optimize MS Parameters: Do not rely on default settings. Optimize compound-dependent parameters (e.g., collision energy) and gas settings (e.g., curtain gas) for each nitrosamine. Higher curtain gas flow can reduce background contamination and improve signal-to-noise.[21]
-
Check for Non-Specific Binding: Use low-adsorption vials and test different syringe filter materials (e.g., PVDF, nylon) for analyte recovery.[7]
Caption: Decision tree for troubleshooting poor sensitivity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Probable Cause(s):
-
Column Overload: Injecting too much sample mass, especially of the API, can overload the column, causing broad and tailing peaks for all analytes.[21]
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile sample into a 95% water mobile phase) causes poor peak shape.[21]
-
Secondary Interactions: Residual silanols on the silica surface of the column can interact with basic analytes, causing peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[23][24]
-
Rotational Isomers: Asymmetric nitrosamines can exist as two stable rotational isomers (rotamers) due to the restricted rotation around the N-N bond.[25] Depending on the chromatography, these can appear as two separate, well-resolved peaks or as a single broad/split peak.
Recommended Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: As a rule of thumb, the sample solvent should be as weak as or weaker than the initial mobile phase. If a strong solvent must be used for solubility, keep the injection volume as small as possible.[13]
-
Adjust Mobile Phase pH: For basic analytes, using a mobile phase with a low pH (e.g., with 0.1% formic acid) will ensure the analyte is fully protonated, minimizing secondary interactions with silanols. For acidic analytes, a higher pH may be needed. Aim for a pH that is at least 1.5-2 units away from the analyte's pKa.[24]
-
Address Rotamers: If peak splitting is due to rotamers, it is not necessarily a problem as long as it is consistent.[25] The areas of both peaks should be summed for quantification.[5] Sometimes, increasing the column temperature can help coalesce the two peaks into one, but this must be done carefully to avoid on-column degradation.
-
Use a High-Performance Column: Modern, high-purity silica columns with robust end-capping minimize silanol interactions and produce better peak shapes.
Issue 3: Suspected False Positive Results
Probable Cause(s):
-
In-Situ Formation During Sample Prep: This is a major cause of false positives. The presence of a nitrosating agent (e.g., residual nitrites) and a secondary or tertiary amine in the sample, combined with harsh conditions like high heat or low pH, can cause the artificial formation of nitrosamines.[7][8]
-
Contamination: Trace levels of nitrosamines can be present in laboratory materials, such as solvents, reagents, vial caps, or even in the air, leading to background signals.[7]
-
Analytical Interference: An unrelated compound in the matrix may have the same nominal mass and produce a similar fragmentation pattern to the target nitrosamine, causing a false positive. A classic example is dimethylformamide (DMF) interfering with the measurement of NDMA.[7]
Recommended Solutions:
-
Investigate In-Situ Formation:
-
Use a Scavenger: Re-analyze the sample after adding a nitrosation inhibitor (a "scavenger") like ascorbic acid or sulfamic acid during sample preparation.[5][7] If the nitrosamine peak disappears or is significantly reduced, it confirms in-situ formation was occurring.
-
Modify Sample Prep Conditions: Avoid high temperatures and harsh acidic conditions during sample preparation if precursors are likely to be present.[7]
-
-
Check for Contamination:
-
Thorough Blank Analysis: Regularly inject method blanks (all reagents and materials, but no sample) to check for contamination sources.[7]
-
Test All Materials: If a blank shows contamination, systematically test each component (solvents, filters, vials) to pinpoint the source.
-
-
Confirm Peak Identity:
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement that can differentiate between the target analyte and an interfering compound with the same nominal mass.[3][7]
-
Optimize Chromatography: Improve the chromatographic separation to resolve the analyte from the interfering peak. Try an orthogonal column chemistry.[7]
-
Check Multiple MRM Transitions: Monitor at least two MRM transitions for each analyte. The ratio of the quantifier to the qualifier ion should be consistent between the standard and the unknown sample.
-
Caption: Decision tree for investigating suspected false positives.
Key Experimental Protocols
These protocols provide a validated starting point. Note: All methods must be fully validated for your specific matrix and analyte according to ICH Q2(R1) guidelines.[4]
Protocol 1: General Sample Preparation (with Scavenger)
This protocol is a general framework and must be optimized. The goal is to solubilize the analyte and produce a sample suitable for LC-MS analysis while preventing artificial nitrosamine formation.[1][7]
-
Preparation: Accurately weigh approximately 100 mg of the drug product powder into a clean centrifuge tube.
-
Spiking (for validation/recovery): If required, spike the sample with a known amount of nitrosamine standard at this stage.
-
Scavenger Addition: Add 1 mL of a freshly prepared 1% w/v ammonium sulfamate or ascorbic acid solution. Vortex briefly. This step is crucial to inhibit in-situ nitrosation.[5]
-
Extraction: Add 9 mL of extraction solvent (e.g., 50:50 Methanol:Water). The choice of solvent is critical and may need to be optimized (e.g., pure water, pure methanol, or other organic solvents may be required depending on the drug product's formulation).[1][21]
-
Mixing: Vortex the tube for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution.
-
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Filtration: Carefully filter the supernatant through a 0.22 µm PVDF syringe filter that has been pre-qualified to ensure it does not leach nitrosamines.[7]
-
Analysis: Transfer the filtrate to an LC vial for injection.
Protocol 2: Generic LC-MS/MS Method for Common Nitrosamines
This method provides a robust starting point for separating six common nitrosamine impurities.
-
LC System: UHPLC system capable of delivering accurate gradients.
-
Column: Biphenyl or Phenyl-Hexyl phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[7]
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often standard for nitrosamine analysis.[21]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for Common Nitrosamines
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| NDMA | 75.1 | 43.1 | 58.1 |
| NDEA | 103.1 | 75.1 | 47.1 |
| NMBA | 147.1 | 117.1 | 44.2 |
| NDIPA | 131.1 | 89.1 | 43.1 |
| NDBA | 159.2 | 103.1 | 57.1 |
| NEIPA | 117.1 | 75.1 | 47.1 |
| Note: These values are typical starting points. Fragmentor voltage and collision energies must be optimized for your specific instrument to achieve maximum sensitivity.[7][21][26] |
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Technology Networks. Retrieved from [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). FDA Law Blog. Retrieved from [Link]
-
Overcoming the challenges of nitrosamine impurities in drugs. (n.d.). anCHem. Retrieved from [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15). LCGC International. Retrieved from [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist. Retrieved from [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]
-
EMA guidelines for the detection of nitrosamines in medicines. (2025, July 2). Netpharmalab. Retrieved from [Link]
-
FDA revises final guidance on nitrosamine impurities. (2024, September 4). RAPS. Retrieved from [Link]
-
Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025, August 17). ResolveMass. Retrieved from [Link]
-
Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. (n.d.). ResearchGate. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications. Retrieved from [Link]
-
Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. (n.d.). Separation Science. Retrieved from [Link]
-
Development and optimization of an LC-MS method for the separation of nitrosamine impurities. (2025, December 14). ResearchGate. Retrieved from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). eda.gov.eg. Retrieved from [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024, May 6). Agilent. Retrieved from [Link]
-
Nitrosamine impurities. (2025, July 29). European Medicines Agency (EMA). Retrieved from [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Avantor® chromatography solutions for the analysis of nitrosamines. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. (n.d.). Waters. Retrieved from [Link]
-
Recovery of each N-nitrosamine at different pH values (25°C). (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Nitrosamines in Pharma. (n.d.). Ellutia. Retrieved from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate. Retrieved from [Link]
-
Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. (2021, August 29). Chiron. Retrieved from [Link]
-
Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method. (n.d.). Oxford Academic. Retrieved from [Link]
-
FOCUS: Chromatography magazine 2023. (2022, March 2). HPLC. Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. sciex.jp [sciex.jp]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. anchem.pl [anchem.pl]
- 11. mac-mod.com [mac-mod.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 17. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 18. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 21. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 22. hplc.eu [hplc.eu]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 26. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosoisonipecotic Acid Reference Standard
Introduction: Welcome to the technical support guide for the N-Nitrosoisonipecotic acid (CAS 6238-69-3) reference standard.[1][2] As a nitrosamine drug substance-related impurity (NDSRI), this standard is critical for the accurate quantification and risk assessment of potential impurities in pharmaceutical products, particularly those related to active pharmaceutical ingredients (APIs) like Risperidone.[3] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenicity, making the integrity and stability of this reference standard paramount for regulatory compliance and patient safety.[4]
This guide provides in-depth, field-proven insights into the stability, storage, and handling of the this compound standard. It is designed to move beyond simple instructions, explaining the scientific rationale behind each recommendation to empower researchers and quality control professionals to maintain the standard's integrity throughout its lifecycle.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common initial questions regarding the handling and storage of the this compound reference standard.
Question 1: What is the optimal storage temperature for the this compound reference standard?
Answer: For long-term stability, the solid this compound reference standard should be stored frozen, ideally at -20°C or lower . Some suppliers may ship the material at ambient temperature, which is acceptable for short durations, but immediate transfer to frozen storage upon receipt is critical.[5][6]
-
Rationale: Lowering the temperature significantly reduces the rate of potential chemical degradation and auto-decomposition. While many nitrosamines are relatively stable as solids, reference standards require the highest level of preservation to ensure their certified purity is maintained over time.[7] Storing at refrigerated temperatures (2-8°C) is acceptable for short-term use (e.g., a few weeks), but -20°C is the authoritative recommendation for preserving the material for months or years.
Question 2: Is this reference standard sensitive to light?
Answer: Yes, absolutely. Nitrosamines as a chemical class are known to be sensitive to light, particularly ultraviolet (UV) light.[7][8] Exposure can lead to photolytic decomposition, where the N-NO bond is cleaved, compromising the integrity of the standard.
-
Rationale: The energy from UV light can be absorbed by the nitrosamine molecule, leading to the homolytic cleavage of the N-nitroso bond. This degradation pathway results in a loss of the parent compound and the formation of impurities, which would invalidate its use as a quantitative standard. Therefore, the standard must always be stored in an amber glass vial or a container completely wrapped in a light-blocking material like aluminum foil.[8] All handling and solution preparations should be performed under subdued lighting conditions.
Question 3: What type of container should I use for storing the solid standard and its solutions?
Answer: The primary container should be a tightly sealed amber glass vial with a Teflon-lined cap.[8]
-
Rationale:
-
Amber Glass: Provides necessary protection from photolytic degradation.[8]
-
Glass vs. Plastic: Glass is inert and minimizes the risk of leaching or adsorption of the compound onto the container surface.
-
Teflon-Lined Cap: Provides an inert seal that prevents contamination from the cap material and ensures the container is tightly closed to protect from atmospheric moisture and oxygen.[8]
-
Question 4: How should I handle the this compound standard to ensure personal safety?
Answer: N-Nitroso compounds are treated as potential human carcinogens and must be handled with extreme caution.[5][8][9] All handling of the solid material and its solutions must be conducted within a certified chemical fume hood or a ventilated glove box.[8][10]
-
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield.[11]
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered separately.
-
-
Rationale: The primary routes of exposure are inhalation of the powder, skin contact, and ingestion. Engineering controls like a fume hood are the most critical safety measure.[10] Treating all nitrosamines as highly toxic substances is a fundamental principle of laboratory safety.[9][12]
Section 2: In-Depth Stability Considerations
Understanding the potential degradation pathways is key to preventing them. While this compound is a relatively stable molecule, it is not immune to chemical change under suboptimal conditions.
Potential Degradation Pathways
-
Photolysis: As discussed, exposure to UV light is a primary risk, leading to the cleavage of the N-NO bond. This is often the most significant and rapid degradation pathway if the standard is not properly protected from light.[7][8]
-
Acid-Catalyzed Denitrosation: In the presence of strong acids (e.g., >1M HCl), the nitroso group can be cleaved from the amine.[7] While typical analytical conditions using dilute acids in the mobile phase are unlikely to cause significant degradation on the timescale of an HPLC run, preparing and storing stock solutions in strongly acidic conditions for extended periods should be avoided.
-
Oxidation: Although less commonly cited for nitrosamines compared to other functional groups, interaction with strong oxidizing agents or long-term exposure to atmospheric oxygen could potentially lead to degradation. Storing the standard under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection, especially for long-term archival purposes.[4]
Stability in Solution
The stability of this compound in solution is inherently lower than in its solid state. A Certificate of Analysis for the related N-Nitroso-D,L-Pipecolic acid indicates solubility in DMSO and Methanol.[5]
-
Solvent Choice: Use high-purity, HPLC-grade solvents. Methanol and acetonitrile are common choices for preparing stock solutions.
-
Recommendation: Prepare stock solutions fresh whenever possible. If a stock solution must be stored, it should be kept under the same stringent conditions as the solid: in an amber glass vial, tightly sealed, and stored at -20°C. Conduct periodic checks to verify its concentration before use, as gradual degradation in solution is more likely than in the solid state. Do not store working-level (dilute) solutions for more than 24 hours.
Section 3: Troubleshooting Guide: Investigating Standard Instability
This section provides a logical workflow for diagnosing issues that may arise from standard instability.
Problem 1: My analytical results are inconsistent. The peak area for my standard is decreasing in sequential runs, or my calibration curve has poor linearity.
This is a common symptom that can point to issues with the analytical system, the solution preparation, or the standard itself. The following workflow can help isolate the cause.
Problem 2: I observe new, unexpected impurity peaks in the chromatogram of my reference standard solution.
This is a strong indicator of standard degradation. The appearance of new peaks that grow over time suggests that the parent this compound is converting into other chemical entities. Refer to the troubleshooting workflow below to confirm the source.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting inconsistent results or suspected degradation of the this compound standard.
Caption: Troubleshooting workflow for standard instability.
Section 4: Protocols for Ensuring Standard Integrity
Following standardized protocols for handling and analysis is the best way to ensure the validity of your results.
Protocol 4.1: Initial Receipt and Handling of the Standard
-
Verify Shipment: Upon receipt, check that the container is intact, the seal has not been broken, and the product information matches your order.
-
Log Information: Record the date of receipt, lot number, and initial storage conditions in your reference standard logbook.
-
Equilibrate Before Opening: Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 30-60 minutes.
-
Rationale: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which could introduce water and accelerate degradation.
-
-
Immediate Storage: After logging, immediately transfer the vial to a calibrated freezer set to -20°C for long-term storage. Ensure it is placed in a secondary container or a designated area for potent compounds.
Protocol 4.2: Preparation of a Stock Solution (e.g., 1 mg/mL)
Safety Warning: This entire procedure must be performed in a chemical fume hood with appropriate PPE.
-
Equilibrate Vial: Remove the standard vial from the freezer and allow it to warm to ambient temperature on the benchtop for 30-60 minutes.
-
Weighing: Use a calibrated analytical balance. Tare a clean, amber HPLC vial. Carefully transfer the required amount of this compound solid into the vial and record the exact weight.
-
Dissolution: Add the appropriate volume of your chosen solvent (e.g., Methanol) to reach the target concentration.
-
Mixing: Cap the vial securely and vortex for 30 seconds. If necessary, sonicate for 1-2 minutes in a room temperature water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: If not for immediate use, store the stock solution at -20°C. For working solutions, dilute the stock solution as needed.
Section 5: Summary of Recommended Storage and Handling Conditions
This table provides a quick reference for the optimal conditions to maintain the stability of your this compound reference standard.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | -20°C or lower (Long-term) 2-8°C (Short-term, < 1 month) | Minimizes chemical degradation kinetics. Avoid repeated freeze-thaw cycles. |
| Light Protection | Mandatory. Store in amber glass vials or wrap clear vials in foil. | Prevents photolytic degradation, a primary instability pathway for nitrosamines.[7][8] |
| Atmosphere | Tightly sealed container. Inert gas (Argon/Nitrogen) overlay is ideal for archival storage. | Protects from atmospheric moisture and oxygen.[4][10] |
| Container Type | Type 1 borosilicate amber glass vial with a Teflon-lined cap. | Ensures inertness, prevents leaching/adsorption, and provides light protection.[8] |
| Safety Handling | Use a fume hood or glove box. Wear double nitrile gloves, safety goggles, and a face shield. | N-Nitroso compounds are suspected carcinogens; exposure must be minimized.[5][8][9] |
| Solution Stability | Prepare fresh. If stored, keep at -20°C in the dark. Do not store dilute solutions. | Stability is significantly reduced in solution compared to the solid state. |
References
- Long Term Stability of Volatile Nitrosamines in Human Urine - PMC - NIH. (n.d.). National Institutes of Health.
- Angene Chemical. (2024). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA.
- Taros Chemicals. (n.d.). Customized Reference Standards for Nitrosamine Impurities.
- Simson Pharma Limited. (n.d.). 1-Nitrosopiperidine-4-Carboxylic Acid | CAS No- 6238-69-3.
- EDRO. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.
- Olon S.p.A. (2023). Management of nitrosamine standards.
- TLC Pharmaceutical Standards Ltd. (2016). N-Nitroso Nipecotic Acid.
- Synchemia. (2024). CERTIFICATE OF ANALYSIS Product Name: N-Nitroso-D,L-Pipecolic Acid.
- Veeprho. (n.d.). N-Nitroso Isonipecoticacid | CAS 6238-69-3.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO ETHYL ISONIPECOATE.
- AquigenBio. (n.d.). Synthesis of Nitroso Compounds: A Practical Guide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Pharmaffiliates. (n.d.). N-Nitroso Nipecotic Acid | CAS No: 65445-62-7.
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. olonspa.com [olonspa.com]
- 5. synchemia.com [synchemia.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. angenechemical.com [angenechemical.com]
- 12. Customized Reference Standards for Nitrosamine Impurities [tarosdiscovery.com]
Addressing peak tailing and broadening in N-Nitrosoisonipecotic acid chromatography.
Technical Support Center: Chromatography of N-Nitrosoisonipecotic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chromatographic analysis of this compound. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges like peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging compound to analyze by HPLC?
A: this compound possesses a combination of chemical properties that make its chromatographic analysis complex. As a polar and acidic molecule, it is prone to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] These interactions can lead to poor peak shapes, such as tailing. Additionally, as an ionizable compound, its retention is highly sensitive to the pH of the mobile phase.[3][4][5]
Q2: What are the primary causes of peak tailing for this compound?
A: Peak tailing for this analyte is most often attributed to:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica surface of the column.[1][2][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7][8][9]
Q3: What is a good starting point for mobile phase pH when analyzing this compound?
A: For acidic compounds like this compound, a mobile phase pH that is at least 2 pH units below the analyte's pKa is generally recommended to ensure it is in a single, non-ionized form.[3] This typically involves using an acidic mobile phase, often in the pH range of 2-4.[10]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving specific chromatographic issues you may encounter.
Problem: Severe Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Potential Causes & Solutions:
-
Cause 1: Secondary Interactions with Silanols
-
Explanation: Residual silanol groups on the surface of silica-based columns are a primary cause of tailing for polar and ionizable compounds.[1][2][6] These interactions create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules.
-
Solutions:
-
Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.[11]
-
Mobile Phase Additives: Incorporate a small concentration of a competing acid, like trifluoroacetic acid (TFA) at 0.1%, into your mobile phase. TFA can protonate the silanol groups, reducing their interaction with the analyte.
-
Choose an Alternative Stationary Phase: Consider columns with polar-embedded or polar-endcapped phases.[12] These can provide alternative selectivity and improved peak shape for polar compounds.
-
-
-
Cause 2: Inappropriate Mobile Phase pH
-
Explanation: When the mobile phase pH is close to the pKa of this compound, the compound can exist in both its protonated (less polar) and deprotonated (more polar) forms. This dual state leads to a mixed-mode retention and results in a tailed or split peak.[2][4]
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase to at least 2 units below the analyte's pKa. This ensures the carboxylic acid group is fully protonated, leading to more uniform retention. An acidic mobile phase in the range of pH 2-4 is a good starting point.[10]
-
Buffer the Mobile Phase: Use a buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis. This is crucial for reproducibility.
-
-
Problem: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can negatively impact sensitivity and resolution.
Potential Causes & Solutions:
-
Cause 1: Extra-Column Volume
-
Explanation: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can cause the analyte band to spread before and after separation.[7][8][9]
-
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the injector and detector.[2]
-
Ensure Proper Fittings: Check all connections for leaks and ensure they are properly fitted to avoid dead volume.
-
-
-
Cause 2: Column Overload
-
Explanation: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak broadening and tailing.[1]
-
Solutions:
-
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to travel down the column before the separation process properly begins, resulting in a broad peak.[1][14]
-
Solution:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or equal in strength to the mobile phase.
-
-
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with a consistent organic ratio) buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, and 5.5).
-
Equilibrate the System: Equilibrate the column with the first mobile phase until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Repeat for Each pH: Repeat steps 2 and 3 for each prepared mobile phase.
-
Analyze Results: Compare the peak shape (tailing factor) and retention time at each pH to determine the optimal condition.
Table 1: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor | Retention Time (min) |
| 2.5 | 1.1 | 8.2 |
| 3.5 | 1.3 | 7.5 |
| 4.5 | 1.8 | 6.3 |
| 5.5 | 2.5 | 5.1 |
Data is illustrative and will vary based on specific column and instrument conditions.
Diagrams
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. agilent.com [agilent.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. halocolumns.com [halocolumns.com]
Minimizing ion suppression in ESI-MS for N-Nitrosoisonipecotic acid.
Technical Support Center: N-Nitrosoisonipecotic Acid Analysis
A Researcher's Guide to Minimizing Ion Suppression in ESI-MS
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of quantifying this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS), with a specific focus on overcoming ion suppression. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding ion suppression in the context of this compound analysis.
Q1: What exactly is ion suppression in ESI-MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting components from the sample matrix.[1][2][3] These interfering components compete with the analyte for the available charge on the surface of the ESI droplets or alter the physical properties of the droplets, such as viscosity and surface tension.[3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact sensitivity, accuracy, and reproducibility.[1][5]
Q2: Why is this compound particularly susceptible to ion suppression?
A2: this compound (C₆H₁₀N₂O₃, MW: 158.16 g/mol ) is a polar molecule containing a carboxylic acid group.[6][7] Polar analytes are often analyzed using reversed-phase chromatography with highly aqueous mobile phases. This can lead to the co-elution of other polar matrix components, such as salts, endogenous metabolites, and formulation excipients, which are known to cause significant ion suppression in ESI.[2][8] The competition for ionization is particularly fierce in the early-eluting, polar region of the chromatogram.
Q3: What are the most common sources of ion suppression in my samples?
A3: The sources are highly dependent on your sample matrix, but common culprits include:
-
Biological Matrices (Plasma, Urine): Phospholipids, salts, urea, and endogenous metabolites are major sources of interference.[9][10][11]
-
Pharmaceutical Formulations: Excipients such as polyethylene glycol (PEG), polysorbates, and various salts can cause severe suppression.
-
Mobile Phase Additives: Non-volatile additives like trifluoroacetic acid (TFA) or phosphate buffers can form adducts and suppress the analyte signal. It is always recommended to use volatile additives like formic acid or ammonium formate.[8]
Q4: How can I quickly determine if ion suppression is affecting my analysis?
A4: A straightforward method is the post-extraction spike analysis .[11][12]
-
Prepare two samples:
-
Sample A: A blank matrix extract (a sample processed without the analyte). Spike the analyte into this extract at a known concentration.
-
Sample B: A pure solvent solution of the analyte at the same concentration as Sample A.
-
-
Analyze both samples by LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100.[13]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% suggests minimal matrix effect at the analyte's retention time.
-
For a more comprehensive view across the entire chromatogram, a post-column infusion (PCI) experiment is the gold standard.[14][15][16]
Section 2: In-Depth Troubleshooting Guides
This section provides solutions to specific problems you might encounter during method development and sample analysis.
Problem: My signal for this compound is low and variable, especially in my drug product samples. How do I confirm ion suppression is the cause and pinpoint the interfering components?
Solution:
This is a classic sign of matrix effects. To diagnose this systematically, you need to visualize the regions of ion suppression across your chromatographic run. The most powerful tool for this is the Post-Column Infusion (PCI) experiment.
A PCI setup continuously introduces a constant flow of your analyte (this compound) into the mobile phase after the analytical column and just before the ESI source. When you inject a blank, extracted matrix sample, any dip in the otherwise stable baseline signal of your infused analyte directly corresponds to a region of ion suppression caused by eluting matrix components.[14][16]
-
Insight: By overlaying the chromatogram from your actual sample with the PCI profile, you can immediately see if the retention time of this compound falls within a zone of suppression.[15] This provides definitive proof that ion suppression is the problem.
Problem: I've confirmed that my analyte co-elutes with a major suppression zone. What's the most effective first step to mitigate this?
Solution:
The most effective strategy is to separate the analyte from the interference. This can be approached in two primary ways: improving sample preparation or optimizing chromatography.
1. Enhance Sample Preparation: The goal is to remove the interfering matrix components before injection. Since this compound is a polar compound, a well-chosen Solid-Phase Extraction (SPE) protocol is highly effective.[2][17]
-
Expertise: For a polar analyte like this compound in a potentially complex matrix, a mixed-mode or ion-exchange SPE sorbent can offer superior cleanup compared to a simple reversed-phase (C18) sorbent.[18] Given the carboxylic acid moiety, a weak anion exchange (WAX) mechanism could be employed to retain the analyte while washing away neutral and basic interferences. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE can be used to retain polar excipients while the nitrosamine passes through.[19]
2. Optimize Chromatographic Separation: If sample preparation is not sufficient, modify your LC method to shift the retention time of this compound out of the suppression zone.
-
Expertise: Since this compound is highly polar, it may not be well-retained on traditional C18 columns, eluting early with other polar interferences. Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[20][21] HILIC chromatography uses a high organic mobile phase to retain polar compounds on a polar stationary phase, often providing a completely different elution profile and moving the analyte away from early-eluting, suppressive matrix components.[21][22]
Problem: My attempts at sample cleanup with SPE show poor recovery for this compound. What am I doing wrong?
Solution:
Poor recovery in SPE is almost always related to an incorrect choice of sorbent or improper execution of the SPE steps (conditioning, loading, washing, eluting).
-
Causality: this compound's polarity is the key. If you are using a standard reversed-phase C18 cartridge, the analyte may have insufficient hydrophobic interaction to be retained, especially if your sample is loaded in a highly aqueous solution. It will simply wash through during the loading step.
-
Troubleshooting Steps:
-
Check Sorbent Compatibility: Ensure you are using a sorbent appropriate for polar compounds (e.g., polar-enhanced reversed-phase, mixed-mode, or ion-exchange).[18]
-
Optimize Loading Conditions: For reversed-phase SPE, you may need to acidify your sample to protonate the carboxylic acid, making it less polar and more likely to retain.
-
Optimize Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A common mistake is using a wash solvent that is too similar to the elution solvent.
-
Optimize Elution Step: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For a WAX sorbent, this would involve using a solvent with a pH shift or a high salt concentration to displace the analyte.
-
Section 3: Protocols and Methodologies
Protocol 1: Diagnosing Ion Suppression Zones using Post-Column Infusion (PCI)
This protocol describes how to set up a PCI experiment to identify retention time regions with significant matrix-induced ion suppression.
Materials:
-
HPLC system with a T-piece connector
-
Syringe pump
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix samples, extracted using your standard preparation method
Procedure:
-
System Setup:
-
Install the analytical column in the LC system.
-
Connect the outlet of the column to one inlet of a low-dead-volume T-piece.
-
Connect the syringe pump, containing the this compound solution, to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the ESI-MS source.
-
-
Optimization:
-
Begin the LC flow with your typical mobile phase.
-
Start the syringe pump at a low flow rate (e.g., 10-20 µL/min). The combined flow rate should not exceed the optimal flow for your ESI source.[1]
-
Monitor the signal of this compound in the MS. Adjust the concentration of the infusion solution and the syringe pump flow rate to obtain a stable, high-intensity signal (e.g., 70-80% of the detector's linear range).
-
-
Analysis:
-
Once a stable baseline is achieved, inject a blank solvent sample (e.g., methanol/water). This will establish the baseline with no suppression.
-
Next, inject your extracted blank matrix sample.
-
Monitor the signal for this compound throughout the chromatographic run.
-
-
Interpretation:
-
Any significant drop in the baseline signal during the run indicates a region of ion suppression.
-
Compare the retention time of your analyte from a standard injection with the suppression profile to determine if they overlap.[15]
-
Diagram: Post-Column Infusion (PCI) Experimental Workflow
Caption: Workflow for a Post-Column Infusion (PCI) experiment.
Protocol 2: Optimized Solid-Phase Extraction (SPE) for this compound
This protocol provides a starting point for developing a robust SPE method for cleaning up samples containing the polar this compound. A mixed-mode anion exchange sorbent is recommended.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridge (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX)
-
Methanol (MeOH)
-
Water (H₂O), HPLC grade
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Sample (e.g., dissolved drug product, plasma)
Procedure:
-
Condition: Pass 1 mL of MeOH through the cartridge, followed by 1 mL of H₂O. Do not let the sorbent bed go dry. This activates the sorbent for optimal interaction.[18]
-
Equilibrate: Pass 1 mL of H₂O (adjusted to sample pH if necessary) through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). The carboxylic acid on this compound should be deprotonated (negatively charged) and will retain on the anion exchange sorbent.
-
Wash:
-
Step 4a (Polar Interferences): Pass 1 mL of 5% NH₄OH in H₂O to wash away acidic and neutral polar interferences.
-
Step 4b (Non-polar Interferences): Pass 1 mL of MeOH to wash away non-polar interferences retained on the polymer backbone.
-
-
Elute: Elute the this compound with 1 mL of MeOH containing 2% Formic Acid. The acid will neutralize the charge on the analyte, releasing it from the anion exchange sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.
Table 1: Summary of SPE Optimization Parameters
| Step | Parameter | Purpose | Common Pitfall |
| Conditioning | Solvent wetting | Activates C18 and ion-exchange sites | Using only water; incomplete wetting |
| Loading | Sample pH | Ensure analyte is ionized for retention | Loading at a pH where analyte is neutral |
| Washing | Solvent Polarity & pH | Remove interferences without eluting analyte | Wash solvent is too strong, causing analyte loss |
| Elution | Solvent Strength & pH | Disrupt analyte-sorbent interaction | Elution solvent is too weak; poor recovery |
Section 4: Understanding the Mechanism of Ion Suppression
To effectively combat ion suppression, it is crucial to understand how it occurs in the ESI source.
The ESI Process and Points of Interference:
-
Droplet Formation: The LC eluent is nebulized into a fine spray of charged droplets.
-
Droplet Shrinkage: The solvent evaporates, causing the droplets to shrink and the charge concentration on the surface to increase.
-
Ion Ejection: Eventually, the charge repulsion overcomes the surface tension (the "Rayleigh limit"), and gas-phase ions are ejected from the droplet, which are then sampled by the mass spectrometer.
How Matrix Components Interfere:
-
Competition for Surface Charge: If a high concentration of a matrix component co-elutes with the analyte, it can saturate the droplet surface, leaving less available charge for the analyte molecules. This reduces the efficiency of analyte ion formation.[1][3]
-
Changes in Droplet Properties: Non-volatile matrix components like salts can increase the surface tension and viscosity of the droplets.[4] This makes it harder for the solvent to evaporate and for ions to be ejected, thereby suppressing the signal for all co-eluting compounds.
-
Gas-Phase Reactions: In the gas phase, highly basic molecules from the matrix can neutralize the charged analyte ions through proton transfer reactions before they reach the mass analyzer.[23]
Diagram: Mechanism of Ion Suppression in the ESI Droplet
Caption: Competition between analyte and matrix for ionization.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Mei, H., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Vesper, H. W., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
-
Sauer, R., et al. (2013). Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Lomas, A. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
What is Solid Phase Extraction (SPE)?. Organomation. [Link]
-
Fitch, W. L., et al. (2001). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Kesturi, G., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
Grifoll-Tàsies, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
Hartog, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Post-column infusion experiment for evaluation of ion suppression.... ResearchGate. [Link]
-
Hewavitharana, A. K., et al. (2017). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. The Journal of Applied Laboratory Medicine. [Link]
-
Grifoll-Tàsies, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
This compound. FDA Global Substance Registration System. [Link]
-
HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Chromatography Online. [Link]
-
van den Berg, M., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
N-Nitroso Isonipecoticacid. Veeprho. [Link]
-
Nitrosamines in Pharma. Ellutia. [Link]
-
Obiedkov, I., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceuticals (Basel). [Link]
-
Novell, A., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]
-
Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. [Link]
-
Criquet, J., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Journal of Chromatography A. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. nebiolab.com [nebiolab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
Ensuring robustness of N-Nitrosoisonipecotic acid analytical procedures.
Technical Support Center: N-Nitrosoisonipecotic Acid Analysis
A Guide to Ensuring Method Robustness and Troubleshooting Analytical Challenges
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of this compound. As a nitrosamine drug substance-related impurity (NDSRI), this compound presents unique analytical challenges due to the low detection levels required and its potential to form within complex pharmaceutical matrices.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and robust protocols to ensure the accuracy and reliability of your analytical procedures. Our approach is grounded in scientific causality, helping you not only to solve problems but to understand their root causes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis and control of this compound.
Q1: What is this compound, and why is it a significant concern?
This compound is a type of nitrosamine impurity classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI).[1] NDSRIs are structurally similar to the active pharmaceutical ingredient (API) and can form when a part of the API molecule reacts with a nitrosating agent.[2][3] Like other nitrosamines, it is considered a potential human carcinogen, making its detection and quantification at trace levels a critical patient safety and regulatory compliance issue.[4][5]
Q2: What are the primary regulatory guidelines governing the analysis of nitrosamine impurities?
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines.[3] The FDA's guidance, "Control of Nitrosamine Impurities in Human Drugs," recommends a three-step mitigation process:
-
Conduct a risk assessment to identify the potential for nitrosamine formation.[6][7]
-
Perform confirmatory testing using sensitive and validated analytical methods if a risk is identified.[4][6]
-
Implement changes to control strategies to prevent or reduce the impurity below the acceptable intake (AI) limit.[8][9]
The FDA has established AI limits for many nitrosamines, often in the range of nanograms per day, which necessitates highly sensitive analytical methods.[6][10]
Q3: What defines a "robust" analytical method in this context?
A robust analytical method, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), is one whose performance remains unaffected by small, deliberate variations in method parameters.[11][12] For this compound analysis, this means your method should consistently provide accurate, precise, and specific results despite minor changes in mobile phase composition, pH, column temperature, or instrument conditions.[13] Robustness testing is a key component of method validation and ensures the method's reliability during routine use.[14][15]
Q4: Which analytical techniques are most suitable for detecting this compound?
Due to the extremely low concentration levels required, high-sensitivity mass spectrometry-based methods are standard.[16][17] The most commonly employed and recommended techniques are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to non-volatile compounds like this compound.[2][5][18]
-
Gas Chromatography with Mass Spectrometry (GC-MS): While excellent for volatile nitrosamines, this technique is generally less suitable for NDSRIs like this compound without derivatization.[5][17]
Troubleshooting Guide: From Sample to Signal
This guide addresses specific issues in a question-and-answer format, focusing on the causality behind each problem and solution.
Part 1: Sample Preparation
Sample preparation is a critical step that directly impacts sensitivity, accuracy, and the risk of generating misleading results.[19]
Q5: My recovery of this compound is low and inconsistent. What are the likely causes?
This is a common issue often linked to analyte instability or inefficient extraction.[20]
-
Potential Cause 1: Analyte Degradation. this compound can be sensitive to pH, light, and temperature. Acidic conditions, in particular, can lead to degradation.
-
Scientific Rationale: The nitroso group can be labile under certain conditions. Maintaining a neutral or slightly alkaline environment helps preserve the molecule's integrity throughout the extraction process.
-
Solution: Use a neutral or slightly alkaline extraction solvent, such as a mixture of methanol and a weak base like ammonium hydroxide.[20] Work expeditiously and protect samples from direct light and excessive heat.
-
-
Potential Cause 2: In-situ Nitrosamine Formation. If your sample matrix contains precursor amines and residual nitrosating agents (e.g., nitrites from excipients), the analytical workup conditions can inadvertently create the nitrosamine, leading to artificially high and variable results.[4][16]
-
Scientific Rationale: The reaction between amines and nitrosating agents is catalyzed by acidic pH and heat. The sample preparation process itself can mimic these conditions.
-
Solution: Add a nitrosation inhibitor or "scavenger," such as ascorbic acid or sulfamic acid, to your extraction solvent.[16] This inhibitor will react with any available nitrosating agents, preventing them from reacting with the API or related amines.
-
Q6: I'm observing significant matrix effects, such as ion suppression, in my MS detector. How can I mitigate this?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, typically leading to reduced signal intensity.[21][22]
-
Potential Cause: Insufficient Sample Cleanup. Complex drug product formulations contain excipients, salts, and other components that can contaminate the ion source and suppress the analyte signal.
-
Scientific Rationale: Co-eluting matrix components compete with the analyte for ionization in the MS source. If the matrix components are present at a much higher concentration or have a higher ionization efficiency, they can drastically reduce the number of analyte ions that reach the detector.
-
Solutions:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain the this compound while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize solvent systems to partition the analyte into a clean solvent phase, leaving interferences behind.
-
Filtration: Always filter the final extract through a 0.22 µm filter (previously tested for nitrosamine leaching) to remove particulates that can clog the system.[13]
-
Isotopically Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable, isotopically labeled internal standard (e.g., this compound-d4). This standard co-elutes with the analyte and experiences the same degree of ion suppression, ensuring the ratio of analyte to internal standard remains constant and quantification is accurate.[14]
-
-
Part 2: Liquid Chromatography (LC)
The chromatographic separation is key to resolving the analyte from interferences and ensuring specificity.[16]
Q7: My chromatographic peak for this compound is tailing or splitting. What's wrong?
Poor peak shape compromises integration accuracy and resolution.[23]
-
Potential Cause 1: Secondary Interactions. The analyte may have secondary interactions with active sites on the column's stationary phase (e.g., free silanols on a C18 column).
-
Scientific Rationale: this compound has polar functional groups. If these groups interact with high-energy sites on the stationary phase, a portion of the analyte molecules will be retained longer, resulting in a tailed peak.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the active sites. Adding a small amount of a competing agent or using a highly inert, end-capped column can also resolve the issue.[24][25]
-
-
Potential Cause 2: Injection Solvent Mismatch. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion and splitting.[24]
-
Scientific Rationale: The analyte band should be tightly focused at the head of the column upon injection. A strong injection solvent prevents this focusing, causing the band to spread or split before the gradient begins.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.
-
Q8: The retention time of my analyte is drifting between injections. How do I stabilize it?
Retention time stability is crucial for correct peak identification.[23]
-
Potential Cause: Mobile Phase or Column Equilibration Issues.
-
Scientific Rationale: The chromatographic system requires a stable equilibrium between the mobile and stationary phases. Insufficient column equilibration time, temperature fluctuations, or gradual changes in mobile phase composition (e.g., evaporation of an organic component) will alter this equilibrium and cause retention times to shift.[23]
-
Solutions:
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection and between runs.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention and viscosity.[26][27]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation or absorption of atmospheric CO2, which can alter pH.[24]
-
-
Part 3: Mass Spectrometry (MS) Detection
The detector is responsible for the sensitive and specific quantification of the analyte.
Q9: The signal intensity for this compound is very low, even when I know it's present. What can I do to improve sensitivity?
Low signal intensity is a common challenge when working at trace levels.[16]
-
Potential Cause 1: Suboptimal Ionization Source Conditions. The efficiency of analyte ionization is highly dependent on source parameters.
-
Scientific Rationale: Electrospray ionization (ESI), typically used for this analysis, requires careful optimization of parameters like capillary voltage, gas flow, and temperature to efficiently desolvate and ionize the analyte molecules.[22] Atmospheric pressure chemical ionization (APCI) may be a better choice for some low-mass nitrosamines, but ESI is generally suitable for NDSRIs.[2]
-
Solution: Perform a systematic optimization of all ion source parameters. Infuse a standard solution of this compound and adjust settings to maximize the signal for its specific precursor ion.
-
-
Potential Cause 2: Incorrect MRM Transition Selection. The sensitivity and specificity of a tandem MS method depend entirely on the choice of precursor and product ions in the Multiple Reaction Monitoring (MRM) transition.
-
Scientific Rationale: A good MRM transition involves a fragmentation pathway that is both efficient (producing an intense product ion) and specific to the analyte, minimizing the chance of interference from other compounds.
-
Solution: Optimize the collision energy for each MRM transition to maximize the abundance of the product ion. Select at least two MRM transitions for each analyte—a primary "quantifier" ion for measurement and a secondary "qualifier" ion to confirm identity.
-
Visualized Workflows and Logic
Visual aids can simplify complex processes and troubleshooting logic.
General Analytical Workflow
The following diagram outlines the end-to-end process for the robust analysis of this compound.
Caption: End-to-end workflow for this compound analysis.
Troubleshooting Decision Tree: Low Signal Intensity
This diagram provides a logical path for diagnosing the root cause of a weak analytical signal.
Caption: A logical decision tree for troubleshooting low signal intensity.
Protocols and Method Parameters
Adherence to validated protocols is essential for generating reliable and reproducible data.
Table 1: Recommended Starting LC-MS/MS Method Parameters
This table provides a robust starting point for method development. Parameters must be optimized for your specific instrument and application.[13][18]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, < 2 µm particle size) | Provides good retention and separation for polar nitrosamines. Smaller particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier helps with peak shape and ionization efficiency in positive mode ESI.[13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent for gradient elution.[13] |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 90-95%) | Ensures elution of the analyte while separating it from early-eluting matrix components and late-eluting API. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.[26] |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity, leading to more stable retention times.[13][28] |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent peak distortion, especially if sample solvent is stronger than the mobile phase.[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nitrosamines ionize efficiently in positive mode.[2][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[2] |
Protocol 1: Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 100 mg of the drug product powder into a centrifuge tube.
-
Internal Standard & Scavenger Spiking: Add a known amount of isotopically labeled internal standard. Add a scavenger (e.g., 100 µL of a fresh 10 mg/mL ascorbic acid solution) to prevent in-situ formation.[16]
-
Extraction: Add 1.0 mL of extraction solvent (e.g., Methanol with 0.1% ammonium hydroxide). Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution.[13][20]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to pellet insoluble excipients.[13]
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF filter (pre-tested for leachables) into an LC vial.[13]
-
Analysis: Inject the sample onto the LC-MS/MS system using the optimized method parameters.
Table 2: Key Method Validation Parameters (ICH Q2(R2))
A robust method must be validated to prove it is fit for its intended purpose.[11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte and internal standard. Chromatographic peaks should be pure.[29] |
| Accuracy | The closeness of test results to the true value. Assessed by spiking known amounts of analyte into the matrix. | Recovery of 80-120% of the spiked amount.[15] |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.[13] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99.[15][30] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH ±0.2, temp ±5°C) are varied. |
References
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Vertex AI Search.
- Navigating Nitrosamine Analysis: A Comparative Guide to Internal Standards in Robustness Testing. (2025). Benchchem.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
- Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist.
- Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024). MasterControl.
- Eliminating Risk: Comprehensive Nitrosamine Impurity Testing for Drug Products. (2025).
- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). FDA.
- Nitrosamines Analysis with LC/MS-MS. (2023).
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025).
- troubleshooting guide for N-nitrosamine analysis errors. (2025). Benchchem.
- Nitrosamine Testing in Biopharmaceuticals: A Critical Component of Product Safety and Regul
- Highly sensitive and robust LC-MS/MS method for determination of up to 15 small molecule nitrosamine impurities in pharmaceutical drug substances. (2024). PubMed.
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC - NIH.
- Nitrosamine Rel
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- LCMS Troubleshooting: 14 Best Practices for Labor
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
- Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. (2025). PubMed.
- Optimizing Chromatographic Separ
- guidance for the validation of pharmaceutical quality control analytical methods. TGA.
- Advancing RNA-Based Therapeutics: IQ Consortium Experts on Optimizing Chromatographic Bioanalysis. (2025).
- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024). MDPI.
- Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products.
- overcoming N-Nitrosofolic acid instability during sample prep. (2025). Benchchem.
Sources
- 1. fda.gov [fda.gov]
- 2. lcms.cz [lcms.cz]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. insider.thefdagroup.com [insider.thefdagroup.com]
- 7. youtube.com [youtube.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly sensitive and robust LC-MS/MS method for determination of up to 15 small molecule nitrosamine impurities in pharmaceutical drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. zefsci.com [zefsci.com]
- 24. agilent.com [agilent.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. longdom.org [longdom.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. mdpi.com [mdpi.com]
- 29. sps.nhs.uk [sps.nhs.uk]
- 30. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of N-Nitrosoisonipecotic Acid Analysis in Pharmaceuticals
This guide provides a comprehensive framework for conducting and interpreting inter-laboratory comparisons of N-Nitrosoisonipecotic acid (NINA) analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical methodology, data interpretation, and regulatory expectations surrounding this specific nitrosamine impurity. By synthesizing technical expertise with practical insights, this guide aims to foster robust and reproducible analytical practices for ensuring drug safety and quality.
Introduction: The Imperative for Accurate this compound Analysis
This compound (NINA) is a nitrosamine impurity that can form in pharmaceutical products containing active pharmaceutical ingredients (APIs) with a secondary amine moiety, such as isonipecotic acid.[][2] Nitrosamines are classified as probable or possible human carcinogens, and their presence in medications is a significant concern for regulatory agencies and the public.[3][4][5] Consequently, stringent control and accurate monitoring of nitrosamine impurities like NINA are paramount.[6][7]
Inter-laboratory comparison studies are essential for establishing the reliability and equivalence of analytical methods used across different testing sites. These studies help to identify and control sources of variability, ensuring that methods are robust and can be successfully transferred between laboratories. This guide will walk through the critical components of designing and evaluating such a comparison for NINA analysis.
Designing a Robust Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is the cornerstone of method validation and transfer. The following sections outline the key considerations for a hypothetical study on NINA analysis.
Study Participants and Protocol
For a comprehensive comparison, a minimum of three to five laboratories with experience in trace-level analysis should be included. A detailed study protocol should be disseminated to all participants, specifying the analytical method to be used, sample handling procedures, and data reporting requirements.
Test Materials
Standardized test materials are crucial for a meaningful comparison. These should include:
-
NINA Reference Standard: A well-characterized reference standard of NINA is essential for accurate quantification.[2]
-
Spiked Placebo Samples: A placebo formulation of the drug product spiked with known concentrations of NINA at various levels (e.g., below, at, and above the acceptable intake limit).
-
Real-World Samples: If available, drug product batches with known or suspected levels of NINA should be included to assess method performance with authentic matrix effects.
dot digraph "Inter-Laboratory_Study_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Phase 1: Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Execution" { label="Phase 2: Execution"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Evaluation" { label="Phase 3: Evaluation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for a typical inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
While various analytical techniques can be employed for nitrosamine analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method due to its high sensitivity and selectivity.[3][5] This section presents a hypothetical comparison of results from four laboratories using LC-MS/MS for the analysis of NINA in a spiked drug product.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes the performance data from the participating laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Acceptance Criteria |
| Method | LC-MS/MS | LC-MS/MS | UPLC-MS/MS | LC-HRMS | - |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.08 | 0.04 | 0.03 | ≤ 0.1 ng/mL |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 | 0.25 | 0.12 | 0.10 | ≤ 0.3 ng/mL |
| Accuracy (% Recovery) | 99.2% | 95.8% | 101.5% | 103.1% | 80-120% |
| Precision (RSD%) | 2.5% | 4.1% | 1.9% | 2.2% | ≤ 15% |
| Linearity (r²) | 0.9995 | 0.9989 | 0.9998 | 0.9996 | ≥ 0.995 |
Interpretation of Results
The hypothetical data demonstrates that all participating laboratories met the pre-defined acceptance criteria, indicating the robustness and transferability of the analytical method. Minor variations in LOD, LOQ, and precision can be attributed to differences in instrumentation, analyst experience, and laboratory-specific practices. The use of Ultra-Performance Liquid Chromatography (UPLC) by Laboratory C and High-Resolution Mass Spectrometry (HRMS) by Laboratory D likely contributed to their slightly better sensitivity.
Detailed Experimental Protocol: LC-MS/MS Analysis of NINA
This section provides a detailed, step-by-step protocol for the analysis of NINA in a pharmaceutical matrix. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, as it aims to extract the analyte of interest while minimizing matrix interference.[5][8][9]
-
Weighing and Dissolution: Accurately weigh a portion of the powdered drug product and dissolve it in a suitable solvent. The choice of solvent is crucial; a balance between analyte solubility and compatibility with the LC mobile phase is necessary. For NINA, a polar solvent like methanol or a mixture of water and methanol is often a good starting point.[8]
-
Extraction: To ensure complete extraction of NINA from the drug product matrix, sonication or vortexing is typically employed.
-
Centrifugation and Filtration: After extraction, the sample is centrifuged to pelletize any insoluble excipients. The supernatant is then filtered through a 0.22 µm filter to remove any remaining particulate matter that could clog the LC column.
dot digraph "Sample_Preparation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Extraction" { label="Extraction"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Cleanup" { label="Cleanup"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Analysis" { label="Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
A -> B -> C -> D -> E -> F; } Caption: A typical sample preparation workflow for NINA analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity, selectivity, and peak shape.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like NINA.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid is often employed to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used to minimize band broadening.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for NINA analysis.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NINA. For NINA (C₆H₁₀N₂O₃, molecular weight 158.16 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 159.1.[10][11] The selection of a specific and intense product ion is crucial for quantification.
-
Challenges and Best Practices in NINA Analysis
Several challenges can arise during the analysis of nitrosamines at trace levels. Awareness of these potential pitfalls is key to ensuring data integrity.
-
Matrix Effects: The complex nature of pharmaceutical formulations can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[9] The use of an isotopically labeled internal standard can help to compensate for these effects.
-
Contamination: Nitrosamines can be present in the laboratory environment. Care must be taken to avoid contamination from sources such as solvents, glassware, and septa.
-
Analyte Stability: NINA may be susceptible to degradation under certain conditions. Samples should be stored properly and analyzed within a defined stability window.[9]
Regulatory Context and Acceptance Criteria
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals.[4][6][12][13] Manufacturers are required to perform risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to conduct confirmatory testing using validated analytical methods.[4][14] The acceptable intake (AI) limits for nitrosamines are set at very low levels, necessitating highly sensitive analytical methods.[4][12]
Conclusion
The inter-laboratory comparison of this compound analysis is a critical exercise for ensuring the reliability of analytical data and, ultimately, patient safety. By following a well-structured protocol, employing robust analytical techniques like LC-MS/MS, and being mindful of potential challenges, pharmaceutical laboratories can achieve consistent and accurate results. This guide provides a framework for such comparisons, emphasizing the importance of scientific integrity and a thorough understanding of the analytical process.
References
- Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15).
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). FDA.
- Inter-Laboratory Comparison of Nitrosamine Analysis: A Guide for Researchers. Benchchem.
- This compound. PubChem.
- Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
- CDER Nitrosamine Impurity Acceptable Intake Limits. (2023, August 4). FDA.
- Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency.
- Control of Nitrosamine Impurities in Human Drugs. (2024, September). FDA.
- Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. (2025, June 10). PubMed.
- GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS.
- Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. (2024, May 1). Nitrosamines Exchange.
- Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13). Nitrosamines Exchange.
- This compound. BOC Sciences.
- This compound.
- N-Nitroso Isonipecoticacid. Veeprho.
- N-Nitroso Isonipecotic Acid. CymitQuimica.
- Experts Discuss the Complexities of Nitrosamine Analysis. (2025, April 9).
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
Sources
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. npra.gov.my [npra.gov.my]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurities
Introduction: The Imperative for Rigorous Nitrosamine Control
The discovery of nitrosamine impurities, potent genotoxic agents, in common medications has presented a significant challenge to the pharmaceutical industry.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and confirmatory testing to control these impurities in drug substances and products.[3][4][5] This mandate underscores the critical need for robust, sensitive, and validated analytical methods capable of detecting nitrosamines at trace levels.[6][7]
This guide provides an in-depth comparison of the primary analytical techniques used for nitrosamine analysis and details the critical process of method cross-validation. As a self-validating system, a properly executed cross-validation ensures consistency and reliability of analytical data across different laboratories, instruments, or even between a new and a legacy method. This is paramount for regulatory submissions, quality control, and ultimately, patient safety.
Regulatory Framework: A Foundation of Quality and Safety
The foundation for analytical method validation is laid out in the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[8][9][10] This guideline provides a comprehensive framework for validating analytical methods to ensure they are suitable for their intended purpose.[11] Regulatory agencies globally, including the FDA and EMA, have aligned their expectations with these principles, specifically for the control of nitrosamine impurities.[4][12][13]
The core principle is that any analytical method used for the detection and quantification of nitrosamine impurities must be validated to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.[13][14] When a method is transferred between laboratories or when a new method is introduced to replace an existing one, cross-validation becomes a critical step to ensure the continued integrity of the analytical results.[15]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for nitrosamine analysis is dictated by the specific nitrosamine of concern, the sample matrix, and the required sensitivity.[16] The most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[17][18]
| Parameter | LC-MS/MS | GC-MS/MS | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by mass-based detection. | Separates volatile compounds in the gas phase, followed by mass-based detection. | Provides highly accurate mass measurements, enabling the determination of elemental composition.[19] |
| Applicability | Broadly applicable to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[17][20] | Best suited for volatile and thermally stable nitrosamines.[6] | Used for both quantitation and structural elucidation of unknown nitrosamines.[19] |
| Sensitivity | Excellent sensitivity, often reaching low ng/mL or even pg/mL levels.[21] | High sensitivity, particularly for volatile nitrosamines.[22] | High sensitivity and specificity.[19] |
| Selectivity | High selectivity due to the combination of chromatographic separation and mass filtering in MS/MS. | Good selectivity, which can be enhanced by derivatization. | Excellent selectivity due to high mass resolution.[19] |
| Sample Preparation | Often requires sample extraction and cleanup to minimize matrix effects.[21] | May require derivatization for non-volatile compounds; headspace analysis is common for volatile analytes.[6] | Similar to LC-MS/MS, requires robust sample preparation. |
| Strengths | Versatility for a wide range of analytes and matrices.[17] | Excellent for volatile compounds, often with simpler sample preparation for suitable analytes.[14] | High confidence in compound identification and ability to analyze unknown impurities. |
| Limitations | Potential for matrix effects (ion suppression or enhancement).[21] | Limited to thermally stable and volatile compounds. | Higher instrument cost and complexity.[17] |
The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is a formal process to demonstrate that two analytical procedures are equivalent. This is essential when:
-
Transferring a validated analytical method from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).
-
Implementing a new analytical method intended to replace an existing, validated method.
-
Comparing results from different analytical platforms or significant instrument modifications.
The following diagram illustrates a typical cross-validation workflow:
Caption: Decision tree for selecting an analytical method for nitrosamine analysis.
Conclusion: A Commitment to Analytical Excellence
The cross-validation of analytical methods for nitrosamine impurities is not merely a regulatory formality but a cornerstone of robust pharmaceutical quality systems. By ensuring the consistency and reliability of analytical data, pharmaceutical manufacturers can confidently make critical decisions regarding product quality and patient safety. A well-designed and executed cross-validation study provides the necessary scientific evidence to support regulatory submissions and demonstrates a commitment to the highest standards of analytical excellence.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry | SK pharmteco.
-
A Comparative Guide to Nitrosamine Detection: A Researcher's Handbook - Benchchem.
-
Control of Nitrosamine Impurities in Human Drugs - FDA.
-
Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection - WJBPHS.
-
Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA.
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
-
EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH.
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science.
-
Are you ready? FDA's Nitrosamine Testing Deadline is August 1 | Contract Pharma.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
-
Quality Guidelines - ICH.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
-
Nitrosamine testing: the regulatory aspects - Manufacturing Chemist.
-
Overcoming Challenges of Nitrosamine Impurities in Drugs | Thermo Fisher Scientific - US.
-
EMA guidelines for the detection of nitrosamines in medicines - Netpharmalab.
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - NIH.
-
Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Sigma-Aldrich.
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH.
-
Emerging Concerns of Nitrosamine Impurities in Drug Perspectives.
-
Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS.
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
-
Nitrosamines Impurity Challenges - Quality Executive Partners.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
-
Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA).
-
Validation parameters for GC-MS/MS analysis of NAs. - ResearchGate.
-
Nitrosamine impurities - CMDh - Heads of Medicines Agencies.
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - MDPI.
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines.
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC - NIH.
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC - NIH.
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA.
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
-
Mastering Nitrosamines analysis: From Method Development To Analysis.
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities.
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications.
-
Nitrosamine Impurities-Aug 2023 NDSRIs Limit USFDA Guidance - YouTube.
-
Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral | Journal of AOAC INTERNATIONAL | Oxford Academic.
-
Analytical Procedures and Validation_Specificity parameter requirment - Guidance, Documents, Resources - Nitrosamines Exchange.
Sources
- 1. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 2. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 3. skpharmteco.com [skpharmteco.com]
- 4. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Nitrosamine testing: the regulatory aspects [manufacturingchemist.com]
- 6. Overcoming Challenges of Nitrosamine Impurities in Drugs | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ajphs.com [ajphs.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. wjbphs.com [wjbphs.com]
- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 22. agilent.com [agilent.com]
Mastering the Extraction of N-Nitrosoisonipecotic Acid: A Comparative Guide to Sample Preparation Techniques
Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant analytical challenge, demanding robust and sensitive methods for their detection and quantification at trace levels.[1] N-Nitrosoisonipecotic acid, a potential nitrosamine impurity derived from piperidine-containing active pharmaceutical ingredients (APIs), requires meticulous sample preparation to ensure accurate analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The complexity of pharmaceutical matrices, which can contain high concentrations of the API, excipients, and other related substances, necessitates an effective extraction technique to isolate the target analyte, minimize matrix effects, and achieve the low detection limits required by regulatory bodies like the FDA and EMA.[3][4]
This guide provides an in-depth comparison of two primary sample extraction techniques applicable to this compound: Mixed-Mode Solid-Phase Extraction (SPE) and pH-Mediated Liquid-Liquid Extraction (LLE) . We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on established analytical parameters.
Understanding the Analyte: this compound
This compound (CAS 6238-69-3) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[5] Its key chemical feature, which dictates the extraction strategy, is the presence of a carboxylic acid group.[6] This group has a pKa value that allows for its charge state to be manipulated by adjusting the pH of the sample solution. In acidic conditions (pH below its pKa), the carboxylic acid is protonated and the molecule is neutral. In neutral to basic conditions (pH above its pKa), it is deprotonated, carrying a negative charge. This ability to control the analyte's ionization is fundamental to both LLE and ion-exchange SPE.
Technique 1: Mixed-Mode Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and efficient sample preparation technique that separates components of a mixture according to their physical and chemical properties.[7][8] For a polar, acidic analyte like this compound, a mixed-mode sorbent that combines reversed-phase and anion-exchange functionalities is ideal.[9] A Weak Anion Exchange (WAX) sorbent is particularly suitable. The dual retention mechanism allows for a rigorous wash sequence to remove a broad range of interferences.
Causality of Experimental Choices in SPE:
-
Sorbent Choice (Weak Anion Exchange - WAX): A WAX sorbent typically contains a tertiary or secondary amine functional group.[10] This provides a positive charge at acidic to neutral pH, enabling the retention of negatively charged analytes like deprotonated this compound via ion exchange. The polymeric reversed-phase backbone simultaneously retains compounds through hydrophobic interactions.[11] This dual mechanism is crucial for retaining the analyte while allowing for aggressive washing steps to remove matrix components.
-
pH Control: The sample pH is adjusted to be at least 2 units above the pKa of this compound during the loading step.[12] This ensures the carboxylic acid is deprotonated (negatively charged), maximizing its retention on the positively charged WAX sorbent.
-
Wash Steps: A multi-step wash protocol is employed. An aqueous wash removes salts and highly polar, un-retained impurities. A subsequent wash with a moderate-strength organic solvent (e.g., methanol) removes hydrophobically bound, neutral, or basic interferences without disrupting the stronger ionic interaction between the analyte and the sorbent.[7]
-
Elution: To elute the analyte, the ionic bond must be disrupted. This is achieved by applying a solvent that is acidic (at least 2 pH units below the analyte's pKa), which neutralizes the charge on the this compound, breaking the ionic bond and allowing it to be eluted from the sorbent.[13]
Experimental Protocol: Mixed-Mode SPE (WAX)
-
Sample Pre-treatment:
-
Accurately weigh a sample of the drug product powder and dissolve it in a suitable solvent (e.g., 1% formic acid in water/methanol).
-
Adjust the pH of the sample solution to ~6-7 with a buffer (e.g., ammonium acetate) to ensure the this compound is deprotonated.[7]
-
Centrifuge or filter the sample to remove any undissolved particulates.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6-7) through the cartridge to remove polar interferences.[7]
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove less polar, neutral, and basic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 0.5 mL aliquots of 5% formic acid in methanol.[7] The acidic mobile phase neutralizes the analyte, disrupting the ionic retention mechanism.
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase suitable for LC-MS analysis.
-
SPE Workflow Diagram
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Technique 2: pH-Mediated Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14] For this compound, LLE relies on manipulating its ionization state via pH adjustment to control its partitioning between the aqueous and organic layers.
Causality of Experimental Choices in LLE:
-
Initial Extraction (Acidic Conditions): The drug product is dissolved in an acidic aqueous solution. At a low pH, this compound is in its neutral, protonated form. This increases its solubility in a moderately polar organic solvent (e.g., dichloromethane or ethyl acetate) relative to the acidic aqueous phase. The bulk of the API, if it is a basic salt, will be charged and remain in the aqueous phase.
-
Back-Extraction (Basic Conditions): The organic extract, containing the neutral this compound and other neutral impurities, is then extracted with a basic aqueous solution (e.g., dilute sodium hydroxide). The basic conditions deprotonate the carboxylic acid, forming a negatively charged carboxylate salt. This salt is highly soluble in the aqueous phase and insoluble in the organic solvent, effectively transferring the analyte back into the aqueous layer while leaving neutral impurities behind in the organic phase.
-
Final Acidification and Extraction: The basic aqueous layer is then re-acidified. This converts the analyte back to its neutral form, which can then be extracted back into a clean organic solvent. This final extract is highly purified.
Experimental Protocol: pH-Mediated LLE
-
Sample Preparation & Initial Extraction:
-
Dissolve a weighed amount of the drug product powder in a dilute acidic solution (e.g., 0.1 M HCl).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction on the aqueous layer with a fresh portion of organic solvent. Combine the organic extracts.
-
-
Back-Extraction:
-
Place the combined organic extracts into a clean separatory funnel.
-
Add a volume of dilute basic solution (e.g., 0.1 M NaOH).
-
Shake vigorously and allow the layers to separate.
-
Collect the upper aqueous layer, which now contains the ionized analyte. Discard the organic layer containing neutral impurities.
-
-
Final Extraction:
-
Transfer the basic aqueous solution to a clean separatory funnel.
-
Carefully acidify the solution to a pH < 2 with a strong acid (e.g., concentrated HCl).
-
Add a volume of fresh organic solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction with a fresh portion of solvent.
-
-
Post-Extraction:
-
Combine the final organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.
-
LLE Workflow Diagram
Caption: Workflow for pH-Mediated Liquid-Liquid Extraction.
Performance Comparison
| Parameter | Mixed-Mode SPE (WAX) | pH-Mediated LLE | Simple Solvent Extraction (e.g., for NMBA)[15] |
| Selectivity & Cleanup | Excellent: Dual retention mechanism (ion-exchange and reversed-phase) allows for rigorous and orthogonal wash steps, providing very clean extracts.[13] | Good to Excellent: Multiple partitioning steps based on pH effectively remove neutral, basic, and some polar impurities. | Fair: Co-extraction of matrix components with similar solubility is likely. Relies heavily on chromatographic separation for cleanup. |
| Analyte Recovery | High & Reproducible (>90% expected): Strong, specific retention minimizes analyte loss during aggressive wash steps. | Good to High (Variable): Can be high, but potential for loss at each of the multiple phase transfer steps. Emulsion formation can be an issue. | High (94-98% reported for NMBA): Simple procedure minimizes transfer steps, but recovery can be matrix-dependent.[15] |
| Speed & Throughput | Moderate to High: Can be fully automated in 96-well plate format for high throughput. Manual processing is moderately fast.[16] | Low: Labor-intensive, requires manual shaking and separation for each sample, and is difficult to automate. | High: Very fast procedure involving simple dissolution, vortexing, and centrifugation.[17] |
| Solvent Consumption | Low: Uses minimal solvent volumes (typically a few mL per sample).[8] | High: Requires significant volumes of organic solvents and aqueous solutions for multiple extraction steps. | Low: Requires minimal solvent. |
| Method Development | Moderate: Requires screening of sorbents and optimization of pH, wash, and elution solvents. However, generic protocols provide excellent starting points.[18] | Moderate to Complex: Requires careful selection of immiscible solvents and optimization of pH for each step to ensure efficient partitioning. | Simple: Requires minimal optimization beyond selecting a suitable dissolution solvent. |
| Robustness | High: Polymeric sorbents are stable across a wide pH range. Less prone to emulsion issues.[11] | Moderate: Prone to emulsion formation, which can impact recovery and reproducibility. Phase separation can be inconsistent. | Moderate: Highly dependent on the specific drug product matrix. High excipient load could impact extraction efficiency. |
Conclusion and Recommendations
The choice of extraction technique for this compound depends critically on the complexity of the sample matrix, the required sensitivity, and the desired sample throughput.
-
Mixed-Mode Solid-Phase Extraction (SPE) is the superior choice for achieving the cleanest extracts and the highest analytical sensitivity. Its high selectivity is invaluable for complex drug product matrices where significant matrix suppression in the MS source is a concern. While requiring some initial method development, its robustness, reproducibility, and amenability to automation make it the gold standard for routine, high-throughput quality control testing.
-
pH-Mediated Liquid-Liquid Extraction (LLE) is a powerful, classic technique that can provide excellent sample cleanup. It is a cost-effective alternative when SPE consumables are not available. However, it is significantly more labor-intensive, consumes larger volumes of solvents, and is less amenable to automation, making it less suitable for large sample batches.
-
A Simple Solvent Extraction , as demonstrated for the analogous compound NMBA, can be sufficient for less complex matrices like a pure drug substance.[17] However, its utility for formulated drug products should be carefully validated, as co-extracted excipients could interfere with the analysis.
For drug development professionals aiming to establish a robust, validated, and transferable analytical method for this compound in final drug products, Mixed-Mode SPE is the highly recommended approach . It provides the necessary scientific integrity and trustworthiness to meet stringent regulatory expectations for the control of nitrosamine impurities.[3]
References
-
Phenomenex Inc. (n.d.). Strata-X-A Solid Phase Extraction Products. Retrieved January 16, 2026, from [Link]
- Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
-
Waters Corporation. (n.d.). Oasis WAX - SPE Cartridges & Plates for PFAS Analysis. Retrieved January 16, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Strata-X-A Solid Phase Extraction (SPE). LabRulez LCMS. Retrieved January 16, 2026, from [Link]
- ResearchGate. (2025). Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent.
-
Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved January 16, 2026, from [Link]
- Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
-
Veeprho. (n.d.). N-Nitroso Isonipecoticacid | CAS 6238-69-3. Retrieved January 16, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Retrieved January 16, 2026, from [Link]
- Waters Corporation. (n.d.). Oasis 2x4 SPE Method Development - Protocol. OneLab.
- Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved January 16, 2026, from a relevant Biotage blog or technical article.
- Waters Corporation. (n.d.). Oasis WAX for Extraction of Per- and Polyfluorinated Alkyl Substances (PFAS) from Drinking Water in Accordance with EPA Method 533.
-
Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved January 16, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation.
-
ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Retrieved January 16, 2026, from [Link]
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- Taiwan Food and Drug Administration. (2019, April 10). Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products.
- Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION.
-
Phenomenex Inc. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved January 16, 2026, from [Link]
- Phenomenex Inc. (n.d.). Simplify Your SPE.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter <1469>.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Chinese Journal of New Drugs. (n.d.). Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Losartan Potassium Using High Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry.
- Cayman Chemical. (n.d.). N-Nitroso-N-methyl-4-Aminobutyric Acid (NMBA, CAS Number: 61445-55-4).
-
ResearchGate. (2015, January 9). Piperidine and piperine: extraction and content assessment in black pepper. Retrieved January 16, 2026, from [Link]
- ResearchGate. (2018, October 11). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved January 16, 2026, from [Link]
Sources
- 1. saitraders.co.in [saitraders.co.in]
- 2. help.waters.com [help.waters.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. phenomenex.co.kr [phenomenex.co.kr]
- 9. biotage.com [biotage.com]
- 10. lcms.cz [lcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fda.gov.tw [fda.gov.tw]
- 18. Oasis 2x4 SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of N-Nitrosoisonipecotic Acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Precise N-Nitrosoisonipecotic Acid (NINA) Quantification
This compound (NINA) is a nitrosamine impurity of significant concern in the pharmaceutical industry, particularly as a potential impurity in drug products containing Risperidone.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Consequently, the development and validation of highly accurate and precise analytical methods for the quantification of NINA at trace levels is not merely a matter of analytical chemistry; it is a critical component of ensuring patient safety and regulatory compliance.
This guide provides a comprehensive overview and comparison of the state-of-the-art analytical methodologies for the quantification of this compound. We will delve into the technical nuances of the most robust analytical techniques, provide insights into method validation in accordance with international guidelines, and present supporting data to guide researchers in selecting and implementing the most appropriate analytical strategy for their needs.
Core Principles of Analytical Method Selection for NINA Quantification
The selection of an appropriate analytical method for NINA quantification is governed by the need for high sensitivity, specificity, accuracy, and precision. Given the typically low acceptable intake limits for nitrosamines, methods must be capable of detecting and quantifying NINA at the parts-per-billion (ppb) level or lower. The two most powerful and widely adopted techniques for this purpose are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preeminent technique for the analysis of a wide range of nitrosamine impurities, including those that are non-volatile or thermally labile, such as NINA. The inherent selectivity and sensitivity of tandem mass spectrometry, coupled with the versatility of liquid chromatography for separating complex sample matrices, make it an ideal choice for this application. A recent study by Hitesh Thumbar and colleagues highlights the development and validation of an advanced LC-MS/MS method for the selective quantification of nitrosamine impurities in Risperidone, underscoring the relevance of this technique for NINA analysis.[2][3]
The Causality Behind LC-MS/MS Superiority for NINA:
-
Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity. By monitoring a specific precursor ion to product ion transition for NINA, the method can effectively eliminate interferences from the drug substance matrix and other impurities, ensuring that the measured signal is unequivocally from the target analyte.
-
Sensitivity: Modern LC-MS/MS instruments can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL or even pg/mL range, which is essential for meeting the stringent regulatory limits for nitrosamines.[4]
-
Versatility: LC offers a wide range of stationary and mobile phase chemistries, allowing for the optimization of the separation of polar, non-volatile compounds like NINA from the active pharmaceutical ingredient (API) and other components of the formulation.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A Viable Alternative
While LC-MS/MS is often the preferred method, GC-MS/MS can also be a powerful tool for the analysis of certain nitrosamines. For GC-MS analysis, derivatization of the carboxylic acid group of NINA to a more volatile ester derivative would likely be necessary.
Considerations for a GC-MS/MS Approach:
-
Derivatization Requirement: The need for derivatization adds a step to the sample preparation process, which can introduce variability and potential for error if not carefully controlled.
-
Thermal Stability: The thermal stability of the derivatized NINA must be confirmed to ensure that it does not degrade in the high-temperature environment of the GC inlet and column.
-
Sensitivity and Specificity: GC-MS/MS can also provide excellent sensitivity and specificity through selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Method Validation: A System of Self-Validation
A cornerstone of any reliable analytical method is a rigorous validation process to demonstrate its suitability for the intended purpose. The validation of a NINA quantification method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The key validation parameters and their significance are outlined below:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of NINA in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response should be established over a range of concentrations that bracket the expected levels of NINA.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[5]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the sample matrix with known amounts of the NINA analytical standard at different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Performance of Analytical Methods
While specific, peer-reviewed, and published comparative data for the accuracy and precision of different methods for this compound is not widely available in the public domain, we can infer the expected performance from validated methods for other nitrosamine impurities in pharmaceutical matrices. The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods for nitrosamine analysis.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Nitrosamine Quantification
| Validation Parameter | Typical Performance | Source(s) |
| Limit of Quantification (LOQ) | 0.005 - 0.5 ppm | [6],[7] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [8] |
| Accuracy (Recovery) | 80 - 120% | [9] |
| Precision (Repeatability, %RSD) | < 15% | [8] |
| Precision (Intermediate, %RSD) | < 20% | [8] |
Table 2: Typical Performance Characteristics of GC-MS/MS Methods for Nitrosamine Quantification
| Validation Parameter | Typical Performance | Source(s) |
| Limit of Quantification (LOQ) | 0.008 - 0.500 ppm | |
| Linearity (Correlation Coefficient, r²) | > 0.99 | |
| Accuracy (Recovery) | 90 - 110% | |
| Precision (Repeatability, %RSD) | < 10% | |
| Precision (Intermediate, %RSD) | < 15% |
Experimental Protocols
The following provides a detailed, step-by-step methodology for a representative LC-MS/MS method for the quantification of this compound. This protocol is a template and should be optimized and fully validated for the specific sample matrix and instrumentation used.
Protocol 1: LC-MS/MS Quantification of this compound
1. Materials and Reagents:
-
This compound analytical standard[1]
-
Risperidone drug substance/product
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Internal Standard (e.g., a stable isotope-labeled NINA, if available)
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the ground tablet powder or drug substance equivalent to a specific amount of the API.
-
Add a known volume of extraction solvent (e.g., methanol/water mixture).
-
If using an internal standard, add a known amount to the sample.
-
Vortex and sonicate to ensure complete dissolution of NINA.
-
Centrifuge to pelletize undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
-
3. LC-MS/MS Instrumental Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient program optimized to separate NINA from the API and other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Optimized precursor ion > product ion transitions for NINA and the internal standard.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio (NINA/Internal Standard) against the concentration of the working standard solutions.
-
Determine the concentration of NINA in the sample by interpolating its peak area ratio from the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Holdings: Advanced LC-MS/MS method for selective quantification of nitrosamine impurities in Risperidone: Enhancing drug safety :: Kabale University Library Catalog [library.kab.ac.ug]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. fda.gov [fda.gov]
- 7. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N-Nitrosoisonipecotic Acid
Introduction: The Analytical Imperative for N-Nitrosoisonipecotic Acid
The landscape of pharmaceutical quality control has been irrevocably altered by the discovery of nitrosamine impurities in common drug products.[1] These compounds, classified as probable human carcinogens, necessitate rigorous analytical oversight to ensure patient safety.[2] this compound, a potential N-nitrosamine drug substance-related impurity (NDSRI), presents a distinct analytical challenge due to its chemical properties. As a nitrosated derivative of isonipecotic acid, a fragment of active pharmaceutical ingredients (APIs) like Risperidone, its presence must be monitored at trace levels.[3]
This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the critical performance metrics of specificity and selectivity. We will explore the technical nuances of the most prevalent techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most robust and reliable methods. The discussion is grounded in the principle that an analytical method is not merely a procedure but a self-validating system for generating defensible data, a cornerstone of regulatory compliance and product quality.[4]
The Unique Analytical Challenge of this compound
The molecular structure of this compound dictates the optimal analytical strategy. Its key physicochemical characteristics include:
-
High Polarity: The presence of a carboxylic acid group imparts significant polarity, making it highly soluble in aqueous media but challenging to retain on traditional reversed-phase chromatography columns.[5]
-
Non-Volatility & Thermal Instability: Unlike smaller nitrosamines (e.g., NDMA), this compound is non-volatile. Furthermore, the N-nitroso bond can be thermally labile, making analytical techniques that require high temperatures, such as Gas Chromatography (GC), problematic.[5]
-
Lack of a Strong Chromophore: The N-nitroso functional group does not absorb ultraviolet (UV) light strongly, rendering conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) insufficiently sensitive for the trace-level quantification required by regulatory bodies.[5]
These properties fundamentally limit the utility of certain analytical approaches and elevate the importance of others, particularly those coupling liquid chromatography with mass spectrometry.
Comparative Analysis of Key Methodologies
The selection of an analytical method must be driven by its ability to unequivocally distinguish this compound from the API, other impurities, and matrix components (selectivity) and to ensure that the measured signal is solely from the target analyte (specificity).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For polar, non-volatile, and thermally sensitive analytes like this compound, LC-MS/MS is the undisputed method of choice, offering an unparalleled combination of sensitivity and selectivity.[6][7]
Causality Behind its Superiority:
-
Specificity through Separation: The liquid chromatography step separates this compound from the bulk API and other components based on their physicochemical interactions with the column's stationary phase. For polar compounds, specialized column chemistries (e.g., C18 with aqueous mobile phases, or HILIC) can achieve the necessary retention and resolution.[8]
-
Selectivity through Mass Filtering: Tandem mass spectrometry provides exceptional selectivity by operating in Multiple Reaction Monitoring (MRM) mode.[9] In this mode, a specific precursor ion (the mass of the protonated this compound molecule) is selected in the first quadrupole. This ion is then fragmented, and a specific, characteristic product ion is monitored in the second quadrupole. This precursor-to-product ion transition is a unique chemical signature, virtually eliminating the risk of false positives from co-eluting, isobaric compounds (compounds with the same mass but different structures).[5]
Ionization Techniques: The choice of ionization source is critical. Electrospray Ionization (ESI) is highly effective for polar molecules that are already ionized in solution.[3] Atmospheric Pressure Chemical Ionization (APCI) is another robust option, often preferred for its reduced susceptibility to matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte's signal.[5][10]
Gas Chromatography with Mass Spectrometry (GC-MS): A Constrained Alternative
GC-MS is a powerful technique for volatile and thermally stable compounds.[1] However, its application to this compound is fraught with challenges.
Inherent Limitations:
-
Derivatization Requirement: Due to its non-volatile nature, this compound cannot be analyzed directly by GC. It would first require a chemical derivatization step (e.g., esterification of the carboxylic acid) to create a more volatile and thermally stable derivative. This adds complexity, time, and potential sources of error and variability to the workflow.[11]
-
Risk of Thermal Degradation: Even after derivatization, there is a risk that the compound could degrade in the high-temperature GC inlet, leading to inaccurate and unreliable quantification.[5]
While GC-MS can offer high selectivity, the significant hurdles in sample preparation make it a less specific and less trustworthy method for this particular analyte compared to LC-MS/MS.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of the leading analytical techniques for the analysis of polar nitrosamines like this compound. The values are representative and synthesized from multiple studies on similar analytes.[8][12][13][14]
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Specificity | Excellent (Chromatographic separation) | Good (Chromatographic separation) | Poor to Fair |
| Selectivity | Excellent (MRM transition is highly specific) | Good (Mass fragmentation pattern) | Poor (Relies on retention time only) |
| Sensitivity (Typical LOQ) | Very High (0.1 - 5 ppb or ng/mL)[3][12] | High (Can reach low ppb levels)[13] | Low (>1000 ppb) |
| Applicability to Analyte | Ideal for polar, non-volatile compounds | Poor; requires complex derivatization | Unsuitable due to poor sensitivity |
| Risk of Analyte Degradation | Low (Analysis at ambient temperature) | High (High temperatures in inlet/oven) | Low |
| Throughput | High | Moderate (Derivatization adds time) | High |
| Confidence in Results | Very High | Moderate | Low |
Experimental Protocol: A Self-Validating LC-MS/MS Method
This protocol describes a robust, validated method for the quantification of this compound in a drug substance. The choice of each parameter is designed to maximize specificity, selectivity, and trustworthiness.
Sample Preparation
-
Rationale: The goal is to efficiently extract the analyte from the API matrix while minimizing interferences. The diluent is chosen to ensure solubility and compatibility with the LC mobile phase.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol. Perform serial dilutions with a 50:50 water:methanol mixture to create calibration standards ranging from 0.5 ng/mL to 50 ng/mL.
-
Sample Preparation: Accurately weigh 100 mg of the drug substance into a centrifuge tube.
-
Add 10 mL of 50:50 water:methanol.
-
Vortex for 5 minutes to dissolve the sample completely.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
-
Rationale: The chromatographic conditions are optimized to achieve retention for the polar analyte and separate it from the API. The MS/MS parameters are optimized for maximum signal intensity and specificity.[8]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions |
| Column Temp | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Precursor Ion (Q1): 159.1 m/z ([M+H]⁺) Product Ion (Q3): 113.1 m/z ([M+H-NO-H₂O]⁺) |
| Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
(Note: The exact MRM transition should be empirically determined and optimized using a pure reference standard.)
Method Validation
-
Rationale: Validation according to ICH Q2(R1) guidelines demonstrates that the method is fit for its intended purpose.[15]
-
Specificity: Analyze blank diluent, a placebo sample, and a sample of the API spiked with this compound. There should be no interfering peaks at the retention time of the analyte in the blank and placebo samples.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Accuracy: Perform recovery studies by spiking the API sample with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target limit). The recovery should be within 80-120%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The Relative Standard Deviation (RSD) should be ≤ 15%.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the recommended LC-MS/MS methodology, from sample receipt to final data reporting.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion and Authoritative Recommendation
Based on a comprehensive evaluation of its chemical properties and the capabilities of modern analytical instrumentation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior method for the specific and selective analysis of this compound. Its ability to handle polar, non-volatile compounds without derivatization, coupled with the exceptional selectivity of MRM detection, provides the highest degree of confidence in the resulting data. This method is not only robust and reliable but also aligns with the stringent expectations of global regulatory agencies for the control of potentially carcinogenic impurities in pharmaceutical products.[2] Adherence to a rigorously validated LC-MS/MS protocol is essential for ensuring drug safety and maintaining the integrity of the drug development lifecycle.
References
- Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Pharma Manufacturing.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Aurigene.
- Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple drugs. (n.d.). Thermo Fisher Scientific.
- Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (2022, September 5). Journal of Pharmaceutical and Biomedical Analysis.
- Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.).
- Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15).
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
- Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (n.d.).
- A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. (n.d.).
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. (n.d.). Sigma-Aldrich.
- Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. (2024). Current Topics in Medicinal Chemistry.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Nitrosamine Impurity Analysis in Pharmaceuticals. (n.d.). Sigma-Aldrich.
- CERTIFICATE OF ANALYSIS: N-Nitroso Isonipecotic Acid. (2025, December 30).
- LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025, April 15). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14).
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.).
- Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. (n.d.). Journal of Applied Pharmaceutical Science.
- Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. (n.d.). MDPI.
- CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from post combustion capture. (n.d.). Gassnova.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- The Sensitive Lc-Msms Method & Validation Procedure To Determination Of The N-Nitroso Isavuconazonium. (2025, June 25).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. sciex.jp [sciex.jp]
- 11. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
Introduction: The Imperative of Stability in Nitrosamine Risk Assessment
The presence of N-nitrosamine impurities in pharmaceutical products remains a critical focus for regulatory bodies and drug developers worldwide. These compounds, often potent mutagens, can form at various stages of a drug product's lifecycle, from synthesis to storage. Consequently, a thorough understanding of their stability—or lack thereof—is not merely an academic exercise but a cornerstone of patient safety and robust quality control. An unstable nitrosamine may degrade before it can be detected, while a highly stable one could persist throughout the product's shelf life.
This guide provides an in-depth comparative analysis of the stability of N-Nitrosoisonipecotic acid (N-NO-INP) , a nitrosamine impurity associated with active pharmaceutical ingredients containing a piperidine moiety, such as Risperidone.[1] To contextualize its behavior, we will compare it with two structurally relevant nitrosamines:
-
N-Nitrosopiperidine (NPIP): The parent cyclic nitrosamine, lacking the carboxylic acid functional group. This comparison will illuminate the electronic and steric influence of the carboxyl group on the overall stability of the piperidine ring system.[2]
-
N-Nitrosoproline (NPRO): A cyclic N-nitrosoamino acid. While based on a five-membered pyrrolidine ring, it serves as a valuable comparator due to the presence of a carboxylic acid group, allowing for an assessment of this functional group's role in stability.
While direct, publicly available kinetic data for this compound is scarce, this guide will synthesize established principles of nitrosamine chemistry and available data from related structures to build a robust comparative framework. We will further provide detailed, field-proven experimental protocols to empower researchers to generate definitive, compound-specific stability data.
Theoretical Framework: Key Factors Governing Nitrosamine Stability
The degradation of N-nitrosamines is primarily governed by three environmental factors: light, heat, and pH. The inherent stability of a specific nitrosamine is a function of its molecular structure, which dictates its susceptibility to these degradation pathways.
Structural Influences on Stability
The stability of N-NO-INP is influenced by two key structural features: the N-nitroso group attached to the piperidine ring and the carboxylic acid at the 4-position.
-
The N-Nitroso Group: The N-N bond in nitrosamines possesses partial double-bond character, creating a significant energy barrier to rotation.[3] This bond is the primary site of photolytic cleavage.
-
Cyclic Amine Structure: Cyclic nitrosamines, like N-NO-INP and NPIP, often exhibit different stability profiles compared to their acyclic counterparts due to ring strain and conformational rigidity.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in N-NO-INP and NPRO, is a critical factor. Research suggests that nitrosamines containing carboxylic acids typically exhibit reduced carcinogenic potency.[3][4] This may be linked to altered metabolic pathways and physicochemical properties, which could also translate to differences in chemical stability. The electron-withdrawing nature of the carboxyl group can influence the electron density around the N-nitroso group, potentially affecting its susceptibility to cleavage.
Visualizing the Comparators
To better understand the structural differences that influence stability, the chemical structures of N-NO-INP and the selected comparators are presented below.
Caption: Chemical structures of the nitrosamines under comparison.
Comparative Stability Analysis: A Data-Informed Discussion
Forced degradation studies are the industry standard for elucidating degradation pathways and demonstrating the stability-indicating nature of analytical methods.[5] These studies expose the compound to stress conditions including acid, base, oxidation, heat, and light.
Photostability
Nitrosamines are known to be sensitive to light, particularly UV radiation, which can cause cleavage of the N-NO bond.[4] The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules degraded per photon absorbed.
| Nitrosamine | Wavelength (nm) | Quantum Yield (Φ) | pH | Reference |
| N-Nitrosodimethylamine (NDMA) | 254 | 0.24 | 7 | [4] |
| N-Nitrosodimethylamine (NDMA) | 365 | 0.0312 | Neutral | [6][7] |
Discussion & Projected Stability of N-NO-INP:
-
The data for NDMA, a simple acyclic nitrosamine, shows that photodegradation is highly dependent on the wavelength of light.
-
The photodecomposition of cyclic nitrosamines like NPIP is known to be catalyzed in acidic media.[8]
-
Projection for N-NO-INP: It is reasonable to predict that N-NO-INP will be susceptible to photolytic degradation, similar to other nitrosamines. Its quantum yield would need to be experimentally determined but is expected to be within the general range observed for other nitrosamines. The presence of the carboxylic acid group is unlikely to prevent photolysis but may influence the degradation pathway and products formed.
Thermal Stability
Thermal degradation is a critical parameter, especially considering potential high-temperature conditions during drug manufacturing or storage. The stability can be quantified by determining the activation energy (Ea) for decomposition.
| Nitrosamine | Medium | Activation Energy (Ea) (kJ/mol) | Reference |
| N-Nitrosopiperazine (MNPZ) | Aqueous Piperazine | 94 | [9] |
| N-Nitrosodiethanolamine (NDELA) | Aqueous Solution | 106 | [10] |
| Nitroso-2-hydroxyethyl-glycine (NHeGly) | Aqueous Solution | 112 | [10] |
Discussion & Projected Stability of N-NO-INP:
-
The provided data shows that thermal decomposition rates are highly temperature-dependent, with activation energies around 100 kJ/mol.[9]
-
Studies on N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), which also contains a carboxylic acid, showed significant degradation (around 92%) after 10 days at 40°C in methanol, indicating that nitrosamines with this functional group can be thermally labile.[11]
-
Projection for N-NO-INP: N-NO-INP is expected to undergo thermal degradation. The presence of the carboxylic acid group could potentially influence its stability. Decarboxylation at elevated temperatures is a plausible degradation pathway, which would yield NPIP. Therefore, N-NO-INP might be less thermally stable than NPIP, particularly in protic solvents.
pH-Dependent Stability (Hydrolysis)
The stability of nitrosamines in aqueous solution can be significantly influenced by pH.
-
Acidic Conditions: While the nitrosation reaction (formation) is favored under acidic conditions, many nitrosamines are relatively stable once formed.[12] However, acid-catalyzed denitrosation can occur, especially under strong acidic conditions and with prolonged exposure.[12]
-
Neutral Conditions: Most nitrosamines exhibit reasonable stability at neutral pH.
-
Alkaline Conditions: Stability under alkaline conditions can vary. Some studies show increased degradation at high pH. For example, nitazoxanide degradation was fastest at pH 10.0.[2][12]
Discussion & Projected Stability of N-NO-INP:
-
NPIP: As a simple cyclic nitrosamine, NPIP is relatively stable in neutral and alkaline solutions but less stable in acidic solutions, especially when exposed to light.[2]
-
NPRO: The presence of the carboxylic acid group introduces a pKa value. The ionization state of the carboxyl group will influence the molecule's overall polarity and susceptibility to hydrolysis.
-
Projection for N-NO-INP: N-NO-INP will have a pKa associated with its carboxylic acid group. Its stability across the pH range will likely be lowest at the pH extremes. In strongly acidic solutions, acid-catalyzed denitrosation is a potential risk. In alkaline solutions, the deprotonated carboxylate form may exhibit different degradation kinetics compared to the protonated form. It is plausible that stability would be greatest in the slightly acidic to neutral pH range.
A Framework for Definitive Stability Assessment: Experimental Protocols
To move from projection to definitive data, a comprehensive forced degradation study is essential. The following protocols outline a robust, self-validating approach to compare the stability of N-NO-INP, NPIP, and NPRO.
Core Principle: The Stability-Indicating Method
The foundation of any forced degradation study is a validated, stability-indicating analytical method, typically HPLC with UV and Mass Spectrometric (MS) detection. This method must be able to separate the parent nitrosamine from all process-related impurities and any newly formed degradation products.
Caption: A generalized workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Objective: To assess stability across a range of pH values.
-
Materials:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (for neutral hydrolysis)
-
0.1 M Sodium Hydroxide (NaOH)
-
Nitrosamine stock solutions (e.g., 1 mg/mL in acetonitrile)
-
-
Procedure:
-
For each nitrosamine, add an aliquot of the stock solution to separate vials containing 0.1 M HCl, Purified Water, and 0.1 M NaOH to achieve a final concentration of ~10 µg/mL.
-
Prepare a "time zero" sample by immediately neutralizing an aliquot of each solution and diluting it to the analytical concentration with the mobile phase.
-
Place the remaining vials in a temperature-controlled oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples and dilute all samples to the analytical concentration.
-
Analyze all samples using the validated stability-indicating method.
-
Protocol 2: Oxidative Degradation
-
Objective: To assess stability in the presence of an oxidizing agent.
-
Materials:
-
3% Hydrogen Peroxide (H₂O₂)
-
Nitrosamine stock solutions
-
-
Procedure:
-
For each nitrosamine, add an aliquot of the stock solution to a vial containing 3% H₂O₂ to achieve a final concentration of ~10 µg/mL.
-
Prepare a "time zero" sample by immediately diluting an aliquot to the analytical concentration.
-
Store the vials at room temperature, protected from light.
-
Withdraw and dilute aliquots at specified time points.
-
Analyze all samples.
-
Protocol 3: Photostability Degradation (ICH Q1B)
-
Objective: To assess stability under standardized light exposure conditions.
-
Materials:
-
Nitrosamine solutions (~10 µg/mL in a transparent solvent like water/acetonitrile)
-
Quartz cuvettes or other suitable transparent containers
-
Control samples wrapped in aluminum foil
-
-
Procedure:
-
Place the sample solutions and dark controls into a validated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
At the end of the exposure, dilute the samples and their corresponding dark controls to the analytical concentration.
-
Analyze the samples. The difference in degradation between the exposed sample and the dark control is attributed to photolytic degradation.
-
Protocol 4: Thermal Degradation
-
Objective: To assess stability under dry heat conditions.
-
Materials:
-
Nitrosamine solid material
-
-
Procedure:
-
Place a known amount of each solid nitrosamine in separate vials.
-
Place the vials in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
At specified time points, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and dilute to the analytical concentration.
-
Analyze all samples.
-
Conclusion
This guide establishes a scientifically grounded framework for comparing the stability of this compound with its structural analogs, N-Nitrosopiperidine and N-Nitrosoproline. Based on established chemical principles and data from related compounds, we project that N-NO-INP will be susceptible to photolytic, thermal, and pH-mediated degradation. The presence of the carboxylic acid moiety is a key distinguishing feature that is anticipated to influence its degradation pathways, potentially leading to lower thermal stability compared to NPIP via decarboxylation.
However, these projections must be confirmed through rigorous experimental work. The provided protocols for forced degradation studies offer a comprehensive roadmap for researchers to generate the definitive, quantitative data required for accurate risk assessment and the development of robust control strategies. By systematically evaluating the stability of each nitrosamine impurity, pharmaceutical scientists can ensure the quality, safety, and efficacy of their products.
References
-
Arrhenius and Eyring activation parameters for nitrosamine hindered N-N bond rotation. ResearchGate. Available from: [Link]
-
(769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing. AIChE - Proceedings. Available from: [Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Available from: [Link]
-
Efficient photolytic degradation of nitrosamines. PubMed. Available from: [Link]
-
Designing Forced Degradation for Nitrosamine-Risk Drug Products. Pharma Stability. Available from: [Link]
-
Decomposition of secondary nitrosamines in amine scrubbing. ResearchGate. Available from: [Link]
-
N-Nitrosopiperidine | C5H10N2O | CID 7526. PubChem. Available from: [Link]
-
What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. National Institutes of Health. Available from: [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. National Institutes of Health. Available from: [Link]
-
Forced degradation: predicting nitrosamine formation. Nitrosamines Exchange. Available from: [Link]
-
Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation. Wiley Online Library. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. NTNU Open. Available from: [Link]
-
In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. National Institutes of Health. Available from: [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. Available from: [Link]
-
This compound. GSRS. Available from: [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research. Available from: [Link]
-
Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Royal Society of Chemistry. Available from: [Link]
-
pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. MDPI. Available from: [Link]
-
Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Royal Society of Chemistry. Available from: [Link]
-
Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. National Energy Technology Laboratory. Available from: [Link]
-
Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation. National Institutes of Health. Available from: [Link]
-
This compound | C6H10N2O3 | CID 80387. PubChem. Available from: [Link]
-
(PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. ResearchGate. Available from: [Link]
-
Stability of National Pharmaceutical Standard Substance of N-nitroso-N-methyl-4-aminobutyric Acid. Chinese Pharmaceutical Journal. Available from: [Link]
-
Revisiting the Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. PubMed. Available from: [Link]
-
N-Nitroso Isonipecoticacid | CAS 6238-69-3. Veeprho. Available from: [Link]
Sources
- 1. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 6. Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 10. researchgate.net [researchgate.net]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Nitrosoisonipecotic Acid
As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. N-Nitrosoisonipecotic acid, like all N-nitroso compounds, is classified as a potential carcinogen and requires meticulous handling and disposal.[1][2] This guide moves beyond mere compliance, offering a framework for the safe, efficient, and scientifically-grounded management of this compound's waste stream. Our objective is to empower your laboratory with the expertise to handle these materials responsibly, ensuring the protection of both personnel and the environment.
Part 1: Core Safety Directives & Hazard Assessment
Understanding the inherent risks is the foundation of safe chemical handling. N-nitroso compounds are a well-documented class of carcinogens, and this compound should be treated with the highest degree of caution.[3] The primary routes of exposure are inhalation, ingestion, and skin contact. Therefore, all handling and disposal operations must be designed to minimize these risks.
Hazard Profile and Required Controls
A robust safety protocol begins with a clear understanding of the substance's properties and the necessary protective measures. All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
| Property | Information | Source |
| Chemical Name | This compound | PubChem[4] |
| Synonyms | 1-nitrosopiperidine-4-carboxylic acid | PubChem[4] |
| CAS Number | 6238-69-3 | PubChem[4] |
| Molecular Formula | C₆H₁₀N₂O₃ | PubChem[4] |
| Primary Hazards | Suspected carcinogen; potential skin, eye, and respiratory irritant.[1][5] | BenchChem[1], Jubilant Ingrevia[5] |
| Engineering Controls | Certified Chemical Fume Hood | OSHA[6] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Chemical Safety Goggles, Lab Coat | BenchChem[1] |
The Principle of Waste Minimization
The most effective disposal strategy is to first minimize waste generation. This involves careful planning of experiments to use the smallest feasible quantities of the compound and avoiding the preparation of excess solutions.
Part 2: A Step-by-Step Protocol for Disposal
The disposal of this compound waste is a multi-stage process requiring diligence at every step. The following protocol outlines a validated approach from initial collection to final hand-off for disposal.
Disposal Workflow Diagram
Caption: Decision workflow for handling this compound waste.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Aqueous and solvent-based solutions.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Used Personal Protective Equipment (PPE), including gloves and disposable lab coats.
This waste stream must be segregated from all other laboratory waste to prevent cross-contamination and ensure it is treated with the appropriate protocol.[1]
Step 2: Waste Containerization and Labeling
Use a dedicated, leak-proof, and chemically compatible hazardous waste container.[1] The container must be clearly labeled with the following information as mandated by OSHA and EPA regulations:[7][8]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The date accumulation began.
-
The name and contact information of the responsible researcher or Principal Investigator.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA at or near the point of generation.[1] The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.
Step 4: Chemical Degradation Protocol
The carcinogenicity of N-nitroso compounds is linked to the N-nitroso group. Therefore, a primary disposal strategy is the chemical reduction of this functional group to render the molecule significantly less hazardous. A proven method for the destruction of N-nitroso compounds utilizes an aluminum-nickel (Al/Ni) alloy in a basic solution.[9][10] This procedure has been shown to achieve at least 99.98% destruction of related compounds.[10]
Experimental Protocol: Al/Ni Alloy Reduction
-
1. Preparation: In a certified chemical fume hood, transfer the this compound waste into an appropriately sized reaction vessel equipped with a magnetic stirrer. If the waste is solid, dissolve it in a minimal amount of water.
-
2. Alkalinization: While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) until the pH of the waste solution is strongly basic (pH > 12).[1] This step is crucial for the subsequent reduction reaction.
-
3. Reduction: Gradually add a stoichiometric excess of aluminum-nickel alloy powder to the basic solution. Caution: This reaction is exothermic and produces hydrogen gas. Add the powder slowly in small portions to control the reaction rate and prevent excessive foaming or temperature increase.[1]
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The completeness of the degradation can be verified by an appropriate analytical method, such as HPLC or LC-MS, to confirm the disappearance of the parent this compound peak.[1][10]
-
5. Neutralization: Once the reaction is complete, cautiously neutralize the mixture to a pH between 5 and 10.5 by slowly adding a dilute acid (e.g., hydrochloric acid).[11]
Step 5: Final Disposal of Treated Waste
Even after chemical degradation, the resulting solution must be disposed of as hazardous waste. It contains residual reactants and byproducts. Transfer the neutralized solution to a properly labeled hazardous waste container and arrange for pick-up through your institution's Environmental Health and Safety (EHS) department.
Part 3: Spill Management and Decontamination
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Emergency Spill Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area using a proven decontamination solution (see below).
Work Area Decontamination
Regular decontamination of work surfaces and equipment is essential. While UV light can degrade nitrosamines, a more robust chemical approach is recommended for thorough cleaning.[12] A solution of hydrobromic acid in acetic acid has been shown to be effective at destroying nitrosamines.[12] Alternatively, a multi-step cleaning process can be used.[11]
Decontamination Procedure:
-
Prepare a decontamination solution by adding 20 ml of 50% hypophosphorus acid to a solution of 4.2g of sodium nitrite in 300 ml of water.[11]
-
Scrub the contaminated surface with a paper towel soaked in the freshly prepared solution.
-
Wipe the area five more times with fresh, wet paper towels.
-
Place all used towels into a container, soak them in fresh decontamination solution for at least one hour, and then dispose of them as hazardous waste.[11]
Part 4: Regulatory Oversight and Training
Adherence to federal and local regulations is mandatory. The Occupational Safety and Health Administration (OSHA) requires that all personnel receive training on the hazards of the chemicals they work with and that a written Chemical Hygiene Plan is in place.[6][7] The Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EHS office is your primary resource for ensuring compliance with these regulations.
References
-
Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. Available at: [Link]
-
PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. National Library of Medicine. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Available at: [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
-
Nitrosamines Exchange. (2022). Best practice to decontaminate work area of Nitrosamines. Available at: [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]
-
C.P.A. Ltd. (2018). Safety data sheet: N-Nitrosopiperidine. Available at: [Link]
-
Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Available at: [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Available at: [Link]
-
University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Available at: [Link]
-
Chem Service. (2016). Safety Data Sheet: N-Nitrosopiperidine Solution. Available at: [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Available at: [Link]
-
ResearchGate. (n.d.). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available at: [Link]
- Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
- Google Patents. (n.d.). WO1999058489A1 - Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
White-Nose Syndrome Response Team. (2024). National White-Nose Syndrome Decontamination Protocol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. epa.gov [epa.gov]
- 4. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. medical-systems.com [medical-systems.com]
- 9. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 10. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. epa.gov [epa.gov]
Navigating the Risks: A Comprehensive Guide to Handling N-Nitrosoisonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are routine. However, when dealing with potent substances like N-Nitrosoisonipecotic acid, a derivative of the secondary amine in Risperidone, a rigorous and informed approach to safety is not just procedural—it is paramount. As an N-nitroso compound, this compound belongs to a class of chemicals known for their carcinogenic potential, demanding meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment.
This guide, developed by a Senior Application Scientist, moves beyond a simple checklist of safety procedures. It provides an in-depth, scientifically grounded framework for the safe handling of this compound, rooted in the principles of causality and self-validating protocols. Our objective is to empower you with the knowledge and tools necessary to manage the risks associated with this compound, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard: The Nature of N-Nitrosamines
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C6H10N2O3 | PubChem[3] |
| Molecular Weight | 158.16 g/mol | PubChem[3] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Information not readily available | - |
Given the limited specific data for this compound, a conservative approach, assuming hazards similar to other well-characterized N-nitrosamines, is essential.
The Core of Safety: A Multi-Layered Approach
A robust safety plan for handling this compound is built on a foundation of engineering controls, administrative controls, and personal protective equipment (PPE). This "hierarchy of controls" prioritizes the most effective measures to minimize exposure.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure control.
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any airborne particles or vapors, preventing inhalation exposure.
-
Designated Work Area: Establish a "designated area" within the laboratory specifically for working with this compound and other high-potency compounds.[6] This area should be clearly marked with warning signs. Access should be restricted to trained personnel. All equipment and surfaces within this area should be considered contaminated until properly decontaminated.
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that guide safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this compound must be written and readily available to all personnel. This SOP should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
-
Training: All personnel who will handle this compound or work in the designated area must receive documented training on the specific hazards, handling procedures, emergency protocols, and waste disposal requirements.[5]
-
Restricted Access: Limit access to the designated area to only those individuals who are essential for the work being performed.
-
Hygiene Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, PPE provides a crucial final layer of protection. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile rubber gloves (minimum 0.11mm thickness) is recommended.[5] | The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. |
| Lab Coat | A dedicated, long-sleeved lab coat, preferably with a solid front and knit cuffs. | Protects skin and personal clothing from contamination. Should be removed before leaving the designated area. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. Consult with your institution's EHS department for specific guidance. | A fume hood is the primary means of respiratory protection. Respirators are a secondary measure for specific, higher-risk tasks. |
Glove Selection and Use:
The importance of correct glove selection cannot be overstated. While nitrile is a good general-purpose choice, breakthrough times can vary significantly depending on the specific chemical and the thickness of the glove. For prolonged or high-concentration work, consider consulting a chemical resistance chart or the glove manufacturer for specific recommendations.
Proper Gloving Technique is Crucial:
-
Inspect: Always inspect gloves for any signs of damage (pinholes, tears) before use.
-
Donning: Don the inner pair of gloves first, followed by the outer pair. Ensure the outer glove cuff extends over the sleeve of the lab coat.
-
Doffing: To prevent cross-contamination, remove the outer gloves first by peeling them off from the cuff, turning them inside out. Then, remove the inner gloves using a similar technique.
-
Disposal: Dispose of used gloves in the designated hazardous waste container immediately after removal.
-
Hand Washing: Always wash hands thoroughly after removing gloves.
Operational Plans: Step-by-Step Guidance
A clear, step-by-step operational plan is essential to ensure that all procedures are performed safely and consistently.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Protocol for Weighing and Reconstitution:
-
Preparation:
-
Ensure the analytical balance is located inside the certified chemical fume hood or in a containment enclosure that vents to the fume hood.
-
Line the work surface of the fume hood with absorbent, plastic-backed paper.
-
Gather all necessary materials: this compound, spatulas, weigh paper, vials, solvent, and pipettes.
-
-
Weighing:
-
With appropriate PPE donned, carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the solid to a tared weigh paper or vial.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Decontamination Procedures below).
-
Close the primary container tightly.
-
-
Reconstitution:
-
Add the desired solvent to the vial containing the weighed this compound.
-
Cap the vial and mix gently until the solid is fully dissolved.
-
Clearly label the vial with the compound name, concentration, date, and your initials.
-
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent the spread of contamination and to protect the environment.
Decontamination Procedures:
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Routine Decontamination: For routine cleanup of work surfaces, a thorough wipe-down with soap and water using disposable towels is a common practice.[10] All used towels must be disposed of as hazardous waste.
-
Chemical Decontamination: For spills or more thorough decontamination, a chemical method to degrade the N-nitrosamine is recommended. One effective method involves the use of an aluminum-nickel alloy powder in an aqueous alkali solution, which reduces the nitrosamine to the corresponding, less hazardous amine.[11] Another suggested method for laboratory settings is the use of a 1:1 solution of hydrobromic acid and acetic acid.[12] Caution: These are hazardous reagents and should only be used by trained personnel with appropriate safety precautions. Always consult your institution's EHS department before implementing a chemical decontamination protocol.
Disposal Plan:
All waste generated from the handling of this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, lab coats, weigh paper, and absorbent pads. Collect all solid waste in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Collect all liquid waste, including unused solutions and decontamination solutions, in a sealed, properly labeled, and chemically compatible container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (this compound), and the date.[4]
-
Storage and Pickup: Store hazardous waste in a designated, secure area away from general laboratory traffic. Follow your institution's procedures for hazardous waste pickup and disposal.
Spill Response:
In the event of a spill, your immediate response is critical.
-
Alert: Immediately alert others in the area.
-
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS or emergency response team.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Decontaminate: Follow the chemical decontamination procedures outlined above.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Emergency Procedures:
| Emergency | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][13] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is a commitment to the well-being of yourself, your colleagues, and the wider community. By understanding the inherent risks, implementing robust control measures, and adhering to detailed operational and disposal plans, you can confidently and responsibly advance your research. This guide provides a comprehensive framework, but it is the diligent application of these principles in your daily work that will truly build a deep and lasting culture of safety in your laboratory.
References
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018). Retrieved from [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319. Retrieved from [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526. Retrieved from [Link]
-
GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. Retrieved from [Link]
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet. (2025). Agilent Technologies. Retrieved from [Link]
-
Glove Selection. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022). Nitrosamines Exchange. Retrieved from [Link]
-
How to deal with Nitrosamine standards?. (2022). Nitrosamines Exchange. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO ETHYL ISONIPECOATE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
SAFETY DATA SHEET. (2015). Chem Service. Retrieved from [Link]
-
Recommendations on glove properties in SDS Section 8.2. (n.d.). A.I.S.E. Retrieved from [Link]
-
Safety data sheet. (2018). C.P.A. Ltd. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Cincinnati. Retrieved from [Link]
-
SAFETY DATA SHEET. (2016). Chem Service. Retrieved from [Link]
-
Chemical Resistant Gloves Guide. (n.d.). Oxford University. Retrieved from [Link]
-
Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). PIP Global Safety. Retrieved from [Link]
-
Known and Probable Human Carcinogens. (2024). American Cancer Society. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 3. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. uwo.ca [uwo.ca]
- 6. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. fishersci.com [fishersci.com]
- 14. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
